Lolamicin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H20N4O |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C24H20N4O/c1-16-9-21(10-17(2)27-16)23-14-26-28-24(23)20-7-4-8-22(12-20)29-15-19-6-3-5-18(11-19)13-25/h3-12,14H,15H2,1-2H3,(H,26,28) |
Clé InChI |
CIXIQLLJOWEAKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C)C2=C(NN=C2)C3=CC(=CC=C3)OCC4=CC(=CC=C4)C#N |
Origine du produit |
United States |
Foundational & Exploratory
Lolamicin: A Technical Guide to a Microbiome-Sparing Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. Compounding this issue is the collateral damage inflicted by broad-spectrum antibiotics on the gut microbiome, which can lead to secondary infections and long-term health consequences. Lolamicin, a novel antibiotic discovered in 2024 by a team at the University of Illinois Urbana-Champaign, offers a promising new paradigm in antibacterial therapy. This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and preclinical evaluation of this compound, presenting key data and experimental methodologies for the scientific community. This compound exhibits potent, selective activity against pathogenic Gram-negative bacteria by inhibiting the essential Lol lipoprotein transport system. Notably, it spares the gut microbiome, a feature attributed to sequence divergence in the target protein complex between pathogens and commensal organisms.[1][2] In preclinical models, this compound has demonstrated high efficacy in treating severe infections caused by MDR pathogens while preventing secondary Clostridioides difficile infections.[1][3]
Discovery and Design
The development of this compound was a rational design effort building upon previously identified inhibitors of the LolCDE complex, a crucial component of the lipoprotein transport system in Gram-negative bacteria.[4][5] Initial lead compounds, such as pyridinepyrazole and pyridineimidazole derivatives identified by AstraZeneca, showed promise but lacked potent activity against wild-type pathogens and had poor in vivo efficacy.[4][5]
Researchers led by Paul Hergenrother engineered a hybrid scaffold through a series of structural modifications to these initial inhibitors.[3] The discovery process involved iterative cycles of chemical synthesis and biological testing, including whole-cell screens to identify compounds that could effectively inhibit the Lol system in pathogenic bacteria.[3] This led to the creation of this compound, a compound with potent activity against over 130 multidrug-resistant clinical isolates.[6][7]
Mechanism of Action
This compound exerts its bactericidal effect by targeting the Lol lipoprotein transport system, which is essential for the survival of Gram-negative bacteria and absent in Gram-positive bacteria.[8][2] This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a process critical for maintaining the structural integrity and function of the outer membrane.[8][4]
The specific target of this compound is the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane.[8] By binding to the LolCDE complex, this compound competitively inhibits the release of lipoproteins from the inner membrane, disrupting their transport to the outer membrane.[9][10] This leads to a cascade of events, including cell swelling and ultimately cell death, due to the compromised outer membrane.[9]
The remarkable selectivity of this compound for pathogenic bacteria over commensal gut bacteria is due to low sequence homology in the LolCDE complex between these groups of organisms.[1][2] This unique feature allows this compound to clear infections without causing significant disruption to the gut microbiome.
Chemical Synthesis Pathway
The synthesis of this compound is accomplished in five main steps. The following is a summary of the synthetic route. Detailed experimental conditions, including specific solvents, temperatures, reaction times, and yields, have not been fully disclosed in the primary literature.
-
Ether Formation: The synthesis begins with a nucleophilic substitution reaction between methyl 3-hydroxybenzoate and 3-(chloromethyl)benzonitrile in the presence of potassium carbonate to form the corresponding ether.[9]
-
Hydrolysis: The ester group of the resulting ether is then hydrolyzed under basic conditions to yield the carboxylic acid.[9]
-
Amide Coupling: The carboxylic acid is activated using PyBOP and subsequently reacted with N,O-dimethyl hydroxylamine hydrochloride to form the corresponding methoxamide.[9]
-
Condensation: This intermediate undergoes condensation with 2,4,6-collidine at low temperatures using lithium diisopropylamide (LDA), which results in a dimethylpyridine derivative.[9]
-
Cyclization: The final step involves treatment with hydrazine monohydrate under reflux conditions, which promotes cyclization to form the pyridine-pyrazole core structure of this compound.[9]
Quantitative Data
Table 1: In Vitro Activity of this compound Against Selected Gram-Negative Pathogens and Commensal Bacteria
| Bacterial Strain | MIC (µg/mL) | LolCDE Sequence Identity (%) |
| Escherichia coli BW25113 | 2 | 100 |
| Klebsiella pneumoniae ATCC 27736 | 1 | 90 |
| Enterobacter cloacae ATCC 29893 | 1 | 90 |
| Salmonella typhimurium ATCC 14028 | 1 | 99 |
| Pseudomonas aeruginosa PAO1 | >128 | 58 |
| Acinetobacter baumannii ATCC 19606 | >128 | 59 |
| Bacteroides fragilis ATCC 25285 | >128 | 47 |
| Bacteroides thetaiotaomicron VPI-5482 | >128 | 49 |
Data sourced from Muñoz, K.A., et al. Nature (2024).[1]
Table 2: Activity of this compound Against Multidrug-Resistant Clinical Isolates
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 47 | 1-2 | 4 |
| Klebsiella pneumoniae | 61 | 1-2 | 4 |
| Enterobacter cloacae | 18 | 1-2 | 4 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data sourced from Muñoz, K.A., et al. Nature (2024).[1]
Table 3: In Vivo Efficacy of this compound in Murine Infection Models
| Infection Model | Pathogen | Administration Route | Dosage | Outcome |
| Septicemia | E. coli AR-0349 (colistin-resistant) | Intraperitoneal | 100 mg/kg, twice daily | 100% survival |
| Pneumonia | E. coli AR-0349 (colistin-resistant) | Intraperitoneal | 100 mg/kg, twice daily | 2-log reduction in bacterial burden |
| Septicemia | K. pneumoniae BAA-1705 (carbapenem-resistant) | Intraperitoneal | 100 mg/kg, twice daily | 100% survival |
| Pneumonia | K. pneumoniae AR-0040 (colistin-resistant) | Intraperitoneal | 100 mg/kg, twice daily | Significant reduction in bacterial burden |
| Septicemia | E. coli AR-0349 (colistin-resistant) | Oral | 200 mg/kg, twice daily | 100% survival |
| Pneumonia | E. coli AR-0349 (colistin-resistant) | Oral | 200 mg/kg, twice daily | Significant reduction in bacterial burden |
Data sourced from Muñoz, K.A., et al. Nature (2024) and associated supplementary data.[1][11]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
-
Methodology: MICs were determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Media: Mueller Hinton Broth was used for most pathogenic strains. Brain Heart Infusion or Todd Hewitt broth were used for specific pathogens as required. Anaerobic bacteria were tested under anaerobic conditions.
-
Procedure: A serial two-fold dilution of this compound was prepared in the appropriate broth in 96-well microtiter plates. Bacterial suspensions were standardized to a concentration of 5 x 10⁵ CFU/mL and added to the wells. Plates were incubated at 37°C for 16-20 hours (or 24-48 hours for anaerobic bacteria). The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth. All experiments were performed in biological triplicate.[1][11]
Murine Infection Models
-
Animal Model: Female CD-1 mice were used for all infection studies.
-
Septicemia Model:
-
Infection: Mice were infected via intraperitoneal injection with a bacterial suspension (e.g., 4.2 x 10⁸ CFU for E. coli AR-0349).
-
Treatment: Treatment was initiated one-hour post-infection. This compound was administered either intraperitoneally (100 mg/kg) or orally (200 mg/kg) twice daily for three days.
-
Endpoint: Survival was monitored for a period of 7 days.
-
-
Pneumonia Model:
-
Infection: Mice were anesthetized and infected via intranasal instillation of a bacterial suspension (e.g., 2.7 x 10⁸ CFU for E. coli AR-0349).
-
Treatment: Treatment was initiated one-hour post-infection with the same dosing regimens as the septicemia model.
-
Endpoint: After 24 hours, mice were euthanized, and lungs were harvested, homogenized, and plated to determine the bacterial burden (CFU/g of tissue).
-
Gut Microbiome Analysis
-
Sample Collection: Fecal samples were collected from mice at various time points before, during, and after antibiotic treatment.
-
DNA Extraction and Sequencing: DNA was extracted from fecal samples, and the V4 region of the 16S ribosomal RNA gene was amplified by PCR. The amplicons were then sequenced using an Illumina MiSeq platform.
-
Data Analysis: The resulting sequences were processed using bioinformatics pipelines to classify microbial taxa and analyze alpha- and beta-diversity to assess changes in the microbiome composition.
Conclusion
This compound represents a significant advancement in the quest for new antibiotics to combat Gram-negative pathogens. Its novel, selective mechanism of action, potent efficacy against multidrug-resistant strains, and unprecedented ability to spare the gut microbiome position it as a highly promising clinical candidate. The data presented in this guide underscore the potential of this compound to address the critical unmet need for targeted antibacterial therapies that are both effective and minimize collateral damage to the host's beneficial microbiota. Further research, including comprehensive toxicology studies and human clinical trials, is warranted to fully elucidate the therapeutic potential of this groundbreaking antibiotic.
References
- 1. A gram-negative-selective antibiotic that spares the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. autoimmuneinstitute.org [autoimmuneinstitute.org]
- 3. A Gram-negative-selective antibiotic that spares the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agri.nais.net.cn [agri.nais.net.cn]
- 5. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amr-insights.eu [amr-insights.eu]
- 7. tandfonline.com [tandfonline.com]
- 8. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Frontiers | Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Lolamicin: A Technical Guide to its Mechanism of Action, Efficacy, and Microbiome-Sparing Properties
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. Traditional broad-spectrum antibiotics, while effective in the short term, often lead to significant collateral damage to the host's gut microbiome, increasing the risk of secondary infections such as those caused by Clostridioides difficile. Lolamicin is a novel, experimental antibiotic that represents a paradigm shift in antibacterial therapy. It exhibits potent, selective activity against pathogenic Gram-negative bacteria by inhibiting the essential Lol lipoprotein transport system.[1][2] This targeted mechanism not only combats MDR pathogens but also uniquely spares the commensal gut microbiota, mitigating the risk of dysbiosis.[3][4] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative efficacy data and detailed experimental protocols.
Core Mechanism of Action: Inhibition of the Lol System
The primary mechanism of action of this compound is the targeted inhibition of the Lol lipoprotein transport system, an essential pathway for the viability of most Gram-negative bacteria.[1][5]
2.1 The Lol Lipoprotein Transport System
In Gram-negative bacteria, lipoproteins are synthesized in the inner membrane and must be transported across the periplasm to the outer membrane, where they are crucial for maintaining cellular integrity and function. This transport is exclusively mediated by the Lol system, which consists of five proteins: LolA, LolB, LolC, LolD, and LolE.[6]
-
Extraction: The ABC transporter complex LolCDE, located in the inner membrane, utilizes ATP hydrolysis to extract mature lipoproteins from the inner membrane.[6][7]
-
Periplasmic Shuttling: The extracted lipoprotein is then transferred to LolA, a periplasmic chaperone protein.[6]
-
Outer Membrane Anchoring: LolA transports the lipoprotein across the periplasm and delivers it to LolB, an outer membrane receptor that anchors the lipoprotein into the outer leaflet.[6]
This pathway is absent in Gram-positive bacteria, which lack an outer membrane, providing an intrinsic basis for this compound's selectivity.[1]
2.2 this compound's Inhibitory Action
This compound functions as a potent inhibitor of the LolCDE complex.[8][9] By competitively binding to the transmembrane domains of the LolC and LolE subunits, this compound physically obstructs the system's ability to extract lipoproteins from the inner membrane.[5][6] This competitive inhibition disrupts the entire lipoprotein trafficking pathway.[7] The failure to properly localize lipoproteins leads to a cascade of downstream effects, including the loss of outer membrane integrity, observable cell swelling, and ultimately, cell death.[2][7] Molecular modeling suggests that this compound binds to specific sites (BS1 and BS2) within the LolCDE complex, driven primarily by hydrophobic interactions.[2][7]
Figure 1: this compound's inhibition of the Gram-negative Lol lipoprotein transport system.
Quantitative Efficacy Data
This compound has demonstrated potent activity against a wide array of MDR Gram-negative clinical isolates.[3] Its efficacy has been confirmed in multiple murine models of infection.[6]
3.1 In Vitro Susceptibility
Minimum Inhibitory Concentration (MIC) studies show this compound's potent activity against key pathogenic species.
| Bacterial Species | Isolate Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation |
| Escherichia coli | Multidrug-Resistant | ≤8 | 1-2 | 4 | [10] |
| Klebsiella pneumoniae | Multidrug-Resistant | - | - | - | [2][11] |
| Enterobacter cloacae | Multidrug-Resistant | - | - | - | [2][11] |
Table 1: In Vitro Activity of this compound Against MDR Gram-Negative Clinical Isolates.
3.2 In Vivo Efficacy in Murine Infection Models
This compound treatment resulted in significant reductions in bacterial load and high survival rates in mice with acute pneumonia and septicemia.
| Infection Model | Pathogen | Administration | Outcome | Citation |
| Septicemia | Colistin-Resistant E. coli AR0349 | Intraperitoneal (IP) | 100% survival | [4][10] |
| Septicemia | Colistin-Resistant E. coli AR0349 | Oral | 70% survival | [12] |
| Pneumonia | Colistin-Resistant E. coli AR0349 | Intraperitoneal (IP) | ~2-log reduction in bacterial burden | [10] |
| Pneumonia | Colistin-Resistant E. coli AR0349 | Oral | Significant reduction in bacterial burden | [2] |
| Pneumonia | Colistin-Resistant K. pneumoniae | Intraperitoneal (IP) | Significant reduction in bacterial burden | [10] |
| Septicemia | Carbapenem-Resistant K. pneumoniae | Intraperitoneal (IP) | 100% survival | [13] |
| Pneumonia | Colistin-Resistant E. cloacae | Intraperitoneal (IP) | Significant reduction in bacterial burden | [13] |
Table 2: Summary of this compound In Vivo Efficacy in Mouse Models.
Key Experimental Protocols
The following sections outline the generalized methodologies used to evaluate the efficacy and mechanism of this compound.
4.1 Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Preparation: Bacterial isolates are cultured overnight in cation-adjusted Mueller-Hinton broth (CAMHB). The suspension is then diluted to a standardized concentration of ~5 x 10⁵ colony-forming units (CFU)/mL.
-
Assay Setup: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells (no drug) are included.
-
Incubation: Plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. MIC₅₀ and MIC₉₀ values are calculated as the concentrations required to inhibit 50% and 90% of the tested clinical isolates, respectively.[10]
4.2 Murine Sepsis and Pneumonia Infection Models
These protocols assess the in vivo efficacy of this compound in treating systemic and localized infections.
-
Animal Model: CD-1 mice are typically used for these studies.[13]
-
Infection Induction:
-
Sepsis: Mice are infected via intraperitoneal (IP) injection with a lethal dose of a pathogenic bacterial strain (e.g., E. coli AR0349, ~4.2 x 10⁸ CFU/mouse).[13]
-
Pneumonia: Mice are anesthetized and infected via intranasal instillation of the bacterial strain (e.g., E. coli AR0349, ~2.7 x 10⁸ CFU/mouse).[13]
-
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), treatment is initiated. This compound is administered via IP injection (e.g., 100 mg/kg) or oral gavage (e.g., 200 mg/kg) twice daily for a period of 3 days.[13] A vehicle control group is included.
-
Endpoint Measurement:
-
Sepsis Model: Survival is monitored over a period of 7-10 days.
-
Pneumonia Model: At 24 hours after the final dose, mice are euthanized. Lungs are harvested, homogenized, and serially diluted for CFU plating to determine the bacterial burden.
-
-
Statistical Analysis: Survival curves are analyzed using the log-rank (Mantel-Cox) test. Bacterial burden data are analyzed using a one-way ANOVA.[13]
4.3 Gut Microbiome Analysis
This protocol evaluates the impact of antibiotic treatment on the composition of the gut microbiota.
-
Sample Collection: Mice are treated with this compound, a broad-spectrum antibiotic (e.g., amoxicillin), or a vehicle control for a defined period. Fecal samples are collected at baseline, during, and after the treatment course.[2]
-
DNA Extraction: Total genomic DNA is extracted from the fecal samples using a standardized kit.
-
16S rRNA Gene Sequencing: The V4 hypervariable region of the 16S rRNA gene is amplified from the extracted DNA via PCR. The resulting amplicons are sequenced using a high-throughput platform (e.g., Illumina MiSeq).[2]
-
Data Analysis: Sequencing reads are processed using bioinformatics pipelines (e.g., QIIME 2). Reads are clustered into amplicon sequence variants (ASVs). Taxonomic classification is assigned to each ASV. Alpha diversity (richness and evenness within a sample) and beta diversity (compositional differences between samples) are calculated to assess changes in the microbial community structure.
Figure 2: Generalized workflow for the preclinical evaluation of this compound.
Selectivity and Resistance
5.1 Pathogen vs. Commensal Selectivity
A key advantage of this compound is its ability to selectively target pathogenic Gram-negative bacteria while sparing beneficial commensal species, including other Gram-negative bacteria in the gut.[6][7] This remarkable selectivity is attributed to sequence divergence in the genes encoding the LolCDE complex between different bacterial species.[3] The binding pockets in the LolCDE of many commensal bacteria have lower sequence homology to those in pathogens like E. coli and K. pneumoniae, resulting in reduced binding affinity and minimal inhibitory activity.
5.2 Resistance Mechanisms
While this compound shows a low frequency of resistance development, resistant mutants have been generated in laboratory settings.[2] Sequencing of these mutants has identified specific point mutations in the lolC and lolE genes.[2] These mutations likely alter the conformation of the this compound binding sites, thereby reducing the drug's binding affinity and efficacy.[2] Continuous surveillance and research into these resistance mechanisms are crucial for the long-term viability of this compound as a therapeutic agent.
Conclusion and Future Outlook
This compound is a promising antibiotic candidate that addresses two critical needs in modern medicine: combating multidrug-resistant Gram-negative infections and preserving the host microbiome. Its novel mechanism of action, targeting the essential and selective Lol lipoprotein transport system, provides a powerful new strategy against some of the most challenging bacterial pathogens.[1][3] The robust preclinical data, demonstrating both potent in vivo efficacy and a favorable microbiome-sparing profile, strongly support its continued development.[4] Future research will need to focus on expanded clinical trials to confirm its safety and efficacy in humans, investigate the potential for resistance development in clinical settings, and explore the full spectrum of its activity against a broader range of Gram-negative pathogens.[4][6]
References
- 1. mdlinx.com [mdlinx.com]
- 2. news-medical.net [news-medical.net]
- 3. Precision molecule against Gram-negative infections: a new era of antibiotics that spare the gut microbiota | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]
- 4. New antibiotic kills pathogenic bacteria, spares healthy gut microbes | College of Liberal Arts & Sciences | Illinois [las.illinois.edu]
- 5. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. A gram-negative-selective antibiotic that spares the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. intelligentliving.co [intelligentliving.co]
- 13. researchgate.net [researchgate.net]
Lolamicin: A Technical Guide to Structure, Properties, and Mechanism
For: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of lolamicin, a novel experimental antibiotic with selective activity against Gram-negative bacteria. Discovered by a team at the University of Illinois Urbana-Champaign and reported in 2024, this compound represents a promising development in the fight against multidrug-resistant pathogens by targeting the Lol lipoprotein transport system.[1] Its unique selectivity spares the gut microbiome, a significant advantage over broad-spectrum antibiotics.[2][3][4][5][6][7]
Structure Elucidation and Chemical Properties
This compound is a synthetic small molecule developed from a pyridine-pyrazole scaffold.[8][9] Its structure was determined and characterized through standard analytical chemistry techniques.
IUPAC Name: 3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile[10]
SMILES: CC1=CC(=CC(=N1)C)C2=C(NN=C2)C3=CC(=CC=C3)OCC4=CC(=CC=C4)C#N[1][10]
Physicochemical Properties
The key chemical and physical properties of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Source |
| CAS Number | 2930690-12-1 | [1] |
| Molecular Formula | C₂₄H₂₀N₄O | [1][10][11] |
| Molar Mass | 380.45 g/mol | [1][10] |
| Solubility | DMSO: 175 mg/mL (459.99 mM) | [11] |
| Hydrogen Bond Acceptors | 5 | [12] |
| Hydrogen Bond Donors | 1 | [12] |
| Rotatable Bonds | 5 | [12] |
| Topological Polar Surface Area | 69.77 Ų | [12] |
| XLogP | 2.45 | [12] |
| Lipinski's Rules Broken | 0 | [12] |
Synthesis Pathway
This compound is produced through a five-step synthetic route.[1] The process begins with commercially available starting materials and involves standard organic chemistry transformations to build the final pyridine-pyrazole core structure.
Caption: Five-step chemical synthesis pathway of this compound.
Mechanism of Action
This compound exhibits a highly selective mechanism of action, targeting an essential pathway in Gram-negative bacteria that is absent in Gram-positive organisms.[3]
Target: The Lol Lipoprotein Transport System
The primary target of this compound is the Lol lipoprotein transport system , specifically the essential inner membrane protein complex LolCDE .[9][12][13][14][15] This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a process vital for maintaining the structural integrity and function of the outer membrane in Gram-negative bacteria.[3][13][15]
Molecular Interaction
This compound acts as an inhibitor of the LolCDE complex.[12][13] It competitively binds to the complex, disrupting its function and preventing the release of lipoproteins to the periplasmic chaperone, LolA.[5][13] Molecular modeling suggests that this binding is predominantly driven by hydrophobic interactions with nonpolar and aromatic residues within the binding site.[4][16] This inhibition ultimately halts the lipoprotein transport pathway, leading to cell envelope stress and bacterial cell death.
Caption: this compound inhibits the LolCDE complex, blocking lipoprotein transport.
Basis for Selectivity
This compound's remarkable ability to spare beneficial gut microbes stems from sequence divergence in the target protein. The LolCDE complex in pathogenic species like E. coli, K. pneumoniae, and E. cloacae has high sequence similarity, making them susceptible. In contrast, the LolCDE sequence in many commensal gut bacteria, including the predominant Gram-negative Bacteroides species, is significantly different, rendering them insensitive to the drug.[4][5][7]
Efficacy and Biological Activity
This compound has demonstrated potent activity against a wide range of multidrug-resistant Gram-negative pathogens while showing minimal impact on commensal bacteria and mammalian cells.
In Vitro Antibacterial Activity
Minimum Inhibitory Concentration (MIC) values quantify the lowest concentration of an antibiotic that prevents visible bacterial growth.
| Organism | Resistance Profile | MIC Value (μg/mL) | Source |
| Escherichia coli (clinical isolates) | Multidrug-resistant | MIC₅₀: 1-2, MIC₉₀: 4 | [4] |
| Klebsiella pneumoniae | Multidrug-resistant | - | [4] |
| Enterobacter cloacae | Multidrug-resistant | - | [4] |
| E. coli AR-0349 | Colistin-resistant | 1 | [4] |
| Gram-positive pathogens | Various | >128 | [4][9] |
| Anaerobic commensals | e.g., Bacteroides fragilis | >128 | [4][9] |
Resistance and Cytotoxicity Profile
Studies on resistance development and toxicity are critical for evaluating a new antibiotic candidate.
| Parameter | Organism/Cell Line | Value | Source |
| Resistance Frequency (at 8x MIC) | E. coli BW25113 | 3.4 x 10⁻⁷ | [4] |
| K. pneumoniae ATCC 27736 | 1.2 x 10⁻⁸ | [4] | |
| E. cloacae ATCC 29893 | 5.2 x 10⁻⁷ | [4] | |
| Cytotoxicity | Mammalian cell lines | Minimal toxicity | [4][16] |
| Human red blood cells | No significant hemolysis | [4] |
In Vivo Efficacy
This compound has shown significant efficacy in mouse models of bacterial infections.
| Infection Model | Pathogen | Efficacy Outcome | Source |
| Septicemia | Colistin-resistant E. coli | 100% survival | [4][8] |
| Acute Pneumonia | Colistin-resistant E. coli | 2-log reduction in bacterial burden | [4] |
| Septicemia (Oral) | Drug-resistant strains | 70% survival rate | [3][17] |
Pharmacokinetics
| Parameter | Value | Source |
| Oral Bioavailability (F) | 47% | [18] |
Key Experimental Protocols
The following section details the methodologies used to establish the efficacy and properties of this compound.
Minimum Inhibitory Concentration (MIC) Determination
-
Methodology: MICs were determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][7]
-
Procedure:
-
A two-fold serial dilution of this compound is prepared in Mueller-Hinton broth in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Plates are incubated at 37°C for 18-24 hours.
-
The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
-
Controls: Positive (no drug) and negative (no bacteria) growth controls are included on each plate.
In Vivo Efficacy Models: Acute Pneumonia and Septicemia
These models are crucial for evaluating an antibiotic's effectiveness in a living system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A new dawn of antibiotics: this compound's breakthrough against infection and gut microbiota protection | Content for the lay public | Microbiota institute [biocodexmicrobiotainstitute.com]
- 3. mdlinx.com [mdlinx.com]
- 4. A gram-negative-selective antibiotic that spares the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria [frontiersin.org]
- 6. autoimmuneinstitute.org [autoimmuneinstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. New antibiotic smartly kills the bad guys but spares the good ones | BioWorld [bioworld.com]
- 9. How to spare gut microbiota from antibiotic effects? PK-PD based innovative strategies, target specificity, and molecule-to-medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C24H20N4O | CID 168894634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. file.glpbio.com [file.glpbio.com]
- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. intelligentliving.co [intelligentliving.co]
- 18. scribd.com [scribd.com]
Lolamicin: A Technical Guide to Target Identification in Lipoprotein Transport
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lolamicin is a novel, experimental antibiotic with a unique mechanism of action that selectively targets pathogenic Gram-negative bacteria while sparing the host's beneficial gut microbiota. This dual-selectivity offers a significant advantage over broad-spectrum antibiotics, which can lead to dysbiosis and secondary infections such as Clostridioides difficile. This compound's target is the essential Lol lipoprotein transport system, specifically the LolCDE complex, which is responsible for trafficking lipoproteins to the outer membrane of Gram-negative bacteria. By competitively inhibiting this pathway, this compound disrupts outer membrane biogenesis, leading to bacterial cell death. This document provides an in-depth technical overview of this compound's target identification, mechanism of action, and the key experimental methodologies used in its characterization.
Introduction to this compound and the Lol Pathway
Gram-negative bacteria possess a complex cell envelope, including an outer membrane that acts as a formidable barrier to many antibiotics.[1][2] Lipoproteins are essential components of this outer membrane, playing crucial roles in its structure, function, and virulence.[3] The localization of lipoproteins (Lol) system is a conserved and essential pathway in Gram-negative bacteria responsible for transporting these lipoproteins from the inner membrane to the outer membrane.[3]
The Lol system is comprised of five proteins:
-
LolCDE: An ATP-binding cassette (ABC) transporter embedded in the inner membrane that recognizes and extracts lipoproteins destined for the outer membrane.[4][5]
-
LolA: A periplasmic chaperone that receives the lipoprotein from LolCDE and shuttles it across the periplasm.[4]
-
LolB: An outer membrane lipoprotein that receives the lipoprotein from LolA and anchors it into the inner leaflet of the outer membrane.[4]
This compound was identified through the modification of previously discovered LolCDE inhibitors.[6] It exhibits potent, selective activity against several multidrug-resistant Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae, while showing minimal activity against Gram-positive bacteria and commensal Gram-negative anaerobes.[7][8] This selectivity is attributed to sequence divergence in the LolCDE complex between pathogenic and commensal bacteria.[9][10]
Mechanism of Action: Targeting the LolCDE Complex
This compound functions as a competitive inhibitor of the LolCDE complex.[5][7] Molecular modeling and the analysis of resistant mutants indicate that this compound binds to two key regions within the transmembrane domains of the LolC and LolE subunits.[5] These binding sites overlap with the natural binding pockets for lipoproteins, thereby preventing their extraction from the inner membrane and subsequent transport to the outer membrane.[5] The disruption of this essential pathway leads to the mislocalization and accumulation of lipoproteins in the inner membrane, causing cell envelope stress and ultimately, bacterial cell death.[2] This mechanism is supported by the observation of a cell swelling phenotype in this compound-treated bacteria, which is indicative of dysfunctional lipoprotein trafficking.[2][7]
Quantitative Data
In Vitro Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of Gram-negative pathogens and commensal bacteria. Data is compiled from studies conducted according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]
| Bacterial Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | MDR Clinical Isolates (n=47) | 1-2 | 4 | ≤8 |
| Klebsiella pneumoniae | MDR Clinical Isolates (n=61) | 1-2 | 4 | ≤8 |
| Enterobacter cloacae | MDR Clinical Isolates (n=18) | 1-2 | 4 | ≤8 |
| Pseudomonas aeruginosa | Wild-Type & Efflux-Deficient | >128 | >128 | >128 |
| Acinetobacter baumannii | Wild-Type & Efflux-Deficient | >128 | >128 | >128 |
| Bacteroides spp. | Anaerobic Commensals | >128 | >128 | >128 |
| Faecalibacterium prausnitzii | Anaerobic Commensal | >128 | >128 | >128 |
| Akkermansia muciniphila | Anaerobic Commensal | >128 | >128 | >128 |
MDR: Multidrug-Resistant. Data extracted from Muñoz, K.A., et al. Nature (2024).[5][7]
In Vivo Efficacy of this compound
This compound has demonstrated significant efficacy in murine models of acute pneumonia and septicemia caused by multidrug-resistant Gram-negative pathogens.
| Infection Model | Pathogen | Treatment | Outcome |
| Septicemia | E. coli (colistin-resistant) | This compound (oral) | 100% survival |
| Pneumonia | K. pneumoniae (colistin-resistant) | This compound (oral) | 70% survival |
| Septicemia | K. pneumoniae (carbapenem-resistant) | This compound (IP) | 100% survival |
| Pneumonia | E. coli (colistin-resistant) | This compound (IP) | >2-log reduction in bacterial burden |
IP: Intraperitoneal. Data extracted from Muñoz, K.A., et al. Nature (2024) and other referenced studies.[2][7]
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[4][11]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHIIB) in a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in MHIIB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. The final volume in each well should be 100 µL.
-
Controls: Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only) on each plate.
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours. For anaerobic commensals, incubate under appropriate anaerobic conditions.
-
Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Bacterial Cytological Profiling (BCP)
BCP is used to rapidly determine the mechanism of action of an antibiotic by observing morphological changes and the localization of key cellular components.[12][13]
-
Cell Culture and Treatment: Grow the bacterial strain of interest (e.g., E. coli) in a suitable broth to early exponential phase (OD₆₀₀ ≈ 0.2). Treat the culture with this compound at a concentration predetermined to cause a 50-70% reduction in growth.
-
Staining: After a short incubation period (e.g., 30-60 minutes), take aliquots of the treated culture. Stain the cells with a panel of fluorescent dyes. A typical panel includes:
-
DAPI: To visualize DNA (nucleoid).
-
FM4-64 or Nile Red: To visualize the cell membrane.
-
SYTOX Green: To assess membrane permeability (stains DNA only in cells with compromised membranes).
-
-
Microscopy: Place a small volume of the stained cell suspension on an agarose pad-coated microscope slide. Acquire images using a fluorescence microscope equipped with appropriate filter sets for each dye and a phase-contrast objective.
-
Image Analysis: Analyze the acquired images using software such as ImageJ. Quantify cellular parameters including cell length, width, DNA condensation, and fluorescence intensity.
-
Profile Comparison: Compare the cytological profile of this compound-treated cells to a reference library of profiles from antibiotics with known mechanisms of action. Inhibition of lipoprotein transport typically results in cell swelling and defects in cell division.[2]
Generation and Characterization of Resistant Mutants
This method is used to identify the molecular target of an antibiotic by selecting for and sequencing spontaneous resistant mutants.[7]
-
Selection of Mutants: Plate a high density of susceptible bacteria (e.g., 10⁹ - 10¹⁰ CFUs) onto agar plates containing this compound at a concentration 4-8 times the MIC.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Isolation and Verification: Isolate colonies that grow on the antibiotic-containing plates. Re-streak the colonies on both antibiotic-free and antibiotic-containing agar to confirm the resistant phenotype. Determine the new MIC of the confirmed resistant isolates.
-
Genomic DNA Extraction: Extract genomic DNA from both the resistant mutants and the parental (wild-type) strain.
-
Whole-Genome Sequencing (WGS): Sequence the genomes of the resistant and parental strains using a next-generation sequencing platform (e.g., Illumina).[14][15]
-
Sequence Analysis: Compare the genome sequences of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, or deletions. Mutations consistently found in genes encoding for components of a specific pathway (e.g., lolC and lolE) strongly implicate that pathway as the drug's target.[7][8]
Murine Infection Models
Animal models are critical for evaluating the in vivo efficacy of new antibiotics.[1][16]
a) Septicemia Model:
-
Infection: Induce sepsis in mice (e.g., C57BL/6) via intraperitoneal (IP) injection of a lethal dose of a multidrug-resistant bacterial strain (e.g., E. coli AR-0349).
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer this compound via the desired route (e.g., oral gavage or IP injection). A typical dose is 100 mg/kg, administered twice daily for three days.[7] A control group receives a vehicle solution.
-
Monitoring: Monitor the mice for survival over a period of 7-14 days.
b) Pneumonia Model:
-
Infection: Anesthetize mice and induce pneumonia by intranasal or intratracheal inoculation of a specific bacterial load (e.g., 1 x 10⁶ CFUs of K. pneumoniae).
-
Treatment: Begin treatment with this compound at a set time post-infection.
-
Outcome Assessment: At a predetermined endpoint (e.g., 24 or 48 hours post-infection), euthanize the mice. Harvest the lungs, homogenize the tissue, and perform serial dilutions to quantify the bacterial burden (CFU/gram of tissue).
Visualizations
Signaling Pathways and Mechanisms
Caption: Inhibition of the Lol Lipoprotein Transport System by this compound.
Experimental Workflows
References
- 1. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Antibiotic efficacy varies based on the infection model and treatment regimen for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. A gram-negative-selective antibiotic that spares the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. protocols.io [protocols.io]
- 12. Frontiers | Advancing antibiotic discovery with bacterial cytological profiling: a high-throughput solution to antimicrobial resistance [frontiersin.org]
- 13. linnaeusbio.com [linnaeusbio.com]
- 14. nanoporetech.com [nanoporetech.com]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Lolamicin: A Technical Guide to a Microbiome-Sparing Antibiotic
Introduction
Lolamicin is a novel, experimental antibiotic demonstrating a high degree of selectivity for Gram-negative pathogens while notably sparing the commensal gut microbiota.[1][2] Discovered by a team led by Paul Hergenrother at the University of Illinois Urbana-Champaign and first reported in 2024, this compound targets the lipoprotein transport (Lol) system, a pathway essential for Gram-negative bacteria.[3] Its unique dual-selectivity—distinguishing between Gram-negative and Gram-positive bacteria, and further between pathogenic and commensal Gram-negative strains—positions it as a promising candidate for the next generation of antibiotics, potentially mitigating common side effects like secondary Clostridioides difficile infections.[1][4] This document provides a technical overview of this compound, including its chemical properties, mechanism of action, biological activity, and key experimental methodologies.
Chemical Properties and Molecular Structure
This compound is identified by the CAS Number 2930690-12-1 .[3][5][6] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2930690-12-1 | [2][3][5][6] |
| Molecular Formula | C₂₄H₂₀N₄O | [3][5][7] |
| Molecular Weight | 380.44 g/mol | [5][7] |
| IUPAC Name | 3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile | [7] |
| SMILES | CC1=CC(=CC(C)=N1)C1=CNN=C1C1=CC=CC(OCC2=CC(=CC=C2)C#N)=C1 | [3] |
| InChI Key | CIXIQLLJOWEAKU-UHFFFAOYSA-N | [3][6] |
The two-dimensional molecular structure of this compound is represented by its SMILES string and can be visualized from its formal chemical name.
Mechanism of Action
This compound selectively targets the Lol lipoprotein transport system, which is essential for the survival of Gram-negative bacteria.[1][8] This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a process vital for maintaining the integrity of the outer membrane.[4][8] The Lol system is absent in Gram-positive bacteria, which provides the basis for this compound's Gram-negative selectivity.[1]
The core of this system is the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane.[4][9] this compound functions by competitively binding to the LolCDE complex, thereby inhibiting the transport of lipoproteins.[2][4][5] This disruption of lipoprotein trafficking compromises the bacterial outer membrane, leading to cell swelling and eventual cell death.[2][9] The selective killing of pathogenic Gram-negative bacteria over commensal ones is attributed to low sequence homology in the LolCDE target between these bacterial groups.[10][11]
In Vitro Activity
This compound has demonstrated potent activity against a wide range of multidrug-resistant Gram-negative clinical isolates.[10][12] It is particularly effective against pathogenic species while showing significantly less activity against commensal bacteria and Gram-positive organisms.
| Organism Type | Examples | MIC Range (µg/mL) | Source |
| Gram-Negative Pathogens | E. coli, K. pneumoniae, E. cloacae, S. typhimurium | 0.008 - 8 | [6] |
| Gram-Negative Commensals | Various gut species | >128 | [6] |
| Gram-Positive Pathogens/Commensals | Various species | >128 | [6] |
Studies have shown that this compound is active against over 130 multidrug-resistant clinical isolates.[1][2] In time-kill assays, this compound exhibited bactericidal effects against E. coli and E. cloacae, and a bacteriostatic effect against K. pneumoniae.
In Vivo Efficacy
This compound has shown significant efficacy in multiple mouse models of acute pneumonia and septicemia caused by multidrug-resistant Gram-negative bacteria.[1][4] The compound is orally bioavailable and well-tolerated in mice.[2][9]
| Infection Model | Pathogen | Treatment Regimen | Survival Rate (%) | Bacterial Load Reduction | Source |
| Septicemia | Drug-resistant E. coli | 200 mg/kg (oral, BID, 3 days) | 100% (vs. 13% in untreated) | Significant | [4][8] |
| Pneumonia | Drug-resistant E. coli | 200 mg/kg (oral, BID, 3 days) | 70% | Significant reduction in lung CFUs | [4][6][8] |
| Septicemia | Drug-resistant K. pneumoniae | 100 mg/kg (IP, BID, 3 days) | 100% | - | [12] |
Microbiome-Sparing Effects
A key feature of this compound is its ability to treat infections without causing significant disruption to the gut microbiome.[3][4] This was evaluated in mouse models by treating healthy mice with this compound and comparing the effects on their fecal microbiota to those of broad-spectrum antibiotics like amoxicillin and clindamycin.
Analysis via 16S rRNA sequencing of fecal samples showed that, unlike amoxicillin and clindamycin which caused major shifts in microbial populations, this compound treatment resulted in a gut microbiome composition that was stable and similar to that of vehicle-treated controls.[3][4] Consequently, mice treated with this compound were able to spontaneously clear a secondary challenge with Clostridioides difficile, a common and dangerous complication associated with antibiotic-induced dysbiosis.[1][4]
Methodology Overviews
The following sections provide an overview of the key experimental protocols used in the evaluation of this compound. These are based on descriptions in published literature and are not intended as exhaustive, step-by-step laboratory guides.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound was assessed using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation : A two-fold serial dilution of this compound is prepared in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with a standardized suspension of the test bacteria (e.g., E. coli, K. pneumoniae) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls : A positive control (bacteria with no antibiotic) and a negative control (broth only) are included on each plate.
-
Incubation : The plates are incubated at 37°C for 18-24 hours.
-
Analysis : The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vivo Efficacy Models (Acute Pneumonia & Septicemia)
The in vivo efficacy of this compound was tested in CD-1 mice using models for acute pneumonia and septicemia.
References
- 1. A Gram-negative-selective antibiotic that spares the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. autoimmuneinstitute.org [autoimmuneinstitute.org]
- 3. news-medical.net [news-medical.net]
- 4. New antibiotic kills pathogenic bacteria, spares healthy gut microbes | College of Liberal Arts & Sciences | Illinois [las.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to assess the impact of early-life antibiotic exposure on murine longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Latest research in Nature: "a Gram negative selective antibiotic that protects the gut microbiota"-澳氟医药 [allfluoro.com]
- 12. researchgate.net [researchgate.net]
Lolamicin's In Vitro Efficacy Against ESKAPE Pathogens: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro activity of lolamicin, a novel antibiotic, against the ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound demonstrates a targeted and potent in vitro activity against specific Gram-negative ESKAPE pathogens, namely Klebsiella pneumoniae, and Enterobacter cloacae, including multidrug-resistant strains.[1][2][3][4][5] Its unique mechanism of action, the inhibition of the LolCDE complex, renders it inactive against Gram-positive pathogens such as Enterococcus faecium and Staphylococcus aureus.[6] Furthermore, this compound shows no significant activity against the Gram-negative pathogens Pseudomonas aeruginosa and Acinetobacter baumannii.[1] This targeted spectrum suggests a promising therapeutic avenue for specific, challenging Gram-negative infections while potentially minimizing the impact on the gut microbiome.[2][6]
Quantitative In Vitro Activity
The in vitro potency of this compound was evaluated against a large panel of clinical isolates. The Minimum Inhibitory Concentration (MIC) values, determined by broth microdilution following Clinical and Laboratory Standards Institute (CLSI) guidelines, are summarized below.
Table 1: this compound In Vitro Activity Against ESKAPE Pathogens
| Pathogen | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterococcus faecium | Not Susceptible | >64 | >64 | >64 |
| Staphylococcus aureus | Not Susceptible | >64 | >64 | >64 |
| Klebsiella pneumoniae | 44 | 0.5 - 8 | 2 | 4 |
| Acinetobacter baumannii | Not Susceptible | >64 | >64 | >64 |
| Pseudomonas aeruginosa | Not Susceptible | >64 | >64 | >64 |
| Enterobacter cloacae | 39 | 0.25 - 8 | 1 | 4 |
Data sourced from Muñoz, K.A., et al. Nature (2024).[1]
Experimental Protocols
The determination of this compound's in vitro activity was conducted using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standardized procedure for determining the MIC of this compound against aerobic bacteria.
a. Preparation of Inoculum:
-
Bacterial colonies are selected from a fresh (18-24 hour) agar plate.
-
The colonies are suspended in a sterile broth medium (e.g., Mueller-Hinton Broth).
-
The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
b. Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of this compound are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
c. Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted this compound.
-
Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizations
Signaling Pathway: this compound's Mechanism of Action
Caption: this compound inhibits the LolCDE complex in the inner membrane of Gram-negative bacteria.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. A gram-negative-selective antibiotic that spares the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. New AstraZeneca-based antibiotic effectively kills harmful bacteria, spares beneficial ones [synapse.patsnap.com]
- 4. New antibiotic kills pathogenic bacteria, spares healthy gut microbes | College of Liberal Arts & Sciences | Illinois [las.illinois.edu]
- 5. news-medical.net [news-medical.net]
- 6. mdlinx.com [mdlinx.com]
Lolamicin pharmacokinetics and pharmacodynamics in preclinical models
An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of a Novel Gram-Negative-Selective Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic properties of lolamicin, a novel antibiotic specifically designed to target Gram-negative pathogens while preserving the host's gut microbiome. The data herein is collated from foundational studies that highlight its mechanism of action, efficacy in various infection models, and its unique selectivity profile.
Pharmacodynamics: Mechanism of Action and In Vitro Activity
This compound exerts its bactericidal effect through a highly specific mechanism, targeting the lipoprotein transport system (Lol pathway), which is essential for the survival of Gram-negative bacteria.[1][2] This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane.[1][2] this compound functions as an inhibitor of the LolCDE complex, a critical component of this pathway.[1][3][4] By competitively inhibiting the binding of lipoproteins to the LolCDE complex, this compound disrupts the integrity of the outer membrane, leading to cell swelling and ultimately, bacterial cell death.[3][4] This mechanism is notably absent in Gram-positive bacteria, which lack an outer membrane, forming the basis for this compound's selectivity.[1][2]
References
A Technical Guide to Lolamicin: A Microbiome-Sparing Antibiotic Targeting the Gram-Negative Outer Membrane
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A significant limitation of current antibiotics, particularly broad-spectrum agents, is the collateral damage inflicted upon the host's gut microbiome, leading to dysbiosis and secondary infections like Clostridioides difficile. Lolamicin is a novel, investigational antibiotic that offers a paradigm-shifting approach. It selectively targets the Lol lipoprotein transport system, a pathway essential for the viability of Gram-negative bacteria but absent in Gram-positive bacteria. This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of its quantitative efficacy, detailed experimental protocols used in its evaluation, and a forward-looking perspective on its development.
Core Mechanism of Action: Inhibition of the Lol System
This compound's bactericidal activity stems from its ability to disrupt the integrity of the Gram-negative outer membrane by inhibiting the Lol lipoprotein transport system.[1][2] This system is crucial for trafficking lipoproteins from the inner membrane to their final destination in the outer membrane, where they perform essential structural and functional roles.[3][4]
The primary target of this compound is the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane.[5][6] this compound functions as a competitive inhibitor, likely binding to the lipopeptide binding sites of the LolCDE complex.[5][7] This action obstructs the release of lipoproteins to the periplasmic chaperone, LolA, thereby halting their transport to the outer membrane via the LolB anchor.[5] The resulting mislocalization of lipoproteins compromises the outer membrane's structural integrity, leading to a distinctive cell swelling phenotype and eventual cell death.[5][7]
The Principle of Dual Selectivity
A key innovation of this compound is its dual selectivity.
-
Gram-Negative Specificity: The Lol transport system is exclusive to Gram-negative bacteria, rendering Gram-positive bacteria, which lack an outer membrane and this transport system, intrinsically resistant to this compound's action.[8][9]
-
Pathogen vs. Commensal Selectivity: this compound selectively kills pathogenic Gram-negative bacteria while sparing beneficial commensal species in the gut microbiome.[5][10][11] This remarkable specificity is attributed to low sequence homology in the LolCDE target between pathogenic strains and gut commensals.[11][12] This microbiome-sparing effect mitigates the risk of dysbiosis and secondary infections, a common and dangerous side effect of broad-spectrum antibiotic therapy.[11][13]
Quantitative Efficacy Data
This compound has demonstrated potent activity against a wide array of multidrug-resistant Gram-negative pathogens both in vitro and in vivo.
In Vitro Susceptibility
This compound has shown efficacy against a panel of over 130 multidrug-resistant clinical isolates.[3][9][11] The majority of these strains, including key pathogens like E. coli, K. pneumoniae, and E. cloacae, are inhibited at low concentrations.
| Pathogen | MIC Range (µg/mL) | Reference |
| Escherichia coli (MDR strains) | 1 - 8 | [2] |
| Klebsiella pneumoniae (MDR strains) | 1 - 8 | [2] |
| Enterobacter cloacae (MDR strains) | 1 - 8 | [2] |
In Vivo Efficacy in Murine Infection Models
This compound has proven effective in mouse models of acute pneumonia and septicemia, significantly reducing bacterial loads and increasing survival rates compared to control groups.[5][14]
Table 2.1: Efficacy in Colistin-Resistant E. coli AR0349 Infection Models [4][14][15]
| Infection Model | Treatment | Dosage | Outcome |
| Septicemia | This compound | 100 mg/kg (IP) or 200 mg/kg (Oral) | 100% survival |
| Pneumonia | This compound | 100 mg/kg (IP) or 200 mg/kg (Oral) | 70% survival |
Table 2.2: Efficacy Against Other MDR Gram-Negative Pathogens in Murine Models [14]
| Pathogen Strain | Infection Model | Treatment (100 mg/kg IP) | Outcome |
| K. pneumoniae AR0040 (Colistin-Resistant) | Pneumonia | This compound | Significant reduction in bacterial burden |
| K. pneumoniae BAA-1705 (Carbapenem-Resistant) | Septicemia | This compound | Significant increase in survival |
| E. cloacae AR0163 (Colistin-Resistant) | Pneumonia & Septicemia | This compound | Significant reduction in bacterial burden & increased survival |
Key Experimental Protocols
The evaluation of this compound involved a series of standardized and specialized assays to determine its efficacy, mechanism, and selectivity.
Minimum Inhibitory Concentration (MIC) Assays
-
Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of bacteria.
-
Methodology: MIC assays were performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[16] Pathogenic strains were tested in standard media such as Mueller-Hinton broth. For gut commensal bacteria, assays were conducted under anaerobic conditions to mimic the gut environment.[16] Experiments were consistently performed in biological triplicate to ensure reproducibility.
Murine Infection Models
-
Objective: To assess the in vivo efficacy of this compound in treating systemic and localized Gram-negative infections.
-
Methodology:
-
Animal Model: CD-1 mice were used for both pneumonia and septicemia models.[14]
-
Infection: Mice were infected with clinically relevant, multidrug-resistant strains of E. coli, K. pneumoniae, or E. cloacae. Specific colony-forming units (CFU) were administered to establish infection (e.g., ~2.7 × 10⁸ CFU for E. coli pneumonia).[14]
-
Treatment: Post-infection, mice were treated twice daily for three days with either a vehicle control, a precursor compound, or this compound. Administration was performed via intraperitoneal (IP) injection (e.g., 100 mg/kg) or oral gavage (e.g., 200 mg/kg).[14]
-
Endpoints: Efficacy was measured by quantifying the bacterial burden (CFU) in relevant organs (e.g., lungs) and by monitoring survival rates over the course of the study.[7][14]
-
Microbiome Impact Analysis
-
Objective: To evaluate this compound's effect on the composition and diversity of the gut microbiota.
-
Methodology:
-
Sample Collection: Fecal samples were collected from mice before, during, and after a three-day treatment course with this compound, amoxicillin, clindamycin, or a vehicle control.[4][7]
-
DNA Sequencing: The V4 region of the 16S ribosomal RNA (rRNA) gene was amplified from DNA extracted from the fecal samples and sequenced.[7]
-
Analysis: The sequencing data was used to analyze the taxonomic composition, richness, and diversity of the gut bacterial communities to assess the degree of dysbiosis caused by each antibiotic.[4][7]
-
Target Engagement and Mechanism of Action Studies
-
Objective: To confirm that this compound targets the Lol system and understand its binding mechanism.
-
Methodology:
-
Phenotypic Analysis: this compound-treated bacterial cells were observed using focused microscopy to identify characteristic morphological changes, such as cell swelling, which is indicative of dysfunctional lipoprotein trafficking.[7]
-
Resistance Mapping: this compound-resistant mutants were generated in the laboratory. The lolC, lolD, and lolE genes from these resistant strains were sequenced to identify mutations conferring resistance, confirming LolC and LolE as direct targets.[7]
-
Computational Modeling: Molecular dynamics simulations and ensemble docking were employed to model the binding interactions between this compound and the LolCDE complex, identifying key hydrophobic interactions and putative binding sites.[7]
-
Visualizations: Pathways and Workflows
// Nodes this compound [ label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled ];
// Edges Lipoprotein_IM -> LolCDE [label="1. Binds", color="#5F6368"]; LolCDE -> LolA [label="2. Transport to LolA", color="#5F6368"]; LolA -> LolB [label="3. Periplasmic Transit", color="#5F6368"]; LolB -> Lipoprotein_OM [label="4. Insertion into OM", color="#5F6368"];
This compound -> LolCDE [ label="INHIBITS", color="#EA4335", style=bold, arrowhead=tee, fontcolor="#EA4335" ]; } dot Caption: The Lol system transports lipoproteins from the inner to the outer membrane. This compound blocks this pathway by inhibiting the LolCDE complex.
// Nodes A [label="Whole-Cell Screening\n(Identification of Lol Inhibitors)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Lead Optimization\n(Synthesis of this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="In Vitro Characterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="MIC Assays vs.\nPathogens & Commensals", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Mechanism of Action\n(Resistance, Phenotyping)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="In Vivo Efficacy Testing", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Murine Pneumonia &\nSepticemia Models", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Microbiome Impact\n(16S rRNA Sequencing)", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Confirmation of Efficacy\n& Dual Selectivity", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> {D, E} [color="#5F6368"]; {D, E} -> F [color="#5F6368"]; F -> {G, H} [color="#5F6368"]; {G, H} -> I [color="#5F6368"]; } dot Caption: A streamlined workflow from initial screening and chemical optimization to detailed in vitro and in vivo evaluation of this compound's efficacy and selectivity.
// Central Node this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon];
// Target Groups GP [label="Gram-Positive Bacteria", fillcolor="#F1F3F4", fontcolor="#202124"]; GNP [label="Gram-Negative\nPathogens", fillcolor="#F1F3F4", fontcolor="#202124"]; GNC [label="Gram-Negative\nCommensals (Gut)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Mechanisms M_GP [label="Mechanism:\nNo Lol System Target", fillcolor="#FBBC05", fontcolor="#202124"]; M_GNP [label="Mechanism:\nHigh Target Homology", fillcolor="#FBBC05", fontcolor="#202124"]; M_GNC [label="Mechanism:\nLow Target Homology", fillcolor="#FBBC05", fontcolor="#202124"];
// Outcomes O_GP [label="Outcome:\nNo Effect / Sparing", fillcolor="#34A853", fontcolor="#FFFFFF"]; O_GNP [label="Outcome:\nInhibition / Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O_GNC [label="Outcome:\nMinimal Effect / Sparing", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> {GP, GNP, GNC} [color="#5F6368"]; GP -> M_GP -> O_GP [color="#5F6368"]; GNP -> M_GNP -> O_GNP [color="#5F6368"]; GNC -> M_GNC -> O_GNC [color="#5F6368"]; } dot Caption: this compound's dual selectivity is based on the absence of its target in Gram-positive bacteria and sequence divergence in the target between pathogenic and commensal Gram-negative bacteria.
Conclusion and Future Directions
This compound represents a significant advancement in the development of novel antibiotics. Its unique mechanism of targeting the LolCDE complex provides a new avenue for combating multidrug-resistant Gram-negative pathogens.[5] More importantly, its dual-selective nature—sparing both Gram-positive bacteria and commensal Gram-negative bacteria—positions it as a promising candidate to effectively treat infections while preserving the gut microbiome.[10][11] This approach could significantly reduce the incidence of secondary infections and other complications associated with broad-spectrum antibiotic use.
While preclinical data are highly encouraging, further research is necessary.[7] Future work will need to focus on comprehensive toxicology studies, evaluation against a broader range of clinical isolates, and investigation into the potential for and mechanisms of resistance development.[4] Ultimately, the progression of this compound or related compounds into human clinical trials will be a critical step in realizing its potential as a transformative, pathogen-specific therapeutic.[7]
References
- 1. docseducation.com [docseducation.com]
- 2. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precision molecule against Gram-negative infections: a new era of antibiotics that spare the gut microbiota | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]
- 4. New antibiotic kills pathogenic bacteria, spares healthy gut microbes | College of Liberal Arts & Sciences | Illinois [las.illinois.edu]
- 5. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. mdlinx.com [mdlinx.com]
- 9. A new dawn of antibiotics: this compound's breakthrough against infection and gut microbiota protection | Content for the lay public | Microbiota institute [biocodexmicrobiotainstitute.com]
- 10. Frontiers | Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria [frontiersin.org]
- 11. A Gram-negative-selective antibiotic that spares the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. autoimmuneinstitute.org [autoimmuneinstitute.org]
- 14. researchgate.net [researchgate.net]
- 15. New antibiotic kills pathogenic bacteria, spares healthy gut microbes | EurekAlert! [eurekalert.org]
- 16. scribd.com [scribd.com]
Investigating the Origins of Lolamicin's Selective Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lolamicin is a novel, experimental antibiotic with a unique and highly desirable therapeutic profile: potent activity against multidrug-resistant (MDR) Gram-negative pathogens while sparing the host gut microbiome. This selective toxicity mitigates the risk of secondary infections, such as those caused by Clostridioides difficile, a common and dangerous consequence of broad-spectrum antibiotic use. This in-depth technical guide explores the origins of this compound's selective toxicity, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its evaluation.
Introduction
The rise of antimicrobial resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. The complex double-membrane structure of these pathogens makes them inherently difficult to target. Furthermore, existing broad-spectrum antibiotics indiscriminately eliminate both pathogenic and beneficial commensal bacteria in the gut, leading to dysbiosis and an increased susceptibility to opportunistic infections. This compound represents a paradigm shift in antibiotic development by demonstrating a "doubly selective" strategy: it targets Gram-negative bacteria over Gram-positive bacteria and distinguishes between pathogenic and commensal Gram-negative species.[1]
Mechanism of Action: Targeting the Lol Lipoprotein Transport System
The selective toxicity of this compound is rooted in its specific inhibition of the Lol lipoprotein transport system (LolCDE complex), a crucial pathway for the survival of most Gram-negative bacteria.[2][3] This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a process essential for maintaining the integrity and function of the outer membrane.[3]
Key Points:
-
Gram-Negative Specificity: The Lol system is absent in Gram-positive bacteria, which lack an outer membrane, providing the primary basis for this compound's Gram-negative selectivity.[4]
-
Competitive Inhibition: Molecular modeling and dynamics simulations have revealed that this compound competitively inhibits the binding of lipoproteins to the LolCDE complex.[2] It occupies two key binding sites, BS1 and BS2, preventing the proper transport of lipoproteins.
-
Consequence of Inhibition: The disruption of lipoprotein trafficking leads to the mislocalization of lipoproteins, causing cell envelope stress and ultimately bacterial cell death. Phenotypically, this can be observed as cell swelling.[1]
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Murine Acute Pneumonia Model
-
Animal Model: Use female CD-1 mice (or other appropriate strain), typically 6-8 weeks old.
-
Infection: Anesthetize mice and intranasally instill a sublethal dose of the pathogenic bacterial suspension (e.g., 2-5 x 10^8 CFU of E. coli in PBS).
-
Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with this compound (e.g., 100 mg/kg) or vehicle control via the desired route (intraperitoneal or oral). Administer treatment twice daily for a set duration (e.g., 3 days).
-
Monitoring: Monitor mice for signs of distress and mortality.
-
Outcome Assessment: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs, homogenize, and perform serial dilutions to determine the bacterial burden (CFU/g of tissue). For survival studies, monitor mice for a longer period (e.g., 7-10 days).
Murine Septicemia Model
-
Animal Model: Use female CD-1 mice (or other appropriate strain), typically 6-8 weeks old.
-
Infection: Administer a lethal dose of the pathogenic bacterial suspension (e.g., 4-6 x 10^8 CFU of E. coli in PBS with 5% mucin) via intraperitoneal injection.
-
Treatment: At a specified time post-infection (e.g., 1 hour), begin treatment with this compound (e.g., 100 mg/kg) or vehicle control via the desired route. Administer treatment twice daily.
-
Monitoring and Outcome Assessment: Monitor mice for survival over a period of 7-10 days.
Investigating the Microbiome-Sparing Effect
A key attribute of this compound is its ability to leave the gut microbiome largely intact.
dot
Caption: The logical basis for this compound's selective action and preservation of the gut microbiome.
Protocol for Microbiome Analysis:
-
Animal Treatment: Treat healthy mice with this compound, a broad-spectrum antibiotic (e.g., amoxicillin), and a vehicle control for a specified period (e.g., 3 days).
-
Fecal Sample Collection: Collect fecal samples at baseline, during treatment, and at various time points post-treatment.
-
DNA Extraction: Extract total bacterial DNA from the fecal samples.
-
16S rRNA Gene Sequencing: Amplify and sequence the V4 region of the 16S rRNA gene.
-
Data Analysis: Analyze the sequencing data to determine the taxonomic composition, alpha diversity (richness and evenness within a sample), and beta diversity (differences in composition between samples) of the gut microbiome.
Conclusion
This compound's selective toxicity is a product of its unique mechanism of action, targeting the Gram-negative-specific LolCDE lipoprotein transport system, and the fortuitous sequence divergence of this target between pathogenic and commensal bacteria. The data presented herein demonstrates its potential as a first-in-class, microbiome-sparing antibiotic. The detailed protocols provide a framework for further research and development of this compound and other novel antibiotics designed with this selective strategy. Further investigation into its clinical applicability in humans is warranted.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 4. Toxicity study of ochratoxin A using HEK293 and HepG2 cell lines based on microRNA profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Lolamicin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lolamicin is a novel, experimental antibiotic that demonstrates selective activity against pathogenic Gram-negative bacteria while sparing the beneficial gut microbiome.[1][2] Its unique mechanism of action targets the lipoprotein transport system (Lol pathway), a process essential for the survival of many Gram-negative bacteria.[3][4] This targeted approach offers a significant advantage over broad-spectrum antibiotics, which can disrupt the gut microbiota and lead to secondary infections like those caused by Clostridioides difficile.[1][5] this compound has shown potent activity against over 130 multidrug-resistant clinical isolates, including strains of E. coli, Klebsiella pneumoniae, and Enterobacter cloacae.[3][6]
These application notes provide a detailed protocol for determining the in vitro susceptibility of Gram-negative bacteria to this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]
Mechanism of Action
This compound functions by inhibiting the LolCDE complex, a critical transporter embedded in the inner membrane of Gram-negative bacteria.[6][8] This complex is responsible for the first step in trafficking lipoproteins from the inner membrane to the outer membrane.[9] By competitively inhibiting the LolCDE complex, this compound prevents the proper localization of lipoproteins, leading to a compromised outer membrane, cell swelling, and ultimately, bacterial cell death.[1][8][9] This transport system is absent in Gram-positive bacteria, which contributes to this compound's selective spectrum of activity.[4]
Caption: this compound inhibits the LolCDE complex in the bacterial inner membrane.
Experimental Protocols
The gold standard for determining the in vitro potency of a new antimicrobial agent is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC).[10][11] The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation.[11][12]
Protocol: Broth Microdilution MIC Assay
This protocol is adapted from CLSI guidelines for antimicrobial susceptibility testing.[6]
1. Reagents and Materials
-
Sterile 96-well, round-bottom microtiter plates[13]
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Bacterial strains for testing (e.g., E. coli, K. pneumoniae)
-
Sterile petri dishes[13]
-
Spectrophotometer
-
Incubator (37°C)[13]
-
Multichannel pipette[13]
-
Sterile pipette tips
2. Preparation of Bacterial Inoculum a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (A600).[12] This suspension contains approximately 1-2 x 10⁸ CFU/mL. c. Dilute this suspension in CAMHB to achieve a final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of this compound Dilutions a. Prepare a 2x working stock solution of this compound in CAMHB at the highest concentration to be tested (e.g., 256 µg/mL for a final top concentration of 128 µg/mL).[13] b. Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[13] c. Add 100 µL of the 2x this compound working stock to the wells in column 1. d. Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.[13] e. Repeat this process sequentially across the plate to column 10. Discard 100 µL from column 10.[13] f. Column 11 will serve as the growth control (no antibiotic). g. Column 12 will serve as the sterility control (no bacteria).[13]
4. Inoculation and Incubation a. Add 100 µL of the diluted bacterial suspension (prepared in step 2c) to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well will be 200 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL. b. Seal the plate or cover with a lid and incubate at 37°C for 18-24 hours under ambient air conditions.[12][13]
5. Reading and Interpreting Results a. After incubation, check the sterility control (column 12) for any growth. The well should be clear. b. Check the growth control (column 11) for adequate bacterial growth (should appear turbid). c. Visually inspect the wells from the lowest concentration to the highest. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[11][14] d. Results can also be read using a microplate reader by measuring the optical density (OD) at 600 nm. The MIC is defined as the lowest concentration that inhibits >90% of bacterial growth compared to the growth control.
Caption: Workflow for the broth microdilution susceptibility test.
Data Presentation
The following table summarizes representative MIC values for this compound against selected Gram-negative pathogens and commensal bacteria, as reported in preclinical studies.
| Organism | Type | This compound MIC (µg/mL) |
| Escherichia coli (BW25113) | Pathogen (Lab Strain) | 8[7] |
| Escherichia coli (Clinical Isolates) | Pathogen | MIC₉₀: 1[7] |
| Klebsiella pneumoniae (ATCC 27736) | Pathogen (Lab Strain) | 2[7] |
| Klebsiella pneumoniae (Clinical Isolates) | Pathogen | MIC₉₀: 2[7] |
| Enterobacter cloacae (ATCC 29893) | Pathogen (Lab Strain) | 2[7] |
| Pseudomonas aeruginosa | Pathogen | >128[9] |
| Acinetobacter baumannii | Pathogen | >128[9] |
| Bacteroides fragilis | Gut Commensal | >128[2] |
| Clostridium scindens | Gut Commensal | >128[2] |
| Bifidobacterium adolescentis | Gut Commensal | >128[2] |
MIC₉₀: The concentration required to inhibit the growth of 90% of isolates.
References
- 1. news-medical.net [news-medical.net]
- 2. A gram-negative-selective antibiotic that spares the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new dawn of antibiotics: this compound's breakthrough against infection and gut microbiota protection | Content for the lay public | Microbiota institute [biocodexmicrobiotainstitute.com]
- 4. mdlinx.com [mdlinx.com]
- 5. A Gram-negative-selective antibiotic that spares the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. youtube.com [youtube.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. apec.org [apec.org]
Lolamicin MIC (Minimum Inhibitory Concentration) testing protocol
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Lolamicin, a novel antibiotic that targets the lipoprotein transport system (Lol) in Gram-negative bacteria. The protocols outlined below are based on established methodologies and are intended to ensure accurate and reproducible results.
Introduction to this compound
This compound is an experimental antibiotic with a unique mechanism of action, selectively targeting the LolCDE complex in Gram-negative bacteria.[1][2] This system is essential for transporting lipoproteins to the outer membrane of these bacteria. By inhibiting this pathway, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.[3][4] A key advantage of this compound is its specificity for pathogenic Gram-negative bacteria, such as Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae, while showing minimal activity against Gram-positive bacteria and commensal gut microbes.[1][5] This selectivity makes it a promising candidate for treating multidrug-resistant infections while potentially reducing the collateral damage to the patient's microbiome.[5][6]
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-negative pathogens as reported in recent studies. These values were predominantly determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
| Bacterial Species | Strain Type | This compound MIC Range (µg/mL) | Reference |
| Escherichia coli | Wild Type | 2 - 8 | [1] |
| Escherichia coli | Multidrug-Resistant Clinical Isolates | 1 - 8 | [1][2] |
| Klebsiella pneumoniae | Multidrug-Resistant Clinical Isolates | 1 - 8 | [1][2] |
| Enterobacter cloacae | Multidrug-Resistant Clinical Isolates | 1 - 8 | [1][2] |
Experimental Protocols
Broth Microdilution MIC Assay (CLSI-based)
This protocol details the determination of this compound's MIC using the broth microdilution method, a standard and widely accepted technique for antimicrobial susceptibility testing.
3.1.1. Materials
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strains to be tested (e.g., E. coli, K. pneumoniae, E. cloacae)
-
Tryptic Soy Agar (TSA) or other suitable solid medium
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
3.1.2. Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound by dissolving the powder in a suitable solvent to a high concentration (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension will have a concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum 1:150 in CAMHB. This will result in a working inoculum of approximately 1 x 10⁶ CFU/mL.
-
3.1.3. Assay Procedure
-
Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Serial Dilution:
-
Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will create a range of this compound concentrations.
-
-
Inoculation: Add 50 µL of the prepared working bacterial inoculum to each well (from column 1 to 11). This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control (Column 11): Add 50 µL of the bacterial inoculum to 50 µL of CAMHB (no this compound).
-
Sterility Control (Column 12): Add 100 µL of uninoculated CAMHB.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
3.1.4. Interpretation of Results
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits the LolCDE complex, blocking lipoprotein transport.
MIC Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A gram-negative-selective antibiotic that spares the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. 5.3. Minimal Inhibitory Concentration (MIC) [bio-protocol.org]
- 5. news-medical.net [news-medical.net]
- 6. Precision molecule against Gram-negative infections: a new era of antibiotics that spare the gut microbiota | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]
Application Notes and Protocols for Lolamicin Time-Kill Curve Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lolamicin is a novel antibiotic with a targeted mechanism of action against Gram-negative bacteria. It functions by inhibiting the Lol lipoprotein transport system (LolCDE complex), which is essential for the integrity of the outer membrane in these bacteria.[1][2][3] This targeted approach allows this compound to be effective against a range of pathogenic Gram-negative bacteria, including multidrug-resistant strains of Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae, while notably sparing the gut microbiome.[4][5][6] The time-kill curve assay is a critical in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[2][7] This document provides a detailed protocol for performing a time-kill curve assay to evaluate the antimicrobial efficacy of this compound.
Mechanism of Action of this compound
This compound selectively targets the LolCDE complex, a key component of the lipoprotein transport system in Gram-negative bacteria.[3][4] This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a process vital for the structural integrity and function of the outer membrane. By inhibiting the LolCDE complex, this compound disrupts this transport, leading to a dysfunctional outer membrane, cellular stress, and ultimately, cell death.[1][4] This targeted mechanism contributes to its selective activity against pathogenic Gram-negative bacteria while having a minimal impact on commensal bacteria.[5]
Figure 1. Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound against various Gram-negative pathogens. The Minimum Inhibitory Concentration (MIC) is a key parameter indicating the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Strain | This compound MIC (µg/mL) | Comparator Antibiotic | Comparator MIC (µg/mL) | Reference |
| E. coli BW25113 | Not specified | Ciprofloxacin | Not specified | [8] |
| K. pneumoniae ATCC 27736 | Not specified | Tetracycline, Ciprofloxacin | Not specified | [8] |
| E. cloacae ATCC 29893 | Not specified | Ciprofloxacin | Not specified | [8] |
| Multidrug-resistant E. coli | 1-8 | Not applicable | Not applicable | [5] |
| Multidrug-resistant K. pneumoniae | Not specified | Not applicable | Not applicable | [5] |
| Multidrug-resistant E. cloacae | Not specified | Not applicable | Not applicable | [5] |
Experimental Protocol: this compound Time-Kill Curve Assay
This protocol is designed to determine the rate and extent of bactericidal activity of this compound against selected Gram-negative pathogens. The methodology is based on established principles of time-kill kinetic assays and specific findings from this compound research.[2][8][9]
1. Materials
-
Bacterial Strains:
-
Escherichia coli (e.g., BW25113)
-
Klebsiella pneumoniae (e.g., ATCC 27736)
-
Enterobacter cloacae (e.g., ATCC 29893)
-
-
Antimicrobial Agents:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Comparator antibiotics (e.g., Ciprofloxacin, Tetracycline)
-
-
Culture Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable solid medium
-
-
Reagents and Consumables:
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
-
Sterile culture tubes or flasks
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Spectrophotometer
-
Incubator (37°C) with shaking capabilities
-
Spiral plater or manual plating supplies (spreaders, turntables)
-
Colony counter
-
2. Experimental Workflow
Figure 2. Experimental workflow for the time-kill curve assay.
3. Detailed Methodology
3.1. Preparation of Bacterial Inoculum
-
From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking (200-250 rpm) for 2-4 hours to reach the mid-logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile saline or fresh CAMHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Prepare a final inoculum by diluting the adjusted suspension in CAMHB to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL in the final test volume.
3.2. Preparation of Test Conditions
-
Determine the MIC of this compound and comparator antibiotics for each bacterial strain prior to the time-kill assay using a standardized method (e.g., broth microdilution as per CLSI guidelines).
-
Prepare a series of sterile tubes for each bacterial strain to be tested, including:
-
Growth Control (no antibiotic)
-
This compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC)
-
Comparator antibiotic(s) at corresponding MIC multiples.
-
-
Add the appropriate volume of CAMHB to each tube.
-
Add the required volume of the antibiotic stock solution to achieve the desired final concentrations after inoculation.
3.3. Inoculation and Incubation
-
Inoculate each tube with the prepared bacterial suspension to achieve the final starting density of approximately 5 x 10⁵ CFU/mL.
-
Immediately after inoculation (time 0), and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
Incubate all tubes at 37°C with constant shaking (200-250 rpm).
3.4. Viable Cell Counting
-
Perform serial 10-fold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates that yield between 30 and 300 colonies.
-
Calculate the colony-forming units per milliliter (CFU/mL) for each time point and test condition.
4. Data Presentation and Interpretation
-
Plot the mean log₁₀ CFU/mL against time (in hours) for each antibiotic concentration and the growth control.
-
Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[2][7]
-
Bacteriostatic activity is typically characterized by a <3-log₁₀ reduction in the initial CFU/mL.[2][7]
-
Compare the activity of this compound to the comparator antibiotics and the growth control to assess its relative potency and speed of killing.
Conclusion
The time-kill curve assay is an indispensable tool for characterizing the pharmacodynamics of novel antibiotics like this compound. By following this detailed protocol, researchers can obtain robust and reproducible data to evaluate the bactericidal or bacteriostatic effects of this compound against clinically relevant Gram-negative pathogens. This information is crucial for guiding further preclinical and clinical development of this promising new antibiotic.
References
- 1. news-medical.net [news-medical.net]
- 2. emerypharma.com [emerypharma.com]
- 3. scribd.com [scribd.com]
- 4. Novel Concentration-Killing Curve Method for Estimation of Bactericidal Potency of Antibiotics in an In Vitro Dynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New antibiotic kills pathogenic bacteria, spares healthy gut microbes | College of Liberal Arts & Sciences | Illinois [las.illinois.edu]
- 6. DSpace [helda.helsinki.fi]
- 7. sciencedaily.com [sciencedaily.com]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for Assessing Lolamicin's Effect on Bacterial Outer Membrane Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lolamicin is a novel antibiotic with selective activity against Gram-negative bacteria, including multidrug-resistant strains of Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae.[1][2][3][4] Its unique mechanism of action involves the inhibition of the LolCDE complex, a critical component of the lipoprotein transport system responsible for trafficking lipoproteins from the inner to the outer membrane.[1][2] Disruption of this pathway compromises the integrity of the outer membrane, leading to bacterial cell death.[1] These application notes provide detailed protocols for assessing the outer membrane permeability of Gram-negative bacteria upon treatment with this compound, utilizing the 1-N-phenylnaphthylamine (NPN) uptake assay and the nitrocefin hydrolysis assay.
Mechanism of Action: Inhibition of the LolCDE Pathway
This compound targets the LolCDE complex, an ATP-binding cassette (ABC) transporter essential for the viability of most Gram-negative bacteria. This complex is responsible for the extraction of lipoproteins from the inner membrane and their subsequent transfer to the periplasmic chaperone LolA. LolA then delivers the lipoproteins to the outer membrane receptor LolB for their final insertion. By inhibiting LolCDE, this compound prevents the proper localization of lipoproteins, leading to defects in the outer membrane structure and function.[1][5][6]
Caption: The LolCDE lipoprotein transport pathway and the inhibitory action of this compound.
Data Presentation
This compound Activity Against Multidrug-Resistant Gram-Negative Isolates
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of multidrug-resistant clinical isolates.
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | >130 | 1-2 | 4 | ≤0.25 - 8 |
| Klebsiella pneumoniae | >130 | 2 | 4 | ≤0.25 - 8 |
| Enterobacter cloacae | >130 | 2 | 4 | ≤0.25 - 8 |
Data sourced from Muñoz, K.A., et al. (2024). A Gram-negative-selective antibiotic that spares the gut microbiome. Nature.[1]
Representative Data: NPN Uptake Assay
This table presents hypothetical but representative data from an NPN uptake assay, illustrating the effect of this compound on the outer membrane permeability of E. coli. An increase in fluorescence intensity indicates greater NPN uptake and thus, increased outer membrane permeability.
| Treatment | Concentration (µg/mL) | Mean Fluorescence Intensity (a.u.) | Standard Deviation |
| Untreated Control | 0 | 150 | 15 |
| This compound | 1 (MIC) | 850 | 45 |
| This compound | 4 (4x MIC) | 1600 | 80 |
| Polymyxin B (Positive Control) | 2 | 1850 | 90 |
Experimental Protocols
NPN Uptake Assay for Outer Membrane Permeabilization
This assay measures the fluorescence of 1-N-phenylnaphthylamine (NPN) as it partitions into the hydrophobic environment of a damaged bacterial outer membrane.
Materials:
-
Gram-negative bacterial strain of interest (e.g., E. coli, K. pneumoniae)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
HEPES buffer (5 mM, pH 7.2)
-
NPN stock solution (500 µM in acetone)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Polymyxin B (positive control)
-
96-well black microplates with clear bottoms
-
Fluorometric microplate reader (Excitation: 350 nm, Emission: 420 nm)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture 1:100 into fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Harvest the cells by centrifugation (5000 x g, 10 minutes, 4°C).
-
Wash the cell pellet twice with HEPES buffer and resuspend in the same buffer to an OD₆₀₀ of 0.5.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the bacterial cell suspension to each well.
-
Add 50 µL of HEPES buffer containing the desired concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC). For the untreated control, add 50 µL of HEPES buffer with the corresponding solvent concentration. For the positive control, use Polymyxin B.
-
Add 10 µL of the NPN stock solution to each well to a final concentration of 10 µM.
-
-
Measurement:
-
Immediately place the microplate in a fluorometric plate reader.
-
Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
-
Record measurements every 2 minutes for a total of 30 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer and NPN alone.
-
Plot the fluorescence intensity over time for each this compound concentration and the controls.
-
The increase in fluorescence is proportional to the extent of outer membrane damage.
-
Caption: Workflow for the NPN uptake outer membrane permeability assay.
Nitrocefin Hydrolysis Assay
This assay measures the rate of hydrolysis of the chromogenic cephalosporin, nitrocefin, by periplasmic β-lactamase. An increased rate of hydrolysis in the presence of a test compound indicates increased permeability of the outer membrane to nitrocefin. This protocol is suitable for bacterial strains that produce a periplasmic β-lactamase.
Materials:
-
β-lactamase-producing Gram-negative bacterial strain
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Nitrocefin stock solution (1 mg/mL in DMSO)
-
This compound stock solution
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Grow bacteria to mid-logarithmic phase as described in the NPN assay protocol.
-
Harvest cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of 0.5.
-
-
Assay Setup:
-
In a 96-well clear microplate, add 100 µL of the bacterial cell suspension to each well.
-
Add 50 µL of PBS containing various concentrations of this compound.
-
Incubate the plate at 37°C for 30 minutes to allow this compound to act on the outer membrane.
-
-
Measurement:
-
To initiate the reaction, add 10 µL of nitrocefin solution (final concentration 100 µg/mL) to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 486 nm every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of nitrocefin hydrolysis (change in absorbance per minute) for each concentration of this compound.
-
An increased rate of hydrolysis compared to the untreated control indicates that this compound has permeabilized the outer membrane, allowing greater access of nitrocefin to the periplasmic β-lactamase.
-
Conclusion
The provided protocols offer robust methods for evaluating the effect of this compound on the outer membrane permeability of Gram-negative bacteria. The NPN uptake assay provides a direct measure of membrane disruption, while the nitrocefin hydrolysis assay offers a functional assessment of permeability. These assays are valuable tools for further characterizing the mechanism of action of this compound and for the development of novel antibiotics targeting the bacterial outer membrane.
References
- 1. A gram-negative-selective antibiotic that spares the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. New antibiotic kills pathogenic bacteria, spares healthy gut microbes | EurekAlert! [eurekalert.org]
- 4. Precision molecule against Gram-negative infections: a new era of antibiotics that spare the gut microbiota | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of lipoprotein recognition by the bacterial Lol trafficking chaperone LolA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lolamicin: A Potent Inhibitor of the Lol Lipoprotein Transport System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lolamicin is a novel antibiotic that demonstrates selective and potent activity against Gram-negative pathogenic bacteria by inhibiting the Lol lipoprotein transport system.[1][2][3] This system is essential for trafficking lipoproteins to the outer membrane of Gram-negative bacteria, a process vital for their survival and virulence.[4][5] Understanding the mechanism of this compound and its effects on bacterial physiology is crucial for its development as a therapeutic agent. These application notes provide detailed protocols for a this compound lipoprotein transport inhibition assay, along with standard microbiological assays to characterize its activity.
Introduction
The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. The discovery of this compound, which targets the lipoprotein transport system (Lol pathway), presents a promising new strategy for combating these challenging pathogens.[2] The Lol system, comprised of the inner-membrane ABC transporter LolCDE, the periplasmic chaperone LolA, and the outer-membrane receptor LolB, is responsible for the transport of lipoproteins from the inner to the outer membrane.[4][5][6] this compound selectively inhibits the LolCDE complex, disrupting this essential pathway and leading to bacterial cell death.[1][7] A key advantage of this compound is its ability to spare the gut microbiome, a significant advancement over broad-spectrum antibiotics.[2][3]
This document provides detailed methodologies for assessing the inhibitory activity of this compound on the Lol system and for characterizing its antibacterial effects.
Mechanism of Action: Inhibition of the Lol Lipoprotein Transport System
The transport of lipoproteins to the outer membrane in Gram-negative bacteria is a multi-step process. Mature lipoproteins in the inner membrane are recognized by the LolCDE complex.[8] Through ATP hydrolysis by the LolD subunit, the lipoprotein is extracted and transferred to the periplasmic chaperone, LolA.[4][8] LolA then shuttles the lipoprotein across the periplasm to the outer membrane receptor, LolB, which facilitates its insertion into the outer membrane.[4][5]
This compound competitively binds to the LolCDE complex, obstructing the initial step of lipoprotein release from the inner membrane.[1][9] This disruption of lipoprotein trafficking leads to a cascade of events culminating in bacterial cell death.
Quantitative Data Summary
The following tables summarize the antimicrobial activity of this compound against various bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli (multi-drug resistant clinical isolates) | 1 - 8 | [10] |
| Klebsiella pneumoniae (multi-drug resistant clinical isolates) | 1 - >32 | [10] |
| Enterobacter cloacae (multi-drug resistant clinical isolates) | 1 - 16 | [10] |
| Bacteroides fragilis ATCC 25285 | > 128 | [10] |
| Bacteroides vulgatus KLE 2303 | > 128 | [10] |
| Faecalibacterium prausnitzii ATCC 27768 | > 128 | [10] |
| Akkermansia muciniphila BAA-835 | > 128 | [10] |
Table 2: In Vivo Efficacy of this compound
| Infection Model | Pathogen | Efficacy Outcome | Reference |
| Mouse Sepsis Model | E. coli AR-0349 (colistin-resistant) | 2-log reduction in bacterial burden, 100% survival | [10] |
| Mouse Pneumonia Model | K. pneumoniae (colistin-resistant) | Significant reduction in bacterial burden | [10] |
| Mouse Pneumonia Model | K. pneumoniae (carbapenem-resistant) | Significant reduction in bacterial burden | [10] |
Experimental Protocols
In Vitro Lipoprotein Transport Inhibition Assay
This assay measures the ability of this compound to inhibit the LolCDE-mediated transfer of a fluorescently labeled lipoprotein from proteoliposomes to the periplasmic chaperone LolA.
Materials:
-
Purified LolCDE, LolA (preferably His-tagged), and a model lipoprotein (e.g., BamE, RcsF).
-
E. coli polar lipids.
-
Fluorescent labeling dye (e.g., BODIPY™ FL N-(2-Aminoethyl)maleimide).
-
Detergent (e.g., n-Dodecyl-β-D-maltoside, DDM).
-
ATP and MgCl₂.
-
This compound.
-
Buffer solutions (e.g., Tris-HCl, NaCl).
-
Dialysis tubing.
-
Fluorometer or plate reader with fluorescence detection.
Protocol:
-
Preparation of Fluorescently Labeled Lipoprotein:
-
Label the purified lipoprotein with a fluorescent probe according to the manufacturer's instructions.
-
Remove excess, unconjugated dye by dialysis or size-exclusion chromatography.
-
-
Reconstitution of LolCDE and Labeled Lipoprotein into Proteoliposomes:
-
Solubilize E. coli polar lipids in buffer containing detergent.
-
Add purified LolCDE and the fluorescently labeled lipoprotein to the solubilized lipids.
-
Remove the detergent by dialysis to allow the formation of proteoliposomes.
-
Isolate the proteoliposomes by ultracentrifugation.
-
-
Lipoprotein Transport Inhibition Assay:
-
In a microplate, set up reaction mixtures containing the proteoliposomes, purified LolA, ATP, and MgCl₂ in a suitable reaction buffer.
-
Add this compound at various concentrations to the respective wells (include a no-drug control).
-
Initiate the transport reaction by incubating at 37°C.
-
Stop the reaction at a predetermined time point.
-
-
Detection and Analysis:
-
Separate the LolA-lipoprotein complex from the proteoliposomes. If using His-tagged LolA, this can be achieved using Ni-NTA magnetic beads.
-
Measure the fluorescence associated with the purified LolA fraction.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the this compound concentration.
-
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain. The protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]
Materials:
-
Bacterial strains of interest.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound stock solution.
-
96-well microtiter plates.
-
Spectrophotometer or microplate reader.
Protocol:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight in CAMHB.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity or measure the optical density (OD₆₀₀) using a microplate reader.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.[14][15]
Materials:
-
Bacterial strain of interest.
-
CAMHB.
-
This compound solution at desired concentrations (e.g., 1x, 2x, 4x MIC).
-
Sterile saline or PBS.
-
Agar plates.
Protocol:
-
Assay Setup:
-
Prepare a bacterial culture in the mid-logarithmic growth phase (approx. 1-5 x 10⁶ CFU/mL).
-
Add this compound at the desired concentrations to separate culture tubes. Include a growth control without the antibiotic.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL against time for each this compound concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.
-
Confocal Microscopy for Bacterial Morphology
This method is used to visualize the morphological changes in bacteria upon treatment with this compound, which can indicate disruption of the cell envelope.
Materials:
-
Bacterial strain of interest.
-
This compound solution.
-
Fluorescent stains (e.g., Live/Dead BacLight™ kit containing SYTO 9 and propidium iodide).
-
Confocal laser scanning microscope.
Protocol:
-
Bacterial Treatment:
-
Treat a mid-log phase bacterial culture with this compound at a relevant concentration (e.g., MIC or super-MIC).
-
Incubate for a specified period (e.g., 1-4 hours).
-
-
Staining:
-
Harvest the bacterial cells by centrifugation and wash with a suitable buffer.
-
Stain the cells with a fluorescent dye combination like the Live/Dead BacLight™ kit, which differentiates between cells with intact (green fluorescence) and damaged (red fluorescence) membranes.
-
-
Imaging:
-
Mount the stained cells on a microscope slide.
-
Visualize the cells using a confocal microscope with the appropriate laser excitation and emission filters.
-
Capture images to document any changes in cell shape, size, or membrane integrity. Treatment with LolCDE inhibitors has been observed to cause cell swelling.[1]
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the activity of this compound. The in vitro lipoprotein transport inhibition assay is a powerful tool for studying the direct interaction of this compound with its target, the LolCDE complex. Complementing this with standard microbiological assays will enable a thorough characterization of its antibacterial properties, supporting its continued development as a novel therapeutic agent against Gram-negative pathogens.
References
- 1. Complete reconstitution of an ATP-binding cassette transporter LolCDE complex from separately isolated subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Rapid detection of ABC transporter interaction: potential utility in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. actascientific.com [actascientific.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. idexx.dk [idexx.dk]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 15. emerypharma.com [emerypharma.com]
Application Notes and Protocols for 16S rRNA Sequencing Analysis Following Lolamicin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of the novel antibiotic, Lolamicin, on the gut microbiome using 16S rRNA sequencing. This compound is a promising Gram-negative-selective antibiotic that targets the Lol lipoprotein transport system.[1][2][3][4][5] A key characteristic of this compound is its ability to spare the host's gut microbiome, a significant advantage over broad-spectrum antibiotics that can lead to dysbiosis and secondary infections, such as those caused by Clostridioides difficile.[1][6][7][8][9][10]
This document outlines the experimental workflow, from sample collection to data analysis, and provides standardized protocols for reproducible and robust results.
Introduction to this compound and its Microbiome-Sparing Action
This compound selectively inhibits the LolCDE complex, a crucial component of the lipoprotein transport system in Gram-negative bacteria.[2] This targeted mechanism of action allows for the elimination of pathogenic Gram-negative bacteria, including multidrug-resistant strains of E. coli, K. pneumoniae, and E. cloacae, while leaving Gram-positive bacteria and commensal Gram-negative bacteria largely unaffected.[1][3][7][8] Preclinical studies in murine models have demonstrated that this compound treatment maintains the diversity and richness of the gut microbiota, thereby preserving its crucial functions in digestion and immunity.[1][6]
Experimental Design and Considerations
A well-designed study is critical for accurately assessing the effects of this compound. Key considerations include:
-
Controls: Appropriate control groups are essential for data interpretation.
-
Vehicle Control: To account for any effects of the delivery vehicle.
-
Positive Control (Broad-Spectrum Antibiotic): To demonstrate the expected disruptive effects of a non-selective antibiotic (e.g., amoxicillin, clindamycin).[7]
-
Untreated Control: To establish a baseline microbiome profile.
-
-
Sample Size: An adequate number of subjects (e.g., mice) per group is necessary to achieve statistical power.
-
Time-Course Analysis: Collecting samples at multiple time points (before, during, and after treatment) can reveal the dynamics of microbiome changes.
-
Sample Collection and Storage: Fecal samples are the most common and non-invasive sample type for gut microbiota analysis.[11] Proper collection and immediate storage at -80°C are crucial to preserve microbial DNA integrity.
Experimental Protocols
Fecal Sample Collection
-
Collect fresh fecal pellets from each subject using sterile forceps.
-
Immediately place the sample into a sterile, labeled cryovial.
-
Snap-freeze the samples in liquid nitrogen and store them at -80°C until DNA extraction.
Microbial DNA Extraction
High-quality DNA is the prerequisite for successful 16S rRNA sequencing. Commercial kits specifically designed for microbial DNA extraction from fecal samples are recommended to ensure consistency and high yields.
-
Thaw fecal samples on ice.
-
Weigh approximately 100-200 mg of the fecal sample.
-
Follow the manufacturer's instructions for the chosen DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit, DNeasy PowerSoil Kit). Key steps typically include:
-
Mechanical lysis (bead beating) to break open bacterial cells.
-
Chemical lysis to further disrupt cell membranes.
-
Removal of inhibitors (e.g., humic acids) common in fecal samples.
-
Binding of DNA to a silica membrane column.
-
Washing the column to remove contaminants.
-
Eluting the purified DNA.
-
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).
-
Purity: Aim for an A260/A280 ratio of ~1.8 and an A260/A230 ratio between 2.0 and 2.2.
-
Integrity: Visualize DNA on an agarose gel to check for high molecular weight bands with minimal degradation.
-
16S rRNA Gene Amplification and Library Preparation
This protocol targets a hypervariable region of the 16S rRNA gene (commonly the V3-V4 or V4 region) for amplification and subsequent sequencing.[12][13]
-
PCR Amplification:
-
Prepare a PCR master mix containing a high-fidelity DNA polymerase, dNTPs, and universal primers targeting the chosen hypervariable region. The primers should include adapter sequences for downstream sequencing.
-
Add a standardized amount of template DNA (e.g., 10-50 ng) to each reaction.
-
Include a no-template control (NTC) to check for contamination.
-
Perform PCR using an optimized thermal cycling program. A typical program includes an initial denaturation, followed by 25-30 cycles of denaturation, annealing, and extension, and a final extension step.[14]
-
-
PCR Product Cleanup:
-
Purify the PCR products to remove primers, dNTPs, and polymerase. This is typically done using magnetic beads (e.g., AMPure XP).
-
-
Index PCR:
-
Perform a second round of PCR to attach unique dual indices (barcodes) and sequencing adapters to the amplicons from each sample. This allows for the pooling of multiple samples in a single sequencing run (multiplexing).
-
-
Library Cleanup and Quantification:
-
Purify the indexed PCR products using magnetic beads.
-
Quantify the final library concentration using a fluorometer (e.g., Qubit).
-
Assess the library size distribution using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).
-
-
Library Pooling:
-
Pool the indexed libraries in equimolar concentrations.
-
16S rRNA Sequencing
Sequencing is typically performed on an Illumina platform (e.g., MiSeq or NovaSeq) using a paired-end sequencing approach (e.g., 2x250 bp or 2x300 bp) to cover the entire amplified region.[13]
Bioinformatics and Data Analysis
The analysis of 16S rRNA sequencing data involves several computational steps to process the raw sequencing reads and derive meaningful biological insights.[15][16][17]
Data Preprocessing and Quality Control
-
Demultiplexing: Separate the pooled sequencing reads into individual sample files based on their unique barcodes.
-
Quality Filtering and Trimming: Remove low-quality reads, trim adapter and primer sequences, and merge paired-end reads.[16]
-
Chimera Removal: Identify and remove chimeric sequences that arise from PCR artifacts.
Taxonomic Classification
-
Operational Taxonomic Unit (OTU) Clustering or Amplicon Sequence Variant (ASV) Denoising:
-
OTU Clustering: Group sequences into OTUs based on a defined similarity threshold (typically 97%).[16]
-
ASV Denoising: Resolve sequences down to single-nucleotide differences, providing a more precise representation of the microbial community. This is the more modern and recommended approach.
-
-
Taxonomic Assignment: Assign a taxonomic classification (from kingdom to species level) to each OTU or ASV by comparing its representative sequence against a reference database (e.g., SILVA, Greengenes, or RDP).[15][16]
Diversity Analysis
Alpha Diversity (Within-Sample Diversity): Measures the richness and evenness of microbial taxa within a single sample.[18][19][20]
-
Richness Metrics:
-
Observed Species: The total number of unique OTUs/ASVs in a sample.
-
Chao1: An estimate of the total species richness, accounting for rare taxa.
-
-
Evenness and Richness Metrics:
-
Shannon Index: Considers both the number of species and their relative abundance. Higher values indicate greater diversity.
-
Simpson's Index: Measures the probability that two randomly selected individuals from a sample will belong to the same species. The inverse Simpson index is often used, where higher values indicate greater diversity.[21]
-
Beta Diversity (Between-Sample Diversity): Compares the microbial community composition between different samples.[22][23][24][25]
-
Qualitative (Presence/Absence) Metric:
-
Jaccard Distance: Based on the presence or absence of taxa.
-
-
Quantitative (Abundance-Weighted) Metrics:
-
Bray-Curtis Dissimilarity: Considers the abundance of each taxon.
-
UniFrac Distance: Incorporates phylogenetic relationships between taxa.
-
Unweighted UniFrac: Considers only the presence or absence of taxa in a phylogenetic context.
-
Weighted UniFrac: Accounts for the abundance of taxa in a phylogenetic context.
-
-
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison between treatment groups.
Table 1: Alpha Diversity Metrics
| Treatment Group | N | Observed ASVs (Mean ± SD) | Shannon Index (Mean ± SD) | Inverse Simpson (Mean ± SD) |
| Vehicle Control | 10 | 350 ± 45 | 4.8 ± 0.5 | 35 ± 8 |
| This compound | 10 | 340 ± 50 | 4.7 ± 0.6 | 33 ± 7 |
| Broad-Spectrum | 10 | 150 ± 30 | 2.5 ± 0.7 | 10 ± 4 |
Table 2: Relative Abundance of Major Phyla (%)
| Treatment Group | Firmicutes (Mean ± SD) | Bacteroidetes (Mean ± SD) | Proteobacteria (Mean ± SD) | Actinobacteria (Mean ± SD) |
| Vehicle Control | 65 ± 8 | 25 ± 6 | 2 ± 1 | 3 ± 2 |
| This compound | 63 ± 7 | 26 ± 5 | 3 ± 1.5 | 3.5 ± 2 |
| Broad-Spectrum | 40 ± 10 | 15 ± 7 | 30 ± 9 | 5 ± 3 |
Visualizations
Diagrams are essential for illustrating complex workflows and relationships.
Caption: Mechanism of Action of this compound.
Caption: 16S rRNA Sequencing Experimental Workflow.
Caption: Logic of Microbiome Diversity Analysis.
References
- 1. A new dawn of antibiotics: this compound's breakthrough against infection and gut microbiota protection | Content for the lay public | Microbiota institute [biocodexmicrobiotainstitute.com]
- 2. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdlinx.com [mdlinx.com]
- 4. A Gram-negative-selective antibiotic that spares the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. autoimmuneinstitute.org [autoimmuneinstitute.org]
- 7. news-medical.net [news-medical.net]
- 8. sciencedaily.com [sciencedaily.com]
- 9. A gram-negative-selective antibiotic that spares the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Full-Length 16S rRNA Sequencing: A Novel Strategy for Gut Microbial Diversity Analysis - CD Genomics [cd-genomics.com]
- 11. 16S rRNA Sequencing for Gut Microbiota Profiling - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 16S rRNA sequencing analysis: the devil is in the details - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioinformatics Analysis of 16S rRNA Amplicon Sequencing - CD Genomics [cd-genomics.com]
- 16. pharmiweb.com [pharmiweb.com]
- 17. Frontiers | Comparison of Bioinformatics Pipelines and Operating Systems for the Analyses of 16S rRNA Gene Amplicon Sequences in Human Fecal Samples [frontiersin.org]
- 18. 16S rRNA analysis [rachaellappan.github.io]
- 19. h3abionet.org [h3abionet.org]
- 20. Hands-on: Calculating α and β diversity from microbiome taxonomic data / Calculating α and β diversity from microbiome taxonomic data / Microbiome [training.galaxyproject.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. 16S rRNA analysis [rachaellappan.github.io]
- 25. 16s data processing and microbiome analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]
Application Notes and Protocols for Lolamicin Intraperitoneal Injection in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lolamicin is a novel experimental antibiotic demonstrating selective potent activity against multi-drug resistant Gram-negative bacteria.[1] A key characteristic of this compound is its ability to spare the host's gut microbiome, a significant advantage over broad-spectrum antibiotics.[2][1][3][4] Its mechanism of action involves the inhibition of the Lol lipoprotein transport system (Lol system), which is essential for the integrity of the outer membrane in Gram-negative bacteria.[2][1][5] Preclinical studies in murine models of acute pneumonia and septicemia have shown promising efficacy, with intraperitoneal (IP) administration being a key route for these investigations.[5][6][7][8]
These application notes provide a detailed protocol for the formulation and intraperitoneal administration of this compound in mice, based on currently available preclinical data.
Mechanism of Action: this compound Signaling Pathway
This compound targets the LolCDE complex, a critical component of the lipoprotein transport system in Gram-negative bacteria. By inhibiting this complex, this compound prevents the transport of lipoproteins from the inner membrane to the outer membrane, disrupting the outer membrane's integrity and leading to bacterial cell death.
Caption: this compound's inhibition of the LolCDE transport system.
Quantitative Data Summary
The following table summarizes key quantitative data for the use of this compound in murine IP injection studies, as reported in the literature.
| Parameter | Value | Reference |
| Route of Administration | Intraperitoneal (IP) | [9][7][10] |
| Vehicle Formulation | 50% DMSO, 50% PEG400 | [7] |
| Dosage | 100 mg/kg | [7][10] |
| Dosing Frequency | Twice daily | [7] |
| Treatment Duration | 3 days | [7] |
| Aqueous Solubility | up to 128 µg/mL | [10] |
| Efficacy Models | Acute pneumonia and septicemia | [5][6][7] |
| Tested Pathogens | E. coli, K. pneumoniae, E. cloacae | [9][11] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile pyrogen-free saline (0.9% NaCl)
-
1 mL sterile syringes
-
25-30 gauge sterile needles
-
Alcohol swabs (70% ethanol or isopropanol)
-
Appropriate personal protective equipment (PPE)
This compound Formulation Preparation (10 mg/mL Stock)
-
Vehicle Preparation : In a sterile environment (e.g., a laminar flow hood), prepare the vehicle by mixing equal volumes of sterile DMSO and sterile PEG400 to create a 50% DMSO, 50% PEG400 solution.
-
This compound Dissolution : Weigh the required amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Solubilization : Add the prepared vehicle to the this compound powder to achieve the desired final concentration (e.g., for a 100 mg/kg dose in a 20g mouse with an injection volume of 200 µL, a 10 mg/mL stock is required).
-
Vortexing : Vortex the mixture thoroughly until the this compound is completely dissolved and the solution is clear.
-
Storage : Prepare the formulation fresh before each use. If short-term storage is necessary, protect from light and store at 2-8°C. The stability of this compound in this formulation over time has not been extensively reported; therefore, fresh preparation is highly recommended.
Intraperitoneal Injection Workflow
The following diagram outlines the workflow for the intraperitoneal administration of this compound in mice.
Caption: Workflow for murine intraperitoneal injection of this compound.
Detailed Protocol for Intraperitoneal Injection
-
Animal Preparation : Acclimatize mice to the laboratory conditions before the experiment. Ensure animal handling is performed according to approved institutional animal care and use committee (IACUC) protocols.
-
Dose Calculation : Calculate the required volume of the this compound formulation for each mouse based on its body weight and the target dose of 100 mg/kg.
-
Syringe Preparation : Using a sterile 1 mL syringe and a 25-30 gauge needle, draw up the calculated volume of the this compound formulation. Ensure there are no air bubbles in the syringe.
-
Animal Restraint : Gently but firmly restrain the mouse by grasping the loose skin over the shoulders and neck. The "three-finger" restraint method is recommended.[12] Turn the mouse so its abdomen is facing upwards and tilt the head downwards at a slight angle. This helps to move the abdominal organs away from the injection site.[13]
-
Injection Site Identification : The preferred site for IP injection is the lower right quadrant of the abdomen.[12][13] This location minimizes the risk of puncturing the cecum, bladder, or other vital organs.
-
Disinfection : Clean the injection site with an alcohol swab and allow it to dry.
-
Injection : Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.[12] Avoid deep penetration to prevent injury to internal organs.
-
Aspiration : Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is observed, withdraw the needle and re-inject at a new site with a fresh needle and syringe.
-
Administration : Once correct placement is confirmed, slowly and steadily inject the full volume of the this compound formulation.
-
Needle Withdrawal : Withdraw the needle smoothly and return the mouse to its cage.
-
Post-Injection Monitoring : Observe the mouse for any signs of distress, discomfort, or adverse reactions following the injection.
Safety Precautions
-
Handle this compound powder in a well-ventilated area, and use appropriate PPE, including gloves, a lab coat, and safety glasses.
-
DMSO can facilitate the absorption of other substances through the skin. Handle the formulation with care.
-
All animal procedures should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
-
Dispose of all sharps and biohazardous waste in designated containers.
By following these application notes and protocols, researchers can effectively administer this compound via intraperitoneal injection in murine models for preclinical efficacy and pharmacokinetic studies.
References
- 1. mdlinx.com [mdlinx.com]
- 2. A new dawn of antibiotics: this compound's breakthrough against infection and gut microbiota protection | Content for the lay public | Microbiota institute [biocodexmicrobiotainstitute.com]
- 3. docseducation.com [docseducation.com]
- 4. autoimmuneinstitute.org [autoimmuneinstitute.org]
- 5. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. news-medical.net [news-medical.net]
- 10. scribd.com [scribd.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Troubleshooting & Optimization
Troubleshooting inconsistent Lolamicin MIC assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent Minimum Inhibitory Concentration (MIC) assay results for Lolamicin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during this compound MIC assays in a question-and-answer format.
Q1: My this compound MIC values are inconsistent across replicates and between experiments. What are the most likely causes?
Inconsistent MIC values for this compound can arise from several factors throughout the experimental workflow. The most common sources of variability are related to the compound itself, the bacterial inoculum, assay conditions, and procedural inconsistencies. A systematic approach to troubleshooting is recommended to identify the source of the variability.
Q2: How should I prepare and handle the this compound stock solution to ensure consistency?
Proper preparation and handling of the this compound stock solution are critical for obtaining reproducible MIC results. Due to its hydrophobic nature, this compound requires specific handling.
-
Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) to prepare the initial high-concentration stock solution.
-
Dissolution Procedure: this compound may require assistance to fully dissolve. It is recommended to warm the solution to 37°C and use an ultrasonic bath to ensure complete dissolution. Visually inspect the solution to confirm the absence of any precipitate before making serial dilutions.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or below to avoid repeated freeze-thaw cycles.
Q3: Could the bacterial inoculum be the source of my inconsistent results?
Yes, the bacterial inoculum density is a critical parameter in MIC assays and a common source of variability.
-
Inoculum Standardization: Ensure a standardized inoculum is prepared for each experiment, targeting a final concentration of approximately 5 x 10^5 CFU/mL in the test wells, as per Clinical and Laboratory Standards Institute (CLSI) guidelines. Using a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard is essential for consistency.
-
"Inoculum Effect": Be aware of the "inoculum effect," where a higher than intended bacterial density can lead to a falsely elevated MIC. Conversely, an inoculum that is too low may result in a falsely low MIC.
-
Growth Phase: Use a fresh, actively growing bacterial culture in the logarithmic phase to prepare the inoculum.
Q4: What aspects of the assay medium and incubation conditions should I pay close attention to?
The composition of the culture medium and the incubation conditions can significantly impact this compound's activity and bacterial growth.
-
Media Selection: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended for susceptibility testing of many non-fastidious Gram-negative bacteria. Ensure the media is prepared correctly and the pH is within the recommended range (typically 7.2-7.4).
-
Incubation Time and Temperature: Strict adherence to a standardized incubation period (typically 16-20 hours for non-fastidious bacteria) at a constant temperature (35°C ± 2°C) is critical. Deviations can lead to variable bacterial growth and affect the final MIC reading.
-
This compound Stability in Media: While specific data on the stability of this compound in Mueller-Hinton broth at 37°C over 24 hours is not yet widely available, it is a potential source of variability. To minimize potential degradation, prepare fresh dilutions of this compound for each experiment and minimize the time the compound is in the aqueous media at 37°C before bacterial inoculation.
Q5: I'm observing "skipped wells" in my microdilution plate. What does this mean and how do I address it?
"Skipped wells" refer to the phenomenon where a well with a lower concentration of the antibiotic shows no bacterial growth, while a well with a higher concentration shows growth. This can be a perplexing issue.
-
Potential Causes: Skipped wells can be caused by contamination, improper mixing of the compound or inoculum leading to uneven distribution, or pipetting errors.
-
Troubleshooting: To address this, ensure aseptic technique throughout the procedure. Thoroughly mix all solutions before and during serial dilutions. Calibrate pipettes regularly and use fresh tips for each dilution. If the problem persists, preparing fresh reagents is recommended.
Q6: Could this compound be binding to the plastic of my microtiter plates?
Binding of hydrophobic compounds to plastic labware is a known issue that can reduce the effective concentration of the drug in the assay.
-
Consideration for Hydrophobic Compounds: While specific studies on this compound binding to plastics are not yet published, its hydrophobic nature suggests this is a possibility.
-
Potential Mitigation: For some hydrophobic antibiotics, the addition of a non-ionic surfactant like Polysorbate 80 (Tween 80) at a low concentration (e.g., 0.002%) to the assay medium can help prevent binding to plastic surfaces. If you continue to experience inconsistent results after addressing other potential issues, you may consider validating your assay with and without a surfactant.
Summary of Key Quantitative Data
The following tables summarize important quantitative parameters for performing a this compound MIC assay.
Table 1: this compound Stock Solution and Storage
| Parameter | Recommendation |
| Solvent | 100% DMSO |
| Dissolution Aid | Warm to 37°C and use sonication |
| Stock Concentration | High concentration (e.g., 10 mg/mL) |
| Storage Temperature | -20°C or below |
| Handling | Prepare single-use aliquots to avoid freeze-thaw cycles |
Table 2: Broth Microdilution Assay Parameters
| Parameter | CLSI Recommended Value |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) |
| Final Inoculum Density | ~5 x 10^5 CFU/mL |
| Incubation Temperature | 35°C ± 2°C |
| Incubation Duration | 16-20 hours (for non-fastidious bacteria) |
| MIC Reading | Lowest concentration with no visible growth |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is based on CLSI guidelines for broth microdilution susceptibility testing.
-
This compound Stock Solution Preparation: a. Dissolve this compound powder in 100% DMSO to a final concentration of 10 mg/mL. b. If necessary, warm the solution to 37°C and use an ultrasonic bath until the compound is fully dissolved. c. Prepare single-use aliquots and store at -20°C.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism. b. Inoculate the colonies into a tube containing sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL). d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Microtiter Plate Preparation: a. Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Technical Support Center: Optimizing Lolamicin Dosage for In Vivo Efficacy Studies
Welcome to the technical support center for Lolamicin, a novel Gram-negative selective antibiotic. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound dosage for in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound targets and inhibits the LolCDE complex, a crucial component of the lipoprotein transport system (Lol pathway) in Gram-negative bacteria.[1][2] This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a process essential for maintaining the integrity of the outer membrane. By disrupting this pathway, this compound selectively kills Gram-negative pathogens while sparing Gram-positive bacteria and the host's beneficial gut microbiota, which lack the Lol system.[3][4][5]
Q2: What are the reported efficacious dosages of this compound in preclinical mouse models?
A2: Successful preclinical studies in mouse models of acute pneumonia and septicemia have reported the following dosages:
-
Intraperitoneal (IP) administration: 100 mg/kg administered twice daily for three days.[6]
-
Oral (PO) administration: 200 mg/kg administered twice daily for three days.[2]
These regimens have demonstrated significant reductions in bacterial burden and increased survival rates in mice infected with multidrug-resistant strains of E. coli, K. pneumoniae, and E. cloacae.[1][6]
Q3: What vehicle can be used for formulating this compound for in vivo studies?
A3: Based on published preclinical studies, the following vehicles have been used for this compound administration in mice:
-
For Intraperitoneal (IP) injection: A solution of 50% DMSO and 50% PEG400.[2]
-
For Oral (PO) gavage: A solution of 20% DMSO, 30% water, and 50% PEG400.[2]
Q4: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for optimizing antibiotic dosage?
A4: For effective antibiotic therapy, it is crucial to consider the relationship between drug exposure and its antimicrobial effect. The three primary PK/PD indices that predict antibiotic efficacy are:
-
Time above MIC (T>MIC): The percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (MIC). This is the key driver for beta-lactam antibiotics.[3][7]
-
Peak/MIC: The ratio of the maximum drug concentration (Cmax) to the MIC. This is important for concentration-dependent antibiotics like aminoglycosides.
-
AUC/MIC: The ratio of the 24-hour Area Under the Curve (AUC) to the MIC. This parameter is often associated with the efficacy of fluoroquinolones and other antibiotics.[4]
While specific PK/PD targets for this compound are still under investigation, understanding these principles can guide dose optimization studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy (No reduction in bacterial load or improvement in survival) | Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations at the site of infection. | - Perform a dose-ranging study to establish a dose-response relationship.- Evaluate the PK/PD parameters (T>MIC, Peak/MIC, AUC/MIC) to ensure adequate drug exposure.- Consider the MIC of the specific bacterial strain being used. |
| Inappropriate Route of Administration: The chosen route may result in poor bioavailability. | - If using oral administration, confirm the oral bioavailability of this compound in your mouse strain. Intraperitoneal administration often provides higher bioavailability.- Ensure proper administration technique to avoid misdosing (e.g., accidental subcutaneous injection instead of IP). | |
| Drug Instability or Improper Formulation: this compound may have degraded or precipitated out of the solution. | - Prepare fresh formulations for each experiment.- Visually inspect the formulation for any precipitation before administration.- Ensure the vehicle is appropriate and does not cause drug degradation. | |
| High Bacterial Inoculum: An overwhelmingly high bacterial challenge can overcome the antimicrobial effect. | - Titrate the bacterial inoculum to a level that causes a consistent infection without being immediately lethal, allowing a therapeutic window for the antibiotic to act. | |
| High Variability in Animal Response | Inconsistent Dosing Technique: Variations in injection or gavage technique can lead to inconsistent drug delivery. | - Ensure all personnel are thoroughly trained and standardized on the administration procedures (see Experimental Protocols section).- Use appropriate needle/gavage tube sizes for the mice. |
| Biological Variability in Mice: Differences in age, weight, or genetic background of the mice can affect drug metabolism and immune response. | - Use mice of the same age, sex, and from the same supplier to minimize variability.- Ensure mice are acclimatized to the facility before starting the experiment. | |
| Adverse Events or Toxicity in Mice (e.g., weight loss, lethargy, ruffled fur) | Vehicle Toxicity: The vehicle used for formulation (e.g., DMSO) can cause toxicity at high concentrations or with repeated dosing. | - Conduct a vehicle-only toxicity study to assess the tolerability of the formulation.- If possible, reduce the concentration of the potentially toxic component in the vehicle. |
| Compound-Related Toxicity: The dose of this compound may be too high, leading to off-target effects. | - Perform a maximum tolerated dose (MTD) study to determine the highest dose that can be administered without significant toxicity.- Observe the mice daily for clinical signs of toxicity. |
Data Presentation
Table 1: Summary of Reported In Vivo Efficacious Doses of this compound
| Parameter | Intraperitoneal (IP) Administration | Oral (PO) Administration |
| Dosage | 100 mg/kg | 200 mg/kg |
| Frequency | Twice daily | Twice daily |
| Duration | 3 days | 3 days |
| Vehicle | 50% DMSO, 50% PEG400 | 20% DMSO, 30% water, 50% PEG400 |
| Mouse Model | Acute Pneumonia & Septicemia | Acute Pneumonia & Septicemia |
| Pathogens | E. coli, K. pneumoniae, E. cloacae | E. coli |
| Reference | [2][6] | [2] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice
-
Preparation:
-
Prepare the this compound formulation (e.g., 10 mg/mL in 50% DMSO, 50% PEG400) under sterile conditions.
-
Warm the formulation to room temperature to reduce discomfort to the animal.
-
Use a 25-27 gauge needle for the injection.
-
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin over the shoulders and neck.
-
Tilt the mouse's head downwards at a slight angle.
-
-
Injection:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.
-
Insert the needle at a 30-45 degree angle.
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe.
-
If aspiration is clear, slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the mouse for any immediate adverse reactions.
-
Monitor the mice daily for signs of distress or toxicity.
-
Protocol 2: Oral Gavage of this compound in Mice
-
Preparation:
-
Prepare the this compound formulation (e.g., 20 mg/mL in 20% DMSO, 30% water, 50% PEG400) under sterile conditions.
-
Use a flexible plastic or rigid, ball-tipped gavage needle appropriate for the size of the mouse (typically 20-22 gauge).
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.
-
-
Animal Restraint:
-
Securely restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Administration:
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it.
-
Once the needle is in the esophagus, advance it to the pre-measured length.
-
Slowly administer the this compound formulation.
-
Gently remove the gavage needle.
-
-
Post-gavage Monitoring:
-
Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Monitor the mice daily for any adverse effects.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo efficacy studies of this compound.
Caption: Mechanism of action of this compound via inhibition of the LolCDE complex.
Caption: Troubleshooting logic for addressing lack of in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Rational basis for optimizing antibiotic dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. A combined in vivo pharmacokinetic-in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Pharmacodynamic Parameters for Antimicrobial Effects of Cefotaxime and Amoxicillin in an In Vitro Kinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Lolamicin instability in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lolamicin. The following information is designed to help address potential issues related to this compound's stability in culture media and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent. What are the potential causes?
Inconsistent MIC results can stem from several factors related to this compound's stability and the experimental setup. Potential causes include:
-
Degradation in Culture Media: this compound, as a pyridine-pyrazole derivative, may be susceptible to degradation under certain conditions, leading to a decrease in its effective concentration over the course of an experiment.
-
pH Sensitivity: The stability of heterocyclic compounds can be pH-dependent. The pH of your culture medium, which can change during bacterial growth, might affect this compound's stability and activity.
-
Light Sensitivity: Some compounds with similar structures are known to be light-sensitive.[1] Prolonged exposure of this compound solutions or experimental plates to light could lead to photodegradation.
-
Inaccurate Inoculum Density: An inoculum density that is too high can lead to the "inoculum effect," where a higher concentration of bacteria degrades the antibiotic faster than it can act, resulting in apparently higher MIC values.[2]
-
Binding to Media Components: Components in the culture medium, such as serum proteins, can sometimes bind to antibiotics, reducing their bio-availability.[3]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage are crucial for maintaining this compound's activity.
-
Solvent: this compound is soluble in DMSO.[2] A product data sheet suggests a solubility of 175 mg/mL in DMSO with the aid of ultrasonication.[2]
-
Storage of Stock Solutions: this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Protection from Light: Given the potential for light sensitivity, it is best practice to store stock solutions in amber vials or wrap clear vials in foil to protect them from light.[5]
Q3: Can I pre-mix this compound into my culture media and store it?
It is generally not recommended to store culture media containing this compound for extended periods. The stability of this compound in aqueous culture media at physiological temperatures (e.g., 37°C) has not been extensively documented. It is best to add freshly diluted this compound to the culture medium immediately before each experiment to ensure a consistent and accurate concentration.
Q4: Does the type of culture medium affect this compound's stability?
Yes, the composition of the culture medium can influence the stability of antibiotics.[6] Factors such as pH, the presence of reducing or oxidizing agents, and specific nutrients can potentially interact with this compound and affect its stability.[7] If you are observing inconsistent results when using different types of media, it is advisable to perform a stability assessment in each medium.
Troubleshooting Guide for this compound Instability
If you suspect that this compound instability is affecting your experiments, follow this troubleshooting guide.
Table 1: Troubleshooting this compound Instability
| Issue | Potential Cause | Recommended Action |
| Inconsistent or higher-than-expected MIC values | This compound degradation in media during the experiment. | Prepare fresh dilutions of this compound for each experiment. Minimize the time between adding this compound to the media and starting the assay. Consider performing a time-kill assay to understand the kinetics of bacterial killing.[8] |
| pH of the media is affecting stability. | Measure the pH of your culture medium at the beginning and end of the experiment. If a significant pH shift occurs, consider using a more robustly buffered medium. | |
| Light exposure is causing degradation. | Protect your stock solutions, working solutions, and experimental plates from light by using amber tubes and covering plates with foil or a light-blocking lid. | |
| High inoculum density (inoculum effect). | Standardize your inoculum preparation to ensure a consistent cell density, typically matching a 0.5 McFarland standard for susceptibility testing.[2] | |
| Gradual loss of antibacterial effect in long-term cultures | This compound is degrading over time at 37°C. | Replenish the culture medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a stable concentration. |
| No or reduced activity of this compound | Improper storage of stock solution. | Ensure stock solutions are stored at the recommended temperature (-20°C for up to 1 month, -80°C for up to 6 months) and protected from light.[4] Avoid repeated freeze-thaw cycles by using aliquots. |
| Inactivation by media components. | If using serum-containing media, consider if serum protein binding could be an issue. You can test this by comparing results in serum-free and serum-containing media.[3] |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Culture Media
This protocol provides a framework for determining the stability of this compound in your specific culture medium and experimental conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Your specific culture medium (e.g., Mueller-Hinton Broth, RPMI)
-
Sterile, amber microcentrifuge tubes or tubes wrapped in foil
-
Incubator at the desired experimental temperature (e.g., 37°C)
-
Method for quantifying this compound concentration (e.g., LC-MS/MS) or a bioassay.
Methodology:
-
Preparation of this compound-Containing Medium:
-
Thaw an aliquot of your this compound stock solution.
-
Dilute the this compound stock solution in your culture medium to the final working concentration used in your experiments. Prepare a sufficient volume for all time points.
-
Also prepare a "time zero" control sample by immediately processing a sample of the this compound-containing medium as described below.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile, light-protected tubes.
-
Incubate the tubes at your experimental temperature (e.g., 37°C).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.
-
Immediately store the collected sample at -80°C until analysis to prevent further degradation.
-
-
Quantification of this compound:
-
LC-MS/MS (Preferred Method): Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to accurately quantify the concentration of intact this compound in each sample.[9][10] This will provide a direct measure of degradation.
-
Bioassay (Alternative Method): If LC-MS/MS is not available, a bioassay can be used to indirectly assess the remaining activity of this compound.
-
Perform a standard MIC or disk diffusion assay using the samples collected at each time point against a susceptible bacterial strain.
-
A decrease in the zone of inhibition or an increase in the MIC over time indicates a loss of this compound activity.
-
-
-
Data Analysis:
-
Plot the concentration or activity of this compound as a function of time.
-
Calculate the half-life (t½) of this compound in your culture medium under the tested conditions.
-
Visualizations
Diagram 1: this compound Signaling Pathway
Caption: Mechanism of action of this compound targeting the LolCDE lipoprotein transport system in Gram-negative bacteria.[11]
Diagram 2: Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for troubleshooting experiments involving potential this compound instability.
Diagram 3: Postulated Degradation Pathway for this compound
Caption: Potential degradation pathways for this compound based on its chemical structure.
References
- 1. droracle.ai [droracle.ai]
- 2. file.glpbio.com [file.glpbio.com]
- 3. gulhanemedj.org [gulhanemedj.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. static.igem.org [static.igem.org]
- 6. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Lolamicin Resistance in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of Lolamicin resistance in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound targets and inhibits the LolCDE complex, an essential ABC transporter in Gram-negative bacteria responsible for the transport of lipoproteins from the inner membrane to the outer membrane.[1][2][3] By disrupting this system, this compound compromises the integrity of the outer membrane, leading to bacterial cell death.[4] This mechanism is specific to Gram-negative bacteria, as the Lol system is absent in Gram-positive bacteria.[2]
Q2: What are the known mechanisms of this compound resistance in E. coli?
A2: The primary mechanism of resistance to this compound in E. coli is the acquisition of mutations in the genes encoding the components of the LolCDE complex, specifically lolC and lolE.[4] These mutations alter the drug's binding site, reducing its inhibitory effect.[4][5]
Q3: How frequently does resistance to this compound emerge in E. coli?
A3: The frequency of resistance to this compound in wild-type E. coli has been reported to be approximately 3.4 x 10⁻⁷ at 8x the Minimum Inhibitory Concentration (MIC).[6]
Q4: Is this compound effective against multidrug-resistant (MDR) E. coli?
A4: Yes, this compound has demonstrated potent activity against a broad panel of over 130 multidrug-resistant clinical isolates of E. coli, Klebsiella pneumoniae, and Enterobacter cloacae.[4][6][7][8] In susceptibility studies with E. coli, this compound inhibited 90% of the strains at a concentration of 4 µg/mL.[6]
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for this compound against wild-type E. coli.
-
Possible Cause 1: Inaccurate this compound concentration.
-
Troubleshooting Step: Verify the stock concentration and the dilution series. Ensure the solvent used to dissolve this compound is appropriate and does not interfere with its activity.
-
-
Possible Cause 2: Inoculum size is too high.
-
Troubleshooting Step: Ensure the bacterial inoculum is standardized to the recommended concentration (e.g., 5 x 10⁵ CFU/mL) as per standard MIC testing protocols (e.g., CLSI guidelines).
-
-
Possible Cause 3: Contamination of the E. coli culture.
-
Troubleshooting Step: Streak the culture on a non-selective agar plate to check for purity. Perform Gram staining and biochemical tests to confirm the identity of the bacteria.
-
Issue 2: Failure to generate this compound-resistant mutants.
-
Possible Cause 1: Inappropriate selection pressure.
-
Possible Cause 2: Insufficient number of cells plated.
-
Troubleshooting Step: Plate a higher density of cells (e.g., 10⁸ to 10¹⁰ CFU) on agar containing this compound to increase the probability of isolating spontaneous resistant mutants.
-
-
Possible Cause 3: this compound concentration in the selective plates is too high.
-
Troubleshooting Step: Use a concentration of this compound that is 4x to 8x the MIC of the wild-type strain. This concentration should be high enough to inhibit the growth of the wild-type population but not so high that it prevents the growth of all potential mutants.
-
Issue 3: this compound-resistant mutants lose their resistance phenotype after subculturing in antibiotic-free media.
-
Possible Cause 1: The resistance mechanism confers a fitness cost.
-
Troubleshooting Step: This is a common biological phenomenon. To maintain the resistant phenotype, subculture the mutants in media containing a sub-inhibitory concentration of this compound. Perform growth competition assays to quantify the fitness cost.
-
-
Possible Cause 2: The resistance is due to transient adaptation rather than stable genetic mutation.
-
Troubleshooting Step: Sequence the lolC and lolE genes of the suspected mutants to confirm the presence of mutations. If no mutations are found, the resistance may be due to other, less stable mechanisms.
-
Quantitative Data Summary
Table 1: this compound Activity and Resistance in E. coli
| Parameter | Value | Reference |
| MIC₅₀ against MDR E. coli | 1-2 µg/mL | [6] |
| MIC₉₀ against MDR E. coli | 4 µg/mL | [6] |
| Resistance Frequency (at 8x MIC) | 3.4 x 10⁻⁷ | [6] |
| Identified Resistance Mutations | Fold Increase in MIC | Reference |
| LolC-E195K | >32 | [4] |
| LolC-N265K | >32 | [4] |
| LolE-F367S | >32 | [4] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol is based on the broth microdilution method.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of E. coli into Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).
-
Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of sterile MHB into wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
The final volume in each well should be 50 µL.
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Generation of Spontaneous this compound-Resistant E. coli Mutants
-
Prepare a High-Density Culture: Grow a 10 mL culture of wild-type E. coli in MHB overnight at 37°C with shaking.
-
Plate on Selective Media:
-
Prepare Mueller-Hinton Agar (MHA) plates containing this compound at a concentration of 4x to 8x the MIC of the wild-type strain.
-
Spread 100 µL of the overnight culture onto each selective plate. To increase the number of cells screened, the culture can be centrifuged and resuspended in a smaller volume before plating.
-
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Isolate Resistant Colonies: Pick individual colonies that grow on the selective plates.
-
Confirm Resistance:
-
Streak each isolated colony onto a fresh selective MHA plate to confirm its ability to grow in the presence of this compound.
-
Perform an MIC assay (as described in Protocol 1) on the confirmed resistant mutants to quantify the level of resistance.
-
-
Genetic Analysis: Extract genomic DNA from the confirmed resistant mutants and sequence the lolC and lolE genes to identify mutations.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for isolating this compound-resistant mutants.
References
- 1. Sorting of bacterial lipoproteins to the outer membrane by the Lol system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdlinx.com [mdlinx.com]
- 3. Frontiers | Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria [frontiersin.org]
- 4. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. A gram-negative-selective antibiotic that spares the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new dawn of antibiotics: this compound's breakthrough against infection and gut microbiota protection | Content for the lay public | Microbiota institute [biocodexmicrobiotainstitute.com]
- 8. Precision molecule against Gram-negative infections: a new era of antibiotics that spare the gut microbiota | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]
- 9. researchgate.net [researchgate.net]
- 10. Adaptive Laboratory Evolution of Antibiotic Resistance Using Different Selection Regimes Lead to Similar Phenotypes and Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Lolamicin Experimental Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with Lolamicin.
Troubleshooting Guides
Experimental variability can arise from multiple factors, including the inherent complexity of biological systems and subtle differences in laboratory procedures.[1] This section provides guidance on identifying and mitigating common sources of variability in this compound experiments.
Inconsistent Minimum Inhibitory Concentration (MIC) Results
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. Variability in MIC values can obscure the true efficacy of this compound.
Table 1: Troubleshooting Inconsistent MIC Results
| Potential Issue | Possible Causes | Recommended Solutions |
| Variable Bacterial Growth | Inconsistent inoculum preparation (too high or too low).[2] Variation in growth media composition or pH.[1] Differences in incubation time, temperature, or atmospheric conditions.[1] | Standardize inoculum preparation using a spectrophotometer or McFarland standards. Use the same brand and lot of growth media for all experiments. Verify the final pH of the media. Ensure consistent incubation conditions (e.g., 37°C for 18-24 hours) for all assays.[2] |
| This compound Potency Issues | Improper storage and handling of this compound stock solutions, leading to degradation. Inaccurate serial dilutions. | Store this compound stock solutions at the recommended temperature and protect from light. Prepare fresh working solutions for each experiment. Use calibrated pipettes and perform serial dilutions carefully. Verify concentrations if possible. |
| Bacterial Strain Variability | Genetic drift of the bacterial strain over time. Contamination of the bacterial culture.[2] | Use a fresh culture from a frozen stock for each set of experiments. Perform regular quality control checks, including Gram staining and plating on selective media, to ensure culture purity. |
| Assay-Specific Variability | Differences in assay methodology (e.g., broth microdilution vs. agar dilution). Inconsistent reading of MIC endpoints. | Adhere strictly to a standardized protocol (e.g., CLSI or EUCAST guidelines). Have a consistent and experienced individual read all results, or use an automated plate reader. |
Experimental Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an agar plate.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[2]
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[3]
-
Variable In Vivo Efficacy in Animal Models
Translating in vitro results to in vivo models can introduce new sources of variability.[4][5] this compound has shown efficacy in murine models of acute pneumonia and sepsis.[4][6][7]
Table 2: Troubleshooting Variable In Vivo Efficacy
| Potential Issue | Possible Causes | Recommended Solutions |
| Inconsistent Infection | Variation in the number of bacteria administered to each animal. Differences in the route of infection. | Standardize the inoculum preparation and administer a consistent volume and concentration of bacteria. Ensure the route of infection (e.g., intravenous, intraperitoneal) is consistent across all animals. |
| Pharmacokinetic Variability | Differences in drug absorption, distribution, metabolism, and excretion among animals. Inconsistent dosing schedule or route of administration. | Use animals of the same age, sex, and genetic background.[5] Administer this compound at the same time each day and via the same route (e.g., oral gavage, intravenous injection). |
| Host-Pathogen Interactions | The host immune response can vary between individual animals. The virulence of the bacterial strain may change over time. | Use a sufficiently large group of animals to account for biological variation. Use a fresh, well-characterized bacterial stock for each experiment. |
| Endpoint Measurement | Inconsistent timing or method of assessing bacterial burden (e.g., CFU counts in organs). Subjectivity in clinical scoring of animal health. | Harvest organs at a consistent time point post-infection. Standardize the tissue homogenization and plating procedures. Use a blinded observer to perform clinical scoring based on a pre-defined scoring system. |
Frequently Asked Questions (FAQs)
Q1: We are observing higher MIC values for this compound against our lab's standard Gram-negative strain than what is reported in the literature. What could be the cause?
A1: Several factors could contribute to this discrepancy:
-
Strain Differences: Your lab's "standard" strain may have acquired resistance or may be a different lineage than the strains used in published studies. It is recommended to obtain a reference strain from a recognized culture collection (e.g., ATCC) for comparison.
-
Media Composition: The composition of your Mueller-Hinton broth, particularly the cation concentrations (Ca²⁺ and Mg²⁺), can significantly impact the activity of some antibiotics. Ensure you are using cation-adjusted Mueller-Hinton Broth.
-
Inoculum Effect: A higher than recommended inoculum density can lead to artificially elevated MIC values. Double-check your inoculum preparation and standardization.
Q2: this compound is supposed to spare the gut microbiome, but we are seeing some changes in the microbial diversity in our animal studies. Why might this be happening?
A2: While this compound is designed to be selective for pathogens over commensals, some off-target effects can occur.[8]
-
Dose and Duration: High doses or prolonged treatment with this compound may impact some commensal Gram-negative bacteria.[9] Consider if your dosing regimen is comparable to those in published studies.
-
Baseline Microbiome: The composition of the gut microbiome can vary significantly between animal vendors and even between different cages in the same facility. This baseline variability can influence the apparent effect of this compound.
-
Indirect Effects: Changes in the population of one bacterial species can have cascading effects on others. The reduction of a pathogenic Gram-negative species could indirectly alter the abundance of other community members.
Q3: We are struggling with the solubility of this compound in our aqueous buffers for in vitro assays. What are the best practices?
A3: Like many small molecule inhibitors, this compound may have limited aqueous solubility.
-
Use of Solvents: It is standard practice to dissolve compounds like this compound in a small amount of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Final Solvent Concentration: When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced artifacts.
-
Sonication: Gentle sonication can sometimes help to dissolve the compound in the stock solution.
Q4: Can this compound resistance develop during our experiments?
A4: Yes, as with any antibiotic, bacteria can develop resistance to this compound. In fact, sequencing of the lolCDE genes in resistant strains has been used to identify the specific targets of this compound.[9] If you observe a sudden and significant increase in MIC values for a previously susceptible strain, it is advisable to:
-
Isolate and Sequence: Isolate the resistant colonies and sequence the lolC, lolD, and lolE genes to check for mutations.
-
Frequency of Resistance: Determine the frequency of spontaneous resistance by plating a high-density bacterial culture on agar containing this compound at concentrations above the MIC.
Visualizing Key Processes
This compound's Mechanism of Action
This compound inhibits the LolCDE transporter complex, which is essential for trafficking lipoproteins to the outer membrane of Gram-negative bacteria. This disruption of lipoprotein transport leads to bacterial cell death.[4][6][10]
Caption: Mechanism of this compound targeting the Lol lipoprotein transport system.
General Experimental Workflow for Antibiotic Susceptibility Testing
A standardized workflow is crucial for minimizing variability in antibiotic susceptibility testing.
Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC).
Troubleshooting Logic for Inconsistent MIC Results
A logical approach to troubleshooting can help pinpoint the source of experimental variability.
Caption: A troubleshooting flowchart for addressing inconsistent MIC results.
References
- 1. microchemlab.com [microchemlab.com]
- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdlinx.com [mdlinx.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. A Gram-negative-selective antibiotic that spares the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. A new dawn of antibiotics: this compound's breakthrough against infection and gut microbiota protection | Content for the lay public | Microbiota institute [biocodexmicrobiotainstitute.com]
Improving Lolamicin bioavailability for oral administration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the oral administration and bioavailability of lolamicin. While this compound exhibits promising intrinsic oral bioavailability, this guide addresses potential experimental variables and offers strategies to ensure consistent and reproducible results.
Troubleshooting Guide: Suboptimal Oral Bioavailability in Preclinical Studies
Researchers may occasionally observe lower than expected oral bioavailability for this compound in their preclinical models. This guide provides a structured approach to troubleshooting such issues.
| Potential Issue | Possible Causes | Recommended Actions |
| Low Apparent Permeability in In Vitro Assays (e.g., Caco-2) | - Compromised cell monolayer integrity.- Inaccurate compound concentration.- this compound is a substrate for efflux transporters (e.g., P-glycoprotein). | - Verify monolayer integrity via TEER measurement or Lucifer Yellow rejection assay.[1]- Confirm the accuracy of dosing and analytical standard solutions.- Conduct bidirectional permeability assays to determine the efflux ratio.[2][3] |
| High Variability in In Vivo Pharmacokinetic (PK) Data | - Improper oral gavage technique leading to dosing errors or stress to the animal.[4]- Variability in animal fasting state.[5]- Inconsistent blood sampling times or techniques.[6] | - Ensure personnel are properly trained in oral gavage; use appropriate gavage needle size and type.[4]- Standardize the fasting period for all animals before dosing.[5]- Adhere strictly to the predetermined blood sampling schedule and use consistent collection methods.[6] |
| Lower than Expected In Vivo Bioavailability | - Poor solubility of the this compound formulation in gastrointestinal fluids.- Degradation of this compound in the gastrointestinal tract.- Interaction with gut microbiota affecting absorption.[7][8][9] | - Assess the solubility of your this compound formulation in simulated gastric and intestinal fluids.- Consider formulation strategies such as the use of solubilizing excipients or creating amorphous solid dispersions.[10][11][12][13]- Investigate the stability of this compound at different pH values mimicking the GI tract.- Co-administer with broad-spectrum antibiotics (in control studies) to assess the impact of gut microbiota on absorption.[7] |
| Inconsistent PK Parameters Between Studies | - Differences in the vehicle used for oral administration.- Genetic differences in animal strains affecting metabolism or transporter expression.- Inter-laboratory variation in analytical methods. | - Use a consistent and well-characterized vehicle for all oral dosing experiments.- Report the specific strain of the animal model used.- Ensure the bioanalytical method for quantifying this compound is validated and consistent across studies. |
Frequently Asked Questions (FAQs)
Formulation and Administration
Q1: What is the reported oral bioavailability of this compound?
A1: Pharmacokinetic studies in mice have shown that this compound has significant oral bioavailability, reported to be approximately 47%.[8] This indicates good absorption from the gastrointestinal tract.
Q2: What vehicle should I use for oral administration of this compound in mice?
A2: A common vehicle used in published studies for oral administration of compounds in mice is a mixture of 20% DMSO, 30% water, and 50% PEG400.[14] It is crucial to maintain consistency in the vehicle across all experimental groups and studies to ensure reproducibility.
Q3: My this compound preparation appears to have low solubility. How can I improve this for my oral formulation?
A3: For poorly soluble drugs, several formulation strategies can be employed to enhance solubility and dissolution.[11][13][15] These include:
-
Particle size reduction: Techniques like micronization or nanosizing increase the surface area for dissolution.[12][16]
-
Solid dispersions: Dispersing this compound in a polymer matrix can create an amorphous form with higher solubility.[10][11]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.[10]
-
Use of cyclodextrins: These can form inclusion complexes with the drug, enhancing its aqueous solubility.[11]
In Vitro Experimentation
Q4: How can I predict the intestinal permeability of this compound in the lab?
A4: The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption.[2][3][17][18] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[1][2]
Q5: What are the key parameters to measure in a Caco-2 permeability assay?
A5: The primary parameter is the apparent permeability coefficient (Papp), which is calculated from the amount of the compound that crosses the cell monolayer over time.[19] It's also important to determine the efflux ratio by measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical) to see if the compound is actively transported out of the cells.[2][3]
In Vivo Studies
Q6: What is a standard protocol for an oral pharmacokinetic study of this compound in mice?
A6: A typical protocol involves administering a single oral dose of this compound via gavage to fasted mice.[5] Serial blood samples are then collected at specific time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.[6] The concentration of this compound in the plasma is then determined using a validated analytical method like LC-MS/MS.
Q7: What pharmacokinetic parameters should I calculate from my in vivo study?
A7: Key pharmacokinetic parameters to determine include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.
-
t1/2: Half-life of the drug in plasma.
-
F%: Absolute oral bioavailability, calculated by comparing the AUC from oral administration to the AUC from intravenous (IV) administration (AUCoral/AUCIV) * 100.[5]
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters for this compound from preclinical studies. Note that these values can vary depending on the animal model, dose, and formulation used.
| Parameter | Description | Reported Value (in mice) | Reference |
| %F | Absolute Oral Bioavailability | ~47% | [8] |
| Dose (Oral) | Dosage used in efficacy studies | 200 mg/kg twice daily | [8] |
| Efficacy | In vivo effect of oral administration | Significant reduction in bacterial burden and improved survival rates in mouse models of pneumonia and septicemia. | [8][20] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of this compound.
-
Cell Culture: Culture Caco-2 cells on semipermeable supports in transwell plates until a confluent monolayer is formed (typically 21 days).[3]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Only use wells with TEER values above a predetermined threshold.[1]
-
Dosing:
-
Prepare a dosing solution of this compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution).
-
For apical-to-basolateral (A-B) permeability, add the dosing solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
For basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral side and fresh buffer to the apical side.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer.
-
Analysis: Quantify the concentration of this compound in the samples using a validated analytical method such as LC-MS/MS.
-
Calculation: Calculate the Papp value and the efflux ratio.
Protocol 2: Mouse Oral Pharmacokinetic Study
This protocol outlines a typical procedure for determining the oral bioavailability of this compound in mice.
-
Animal Preparation: Use adult mice (e.g., C57BL/6) and fast them overnight (approximately 12 hours) with free access to water before the study.[5]
-
Dosing:
-
Prepare the this compound formulation in the chosen vehicle.
-
Administer a single dose of the this compound formulation to each mouse via oral gavage. Record the exact time of administration.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via submandibular or saphenous vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[6]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration of this compound versus time and calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2). To determine absolute bioavailability, a separate group of mice must be administered this compound intravenously.
Visualizations
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. nuvisan.com [nuvisan.com]
- 3. enamine.net [enamine.net]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Based on the Gut Microbiota: a New Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of the gut microbiota on the bioavailability of oral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jwatch.org [jwatch.org]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. pharm-int.com [pharm-int.com]
- 14. In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formulation approaches for orally administered poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. tandfonline.com [tandfonline.com]
- 18. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Lolamicin Resistance Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating lolamicin resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel antibiotic that selectively targets Gram-negative bacteria.[1][2][3] It functions by inhibiting the LolCDE complex, a critical component of the lipoprotein transport system (Lol pathway) in these bacteria.[1][3][4] This system is responsible for transporting lipoproteins from the inner membrane to the outer membrane, a process essential for maintaining the integrity of the bacterial cell envelope.[1][3] By disrupting this pathway, this compound compromises the outer membrane of Gram-negative bacteria, leading to cell death.[5] A key advantage of this compound is its ability to spare the gut microbiome, as it shows reduced activity against many commensal Gram-negative bacteria and is inactive against Gram-positive bacteria.[1][6][7][8]
Q2: What are the known mechanisms of resistance to this compound?
The primary mechanism of resistance to this compound involves mutations in the genes encoding the components of the LolCDE complex, specifically lolC and lolE.[9] These mutations can alter the binding site of this compound, reducing its inhibitory effect on the lipoprotein transport system.[7]
Q3: What is the expected frequency of spontaneous resistance to this compound?
The frequency of spontaneous resistance to this compound has been observed to be low. For instance, in E. coli, the resistance frequency is approximately 3.4 x 10⁻⁷, while in K. pneumoniae, it is even lower at 1.2 x 10⁻⁸. This low frequency suggests that the development of resistance to this compound may be less common compared to some other antibiotics.
Q4: How can I confirm if a bacterial isolate is resistant to this compound?
Resistance to this compound is confirmed by determining the Minimum Inhibitory Concentration (MIC) of the antibiotic for the bacterial isolate. A significant increase in the MIC value compared to a susceptible wild-type strain indicates resistance. This is typically done using broth microdilution or agar dilution methods.
Troubleshooting Guides
Problem 1: No resistant mutants are obtained after plating on this compound-containing agar.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Use a concentration of this compound that is 2-4 times the Minimum Inhibitory Concentration (MIC) of the parental strain. A concentration that is too high may prevent the growth of any cells, including potential mutants.
-
-
Possible Cause 2: Insufficient number of cells plated.
-
Solution: Ensure a high density of bacterial cells is plated. Aim for at least 10⁸ to 10¹⁰ colony-forming units (CFU) per plate to increase the probability of isolating spontaneous mutants.
-
-
Possible Cause 3: The specific bacterial species or strain has a very low intrinsic mutation rate.
-
Solution: Consider using a serial passage method to gradually select for resistance over multiple generations. This method involves exposing the bacterial population to sub-lethal concentrations of this compound and progressively increasing the concentration.
-
Problem 2: The obtained this compound-resistant mutants show no mutations in the lolC or lolE genes.
-
Possible Cause 1: Resistance is mediated by an alternative mechanism.
-
Solution: While mutations in lolC and lolE are the most common mechanism, other possibilities exist, such as mutations affecting drug efflux, membrane permeability, or other components of the Lol pathway. Perform whole-genome sequencing to identify mutations in other genes that may contribute to resistance.
-
-
Possible Cause 2: The mutation is in a regulatory region.
-
Solution: Analyze the promoter regions of the lolCDE operon and other relevant genes for mutations that could alter their expression levels.
-
-
Possible Cause 3: The resistance is due to a transient adaptation.
-
Solution: Culture the resistant mutant in an antibiotic-free medium for several generations and then re-test its MIC for this compound. If the resistance is lost, it may have been a temporary adaptation rather than a stable genetic mutation.
-
Problem 3: Inconsistent MIC results for this compound-resistant mutants.
-
Possible Cause 1: Heterogeneous population of mutants.
-
Solution: Ensure that the mutant colony used for MIC testing is pure. Streak the mutant on a fresh agar plate and select a single, well-isolated colony to start the culture for the MIC assay.
-
-
Possible Cause 2: Instability of the resistance phenotype.
-
Solution: As mentioned previously, some resistance mechanisms can be unstable. Confirm the stability of the resistance by passaging the mutant in the absence of this compound and re-testing the MIC.
-
-
Possible Cause 3: Variation in experimental conditions.
-
Solution: Strictly adhere to standardized protocols for MIC determination, such as those provided by the Clinical and Laboratory Standards Institute (CLSI). Pay close attention to factors like inoculum size, incubation time and temperature, and the specific growth medium used.
-
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Mutants by Serial Passage
This method is used to select for bacteria with increased resistance to this compound over multiple generations.[10][11][12]
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Incubator
-
Spectrophotometer or plate reader
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the parental bacterial strain using a standard broth microdilution method.
-
Preparation of Serial Passage Plates: In a 96-well plate, prepare a two-fold serial dilution of this compound in the growth medium, starting from a concentration several dilutions below the initial MIC.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Passage: After incubation, identify the well with the highest concentration of this compound that still shows bacterial growth (sub-MIC). Use the culture from this well to inoculate a fresh 96-well plate with a new serial dilution of this compound. The starting concentration for the new dilution series should be adjusted based on the previous day's result.
-
Repeat Passaging: Repeat steps 4 and 5 for a predetermined number of passages (e.g., 15-30 days) or until a significant increase in the MIC is observed.
-
Isolation of Resistant Mutants: After the final passage, streak the culture from the well with the highest this compound concentration onto an agar plate containing this compound at that concentration. Isolate single colonies for further characterization.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound.[13][14][15][16]
Materials:
-
This compound-resistant bacterial mutant and parental strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
0.9% sterile saline
-
Spectrophotometer or plate reader
-
McFarland turbidity standards (0.5)
Procedure:
-
Prepare Bacterial Inoculum:
-
Pick a few well-isolated colonies of the bacterial strain from an agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare this compound Dilutions:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of concentrations. Typically, this is done over 10-12 wells.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).
-
-
Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a plate reader to measure the optical density at 600 nm (OD₆₀₀).
-
Protocol 3: Whole-Genome Sequencing (WGS) and Analysis of Resistant Mutants
This protocol outlines the general steps for identifying mutations conferring this compound resistance using WGS.[17][18][19][20][21]
1. Genomic DNA Extraction:
-
Culture the this compound-resistant mutant and the parental strain overnight in a suitable broth medium.
-
Extract high-quality genomic DNA from both cultures using a commercially available bacterial genomic DNA extraction kit. Follow the manufacturer's instructions.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit). The A260/280 ratio should be between 1.8 and 2.0.
2. Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted genomic DNA using a commercial library preparation kit (e.g., Illumina DNA Prep).
-
Perform paired-end sequencing on an Illumina platform (e.g., MiSeq or NextSeq) to generate high-quality sequencing reads.
3. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and adapter sequences using tools like Trimmomatic.
-
Genome Assembly (Optional but recommended): Assemble the trimmed reads into a draft genome using an assembler like SPAdes or Velvet.
-
Read Mapping: Align the trimmed reads from the resistant mutant to the reference genome of the parental strain (or a closely related reference genome) using a tool like BWA or Bowtie2.
-
Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant mutant compared to the parental strain using a variant caller like GATK or SAMtools.
-
Annotation and Filtering: Annotate the identified variants using a tool like SnpEff or ANNOVAR to determine their location (e.g., in which gene) and predicted effect (e.g., missense, nonsense, frameshift).
-
Candidate Gene Identification: Focus on non-synonymous mutations in genes known to be involved in this compound's mechanism of action, such as lolC and lolE. Also, investigate mutations in other genes that could plausibly contribute to resistance.
-
Confirmation: Confirm the presence of the identified mutations using Sanger sequencing.
Quantitative Data Summary
Table 1: Frequency of Spontaneous Resistance to this compound
| Bacterial Species | This compound Concentration | Frequency of Resistance |
| Escherichia coli BW25113 | 8x MIC | 3.4 x 10⁻⁷ |
| Klebsiella pneumoniae ATCC 27736 | 8x MIC | 1.2 x 10⁻⁸ |
| Enterobacter cloacae ATCC 29893 | 8x MIC | 5.2 x 10⁻⁷ |
Table 2: this compound MICs for Multidrug-Resistant Clinical Isolates
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 47 | 1-2 | 4 |
| Klebsiella pneumoniae | 61 | 2 | 4 |
| Enterobacter cloacae | 18 | 1 | 2 |
Table 3: Examples of this compound Resistance Mutations in E. coli
| Gene | Mutation | Consequence |
| lolC | E195K | Amino acid substitution |
| lolE | F367S | Amino acid substitution |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for this compound resistance analysis.
Caption: Troubleshooting no resistant mutants.
References
- 1. A new dawn of antibiotics: this compound's breakthrough against infection and gut microbiota protection | Content for the lay public | Microbiota institute [biocodexmicrobiotainstitute.com]
- 2. mdlinx.com [mdlinx.com]
- 3. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docseducation.com [docseducation.com]
- 6. autoimmuneinstitute.org [autoimmuneinstitute.org]
- 7. news-medical.net [news-medical.net]
- 8. A Gram-negative-selective antibiotic that spares the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serial passage - Wikipedia [en.wikipedia.org]
- 12. Serial passage – REVIVE [revive.gardp.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. m.youtube.com [m.youtube.com]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Microbial Whole Genome Sequencing by NGS Protocol - CD Genomics [cd-genomics.com]
- 19. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens [polscientific.com]
- 20. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens [protocols.io]
Technical Support Center: Optimizing Lolamicin Treatment
Welcome to the technical support center for Lolamicin, a novel Gram-negative selective antibiotic. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in animal models, with a specific focus on treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound selectively targets and inhibits the Lol lipoprotein transport system (LolCDE) in Gram-negative bacteria.[1] This system is essential for the transport of lipoproteins to the outer membrane of these bacteria.[1] By disrupting this pathway, this compound compromises the integrity of the bacterial outer membrane, leading to cell death.[1] This mechanism is highly selective for certain Gram-negative pathogens, such as Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae, while sparing many commensal gut bacteria and Gram-positive bacteria.[1][2][3]
Q2: What is the reported treatment duration for this compound in preclinical animal models?
A2: In published preclinical studies using mouse models of acute pneumonia and septicemia, this compound was administered twice daily for a fixed duration of three days.[4][5]
Q3: Why is optimizing treatment duration for this compound important?
A3: Optimizing treatment duration is a critical aspect of antimicrobial stewardship. A duration that is too short may not fully eradicate the pathogen, potentially leading to relapse or the development of resistance. Conversely, an unnecessarily long treatment duration increases the risk of off-target effects, potential toxicity, and contributes to the overall selection pressure for antibiotic resistance. The goal is to identify the shortest effective course of therapy that ensures maximal bacterial eradication and minimizes these risks.
Q4: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for optimizing this compound treatment?
A4: While specific PK/PD analyses for this compound are not yet extensively published, for many antibiotics, the key parameters are the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC), the ratio of the maximum plasma concentration to the MIC (Cmax/MIC), and the time that the plasma concentration remains above the MIC (T > MIC).[6] Understanding these parameters for this compound is crucial for designing optimal dosing regimens, including duration.[7][8]
Troubleshooting Guides
Issue 1: Suboptimal Efficacy or Relapse After a 3-Day Treatment Course
Possible Cause:
-
Inoculum Size: The bacterial inoculum used in the infection model may be higher than that used in initial efficacy studies, requiring a longer treatment duration for clearance.
-
Bacterial Strain: The specific strain of E. coli, K. pneumoniae, or E. cloacae may have a higher MIC for this compound, necessitating a longer exposure time for eradication.
-
Host Factors: The immune status of the animal model (e.g., neutropenic mice) can significantly impact the required duration of antibiotic therapy.[9]
-
Infection Site: The site of infection can influence the required duration of treatment. For example, deep-seated infections may require longer courses of therapy.
Troubleshooting Steps:
-
Verify MIC: Determine the MIC of this compound for the specific bacterial strain being used in your experiments.
-
Dose-Response and Duration-Ranging Study: Conduct a study with varying treatment durations (e.g., 3, 5, and 7 days) to assess the impact on bacterial burden and survival.
-
Monitor Biomarkers: Measure biomarkers of infection and inflammation (e.g., pro-inflammatory cytokines like IL-6 and TNF-α, or C-reactive protein) at different time points to assess the resolution of infection.[10][11]
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the concentration of this compound at the site of infection in your animal model.
Issue 2: Signs of Toxicity with a 3-Day or Longer Treatment Course
Possible Cause:
-
Dose: The dose of this compound may be too high for the specific animal strain or model, leading to toxicity when administered for an extended period.
-
Drug Accumulation: Repeated dosing may lead to drug accumulation, particularly if the animal's clearance mechanisms are compromised.
-
Off-Target Effects: Although this compound is selective, prolonged exposure could potentially lead to unforeseen off-target effects.
Troubleshooting Steps:
-
Dose De-escalation Study: Evaluate the efficacy of lower doses of this compound administered for the same or a slightly longer duration.
-
Pharmacokinetic/Toxicodynamic (PK/TD) Modeling: If toxicity is observed, PK/TD modeling can help to identify a therapeutic window that maximizes efficacy while minimizing toxicity.
-
Histopathological Analysis: Conduct histopathological examination of key organs (e.g., liver, kidneys) to assess for any signs of toxicity.
-
Monitor Animal Welfare: Closely monitor animals for clinical signs of toxicity, such as weight loss, lethargy, or changes in behavior.
Data Presentation
Table 1: In Vitro Activity of this compound Against Selected Gram-Negative Pathogens
| Bacterial Species | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 47 | 1-2 | 4 |
| Klebsiella pneumoniae | 61 | Not Reported | Not Reported |
| Enterobacter cloacae | 18 | Not Reported | Not Reported |
Data synthesized from published studies. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively.[2]
Table 2: In Vivo Efficacy of this compound in Murine Infection Models (3-Day Treatment)
| Infection Model | Bacterial Strain | Administration Route | Dose (mg/kg) | Outcome |
| Acute Pneumonia | Colistin-resistant E. coli AR0349 | Intraperitoneal | 100 | 2-log reduction in bacterial burden |
| Septicemia | Colistin-resistant E. coli AR0349 | Intraperitoneal | 100 | 100% survival |
| Acute Pneumonia | Colistin-resistant K. pneumoniae AR0040 | Intraperitoneal | 100 | Significant reduction in bacterial burden |
| Septicemia | Carbapenem-resistant K. pneumoniae BAA-1705 | Intraperitoneal | 100 | 100% survival |
| Acute Pneumonia | Colistin-resistant E. cloacae AR0163 | Intraperitoneal | 100 | Significant reduction in bacterial burden |
| Septicemia | Colistin-resistant E. cloacae AR0163 | Intraperitoneal | 100 | 100% survival |
| Acute Pneumonia | Colistin-resistant E. coli AR0349 | Oral | 200 | Not specified |
| Septicemia | Colistin-resistant E. coli AR0349 | Oral | 200 | 70% survival |
Data synthesized from published in vivo efficacy studies.[1][4][5][12]
Experimental Protocols
Protocol 1: Determination of Optimal Treatment Duration in a Murine Pneumonia Model
-
Bacterial Culture and Inoculum Preparation:
-
Culture the desired Gram-negative pathogen (e.g., K. pneumoniae) to mid-log phase in appropriate broth.
-
Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
-
Infection:
-
Anesthetize mice (e.g., C57BL/6) via intraperitoneal injection of ketamine/xylazine.
-
Intratracheally instill a defined volume (e.g., 50 µL) of the bacterial suspension.
-
-
This compound Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound at a specified dose and route (e.g., 100 mg/kg, intraperitoneally, twice daily).
-
Divide the mice into groups that will receive treatment for varying durations (e.g., 2, 3, 5, and 7 days). Include a vehicle control group.
-
-
Monitoring and Endpoints:
-
Monitor mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
At the end of each treatment duration, euthanize a cohort of mice.
-
Collect lungs for bacterial burden analysis (homogenize and plate serial dilutions).
-
Collect blood for measurement of inflammatory biomarkers (e.g., IL-6, TNF-α).
-
A separate cohort of mice for each treatment duration can be followed for long-term survival and relapse assessment.
-
-
Data Analysis:
-
Compare the bacterial burden in the lungs and the levels of inflammatory biomarkers between the different treatment duration groups.
-
Analyze survival data using Kaplan-Meier curves.
-
The optimal treatment duration is the shortest duration that results in a significant and sustained reduction in bacterial load, resolution of inflammation, and high survival rate.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension of the test organism in CAMHB, adjusted to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Visualizations
Caption: Mechanism of action of this compound on the bacterial Lol lipoprotein transport system.
Caption: Experimental workflow for optimizing this compound treatment duration in an animal model.
References
- 1. mdlinx.com [mdlinx.com]
- 2. A gram-negative-selective antibiotic that spares the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. New antibiotic kills pathogenic bacteria, spares healthy gut microbes | College of Liberal Arts & Sciences | Illinois [las.illinois.edu]
- 6. Frontiers | Optimizing Antimicrobial Therapy by Integrating Multi-Omics With Pharmacokinetic/Pharmacodynamic Models and Precision Dosing [frontiersin.org]
- 7. Pharmacokinetics and pharmacodynamics in antibiotic dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative antibiotic dose-effect relations at several dosing intervals in murine pneumonitis and thigh-infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sepsis induced by Staphylococcus aureus: participation of biomarkers in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
Validation & Comparative
Lolamicin: A Paradigm Shift in Antibiotic Therapy by Sparing the Gut Microbiome
A comparative analysis of Lolamicin, a novel Gram-negative selective antibiotic, reveals its significant potential to revolutionize the treatment of bacterial infections by minimizing collateral damage to the host's beneficial gut microbiota. This guide provides a comprehensive overview of the experimental data validating this compound's microbiome-sparing effect, comparing its performance against conventional broad-spectrum antibiotics.
This compound represents a promising new class of antibiotics that selectively target Gram-negative pathogens, a significant cause of multidrug-resistant infections, while leaving the protective gut microbiome largely intact.[1][2] This selective activity is a stark contrast to broad-spectrum antibiotics like amoxicillin and clindamycin, which indiscriminately eliminate both pathogenic and beneficial bacteria, often leading to secondary infections such as Clostridioides difficile (C. diff).[2][3]
Mechanism of Action: A Targeted Approach
This compound's innovative mechanism of action is central to its selectivity. It specifically inhibits the Lol lipoprotein transport system (Lol system), a crucial pathway for the assembly of the outer membrane in Gram-negative bacteria.[1][2] This system is absent in Gram-positive bacteria, rendering them intrinsically resistant to this compound's effects.[2] Furthermore, variations in the Lol system's protein sequences between pathogenic Gram-negative bacteria and commensal Gram-negative species that inhabit the gut contribute to this compound's ability to selectively eliminate pathogens while sparing beneficial microbes.[1]
dot
Caption: this compound inhibits the LolCDE complex, disrupting lipoprotein transport.
Comparative Efficacy and Microbiome Impact: A Data-Driven Analysis
The superiority of this compound's targeted approach is evident in both its potent antibacterial activity against multidrug-resistant Gram-negative pathogens and its minimal disruption of the gut microbiome, as demonstrated in preclinical murine models.
In Vitro Susceptibility
This compound demonstrates impressive potency against a range of clinically relevant Gram-negative bacteria, including multidrug-resistant strains of Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae.[1] In stark contrast, it shows no activity against Gram-positive bacteria and a panel of commensal anaerobic bacteria commonly found in the gut.[1] This is a critical distinction from broad-spectrum antibiotics like amoxicillin and clindamycin, which exhibit significant activity against these beneficial gut microbes.
| Organism | This compound MIC (µg/mL) | Amoxicillin MIC (µg/mL) | Clindamycin MIC (µg/mL) |
| Pathogenic Gram-Negative | |||
| Escherichia coli (MDR) | 1 - 8[4] | >64 | >64 |
| Klebsiella pneumoniae (MDR) | 1 - 8[4] | >64 | >64 |
| Enterobacter cloacae (MDR) | 1 - 8[4] | >64 | >64 |
| Gram-Positive | |||
| Staphylococcus aureus | >128[5] | 0.25 - 2 | 0.06 - 0.25 |
| Enterococcus faecalis | >128[5] | 1 - 4 | >64 |
| Commensal Gut Anaerobes | |||
| Bacteroides fragilis | >128[4] | 16 - >256 | 0.5 - >256 |
| Clostridium scindens | >128[4] | 8 - 32 | 0.25 - 2 |
| Bifidobacterium longum | >128[4] | 0.06 - 0.25 | 0.125 - 1 |
MDR: Multidrug-Resistant; MIC: Minimum Inhibitory Concentration. Data for amoxicillin and clindamycin are representative values and can vary by strain.
In Vivo Efficacy in Murine Infection Models
In mouse models of acute pneumonia and septicemia caused by multidrug-resistant Gram-negative pathogens, this compound demonstrated significant efficacy. Oral administration of this compound resulted in a substantial reduction in bacterial burden in the lungs and 100% survival in the septicemia model.[2][6]
| Infection Model | Pathogen | Treatment | Outcome |
| Pneumonia | E. coli (MDR) | This compound (oral) | ~2-log reduction in bacterial lung burden[1] |
| Septicemia | E. coli (MDR) | This compound (oral) | 100% survival[6] |
| Pneumonia | K. pneumoniae (MDR) | This compound (oral) | Significant reduction in bacterial lung burden[7] |
| Septicemia | K. pneumoniae (MDR) | This compound (oral) | 70% survival[6] |
Microbiome Sparing Effect and Prevention of C. difficile Infection
The most profound advantage of this compound lies in its ability to preserve the gut microbiome. Studies utilizing 16S rRNA sequencing of fecal samples from mice treated with this compound showed no significant alterations in the composition or diversity of the gut microbiota, a stark contrast to the dramatic shifts observed with amoxicillin and clindamycin treatment.
This microbiome preservation has a direct clinical implication: the prevention of secondary infections. Mice treated with broad-spectrum antibiotics exhibited a high susceptibility to colonization by the opportunistic pathogen C. difficile. In contrast, this compound-treated mice were able to clear C. difficile colonization, demonstrating the protective role of an intact gut microbiome.
dot
Caption: Workflow of experiments comparing this compound to broad-spectrum antibiotics.
Experimental Protocols
The validation of this compound's microbiome-sparing effect is supported by rigorous experimental methodologies.
Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Media: Mueller-Hinton broth for pathogenic bacteria and supplemented media for fastidious commensal anaerobes.
-
Procedure: A serial two-fold dilution of the antibiotic is prepared in a 96-well plate. Each well is inoculated with a standardized bacterial suspension. The plates are incubated under appropriate atmospheric conditions (aerobic or anaerobic) and temperatures. The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Murine Pneumonia and Septicemia Models
-
Animals: Specific pathogen-free mice (e.g., CD-1 or C57BL/6).
-
Infection:
-
Pneumonia: Intranasal or intratracheal administration of a lethal or sublethal dose of a multidrug-resistant bacterial strain (E. coli, K. pneumoniae).
-
Septicemia: Intraperitoneal injection of a lethal dose of a multidrug-resistant bacterial strain.
-
-
Treatment: Oral or intraperitoneal administration of this compound, a comparator antibiotic, or a vehicle control at specified doses and frequencies, typically initiated 1-2 hours post-infection.
-
Endpoints:
-
Pneumonia: Bacterial burden in the lungs (colony-forming units per gram of tissue) at a specified time point (e.g., 24 or 48 hours post-infection).
-
Septicemia: Survival monitored over a period of 7-14 days.
-
16S rRNA Sequencing for Microbiome Analysis
-
Sample Collection: Fecal pellets are collected from mice at baseline (before treatment), during, and at multiple time points after antibiotic treatment.
-
DNA Extraction: DNA is extracted from fecal samples using a commercially available kit optimized for microbial DNA.
-
PCR Amplification: The V4 hypervariable region of the 16S rRNA gene is amplified using universal primers.
-
Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Data Analysis: The sequencing reads are processed to identify and quantify the different bacterial taxa present in each sample. Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated to assess changes in the microbiome composition.
Clostridioides difficile Challenge Model
-
Antibiotic Pre-treatment: Mice are treated with this compound, a broad-spectrum antibiotic (e.g., amoxicillin or clindamycin), or a vehicle control for a defined period.
-
Infection: Following a brief washout period, mice are orally challenged with C. difficile spores.
-
Monitoring: Fecal samples are collected at various time points post-infection to quantify the level of C. difficile colonization by plating on selective agar. Clinical signs of infection, such as weight loss and diarrhea, are also monitored.
Conclusion
The experimental evidence strongly supports the validation of this compound's microbiome-sparing effect. Its unique mechanism of action allows for the targeted killing of Gram-negative pathogens while preserving the beneficial gut microbiota. This selective approach not only demonstrates potent efficacy in treating serious bacterial infections but also mitigates the risk of secondary complications like C. difficile infection, a significant drawback of current broad-spectrum antibiotic therapies. This compound represents a pivotal advancement in the development of precision antibiotics and holds the promise of a safer and more effective treatment paradigm for bacterial infections. Further clinical investigation is warranted to translate these promising preclinical findings into human therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdlinx.com [mdlinx.com]
- 3. A new dawn of antibiotics: this compound's breakthrough against infection and gut microbiota protection | Content for the lay public | Microbiota institute [biocodexmicrobiotainstitute.com]
- 4. news-medical.net [news-medical.net]
- 5. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. autoimmuneinstitute.org [autoimmuneinstitute.org]
- 7. dentallearning.net [dentallearning.net]
A Head-to-Head Comparison: Lolamicin Versus Colistin in the Fight Against Multidrug-Resistant Gram-Negative Bacteria
For Immediate Release
In an era where multidrug-resistant (MDR) Gram-negative bacteria pose a significant threat to global health, the search for novel and effective antimicrobial agents is paramount. This guide provides a detailed comparison of the efficacy of lolamicin, a novel antibiotic candidate, and colistin, a last-resort antibiotic, against MDR strains. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available preclinical data to inform future research and development efforts.
Executive Summary
This compound demonstrates a distinct and highly targeted mechanism of action, inhibiting the Lol lipoprotein transport system essential for the viability of many Gram-negative pathogens. This specificity allows it to spare the host's beneficial gut microbiota, a significant advantage over the broad-spectrum activity of colistin, which disrupts the bacterial cell membrane indiscriminately. Preclinical data indicates that this compound is potent against a wide array of MDR Gram-negative bacteria, including strains resistant to colistin. In murine models of pneumonia and septicemia, this compound has shown remarkable efficacy in reducing bacterial load and improving survival rates. While colistin remains a critical tool in the clinical setting, its efficacy is increasingly challenged by rising resistance and its association with nephrotoxicity.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference in the efficacy and safety profiles of this compound and colistin stems from their distinct mechanisms of action.
This compound: This novel antibiotic selectively targets the Lol lipoprotein transport system (LolCDE) in Gram-negative bacteria.[1] This system is crucial for trafficking lipoproteins to the outer membrane, a vital process for maintaining the structural integrity and function of the bacterial cell envelope.[1] By inhibiting this system, this compound effectively disrupts the outer membrane, leading to bacterial cell death.[1] A key feature of this compound is its selectivity for pathogenic Gram-negative bacteria over commensal gut bacteria, which is attributed to sequence divergence in the LolCDE target between these bacterial populations.[2]
Colistin: As a polycationic peptide, colistin's primary target is the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. It displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to membrane destabilization and increased permeability. This detergent-like action ultimately results in the leakage of intracellular contents and cell death. This non-specific membrane disruption is effective but can also impact host cells and contribute to its known toxicity.
Figure 1: Comparative Mechanisms of Action
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of this compound has been evaluated against a broad panel of over 130 multidrug-resistant clinical isolates of Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae.[2] For colistin, extensive data exists on its activity against various MDR Gram-negative bacilli. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data.
| This compound | Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation |
| E. coli | >130 (panel) | Not specified | 1-2 | 4 | [2] | |
| K. pneumoniae | >130 (panel) | Not specified | Not specified | Not specified | [2] | |
| E. cloacae | >130 (panel) | Not specified | Not specified | Not specified | [2] | |
| E. coli AR-0349 (colistin-resistant) | 1 | 1 | - | - | [2] | |
| K. pneumoniae AR-0040 (colistin-resistant) | 1 | 1 | - | - | [2] | |
| E. cloacae AR-0163 (colistin-resistant) | 1 | 8 | - | - | [2] |
| Colistin | Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation |
| K. pneumoniae (colistin-resistant) | Not specified | 16 - 200 | Not specified | Not specified | ||
| E. coli (colistin-resistant) | 50 | Not specified | 8 | 16 | [3] | |
| K. pneumoniae (colistin-resistant) | 48 | Not specified | 8 | 16 | [3] | |
| MDR Gram-negative bacilli | 107 | 0.12 - >8 | Not specified | Not specified |
Note: Direct comparison of MIC values should be interpreted with caution due to variations in the specific strains tested and methodologies between studies.
In Vivo Efficacy: Murine Infection Models
Preclinical studies in murine models of acute pneumonia and septicemia have demonstrated the in vivo potential of this compound against MDR Gram-negative pathogens, including colistin-resistant strains.
| This compound In Vivo Efficacy | Infection Model | Bacterial Strain | Treatment Regimen | Outcome | Citation |
| Acute Pneumonia | E. coli AR-0349 (colistin-resistant) | 100 mg/kg, intraperitoneal, twice daily for 3 days | 2-log reduction in bacterial burden | [2] | |
| Septicemia | E. coli AR-0349 (colistin-resistant) | 100 mg/kg, intraperitoneal, twice daily for 3 days | 100% survival | [2] | |
| Acute Pneumonia | K. pneumoniae AR-0040 (colistin-resistant) | 100 mg/kg, intraperitoneal, twice daily for 3 days | Significant reduction in bacterial burden | [4] | |
| Septicemia | K. pneumoniae BAA-1705 (carbapenem-resistant) | 100 mg/kg, intraperitoneal, twice daily for 3 days | Significantly improved survival | [4] | |
| Acute Pneumonia | E. cloacae AR-0163 (colistin-resistant) | 100 mg/kg, intraperitoneal, twice daily for 3 days | Significant reduction in bacterial burden | [4] | |
| Septicemia | E. cloacae AR-0163 (colistin-resistant) | 100 mg/kg, intraperitoneal, twice daily for 3 days | Significantly improved survival | [4] | |
| Septicemia | MDR E. coli, K. pneumoniae, E. cloacae | Orally administered | 70% survival rate in treated mice | [3] |
Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)
The minimum inhibitory concentrations (MICs) for this compound were determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
Figure 2: MIC Determination Workflow
Murine Pneumonia and Septicemia Models
The in vivo efficacy of this compound was assessed in established murine models of acute pneumonia and septicemia.[2][4]
Figure 3: Murine Infection Model Workflow
Pneumonia Model:
-
Animals: CD-1 mice.[4]
-
Infection: Intranasal administration of a bacterial suspension (e.g., 2.7 x 10⁸ CFU per mouse for E. coli AR0349).[4]
-
Treatment: Initiated post-infection, typically administered intraperitoneally or orally twice daily for three days.[3][4]
-
Endpoint: Bacterial burden in the lungs, determined by colony-forming unit (CFU) counts.[2]
Septicemia Model:
-
Animals: CD-1 mice.[4]
-
Infection: Intraperitoneal injection of a bacterial suspension (e.g., 4.2 x 10⁸ CFU per mouse for E. coli AR0349).[4]
-
Treatment: Initiated post-infection, typically administered intraperitoneally or orally twice daily for three days.[3][4]
-
Endpoint: Survival monitored over a defined period.[2]
Conclusion
This compound presents a promising new therapeutic avenue for combating MDR Gram-negative infections. Its novel mechanism of action, potent in vitro and in vivo activity against resistant strains, and, notably, its microbiome-sparing properties, position it as a significant advancement over existing last-resort antibiotics like colistin. While further clinical development is necessary to fully elucidate its therapeutic potential and safety profile in humans, the preclinical data strongly supports its continued investigation as a next-generation antibiotic. The targeted approach of this compound offers a glimpse into a future of more precise and less disruptive antibacterial therapies.
References
Lolamicin vs. Meropenem: A Comparative Analysis of Activity Against Carbapenem-Resistant Enterobacteriaceae
A new era in the fight against antibiotic resistance may be dawning with the discovery of lolamicin, a novel antibiotic that demonstrates potent activity against multidrug-resistant Gram-negative bacteria while uniquely sparing the gut microbiome.[1][2][3][4] This guide provides a detailed comparison between this compound and meropenem, a widely used carbapenem antibiotic, focusing on their efficacy against Carbapenem-Resistant Enterobacteriaceae (CRE), a class of pathogens deemed an urgent threat by global health organizations.
This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available experimental data, methodologies, and the distinct mechanisms of action of these two compounds.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and meropenem lies in their bacterial targets, which dictates their spectrum of activity and clinical implications.
-
This compound: This novel compound selectively targets the Lol lipoprotein transport system (LolCDE complex), which is essential for transporting lipoproteins to the outer membrane of Gram-negative bacteria.[1][4][5] This system is absent in Gram-positive bacteria, providing an inherent selectivity.[5] Furthermore, this compound exploits sequence differences in the Lol system between pathogenic Enterobacteriaceae and commensal gut bacteria, enabling it to kill pathogens while leaving beneficial microbes unharmed.[2][6]
-
Meropenem: As a member of the carbapenem class of β-lactam antibiotics, meropenem inhibits bacterial cell wall synthesis.[7][8] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs).[7][8] This mechanism is highly effective but broad-spectrum, affecting a wide range of both Gram-negative and Gram-positive bacteria, leading to significant disruption of the patient's microbiome.[8]
In Vitro Activity Against CRE
This compound has demonstrated potent activity against a large panel of multidrug-resistant clinical isolates, including CRE.
Table 1: Comparative In Vitro Activity (MIC)
| Antibiotic | Organism | Number of Isolates | MIC Range (µg/mL) | Key Findings |
| This compound | E. coli (MDR) | 47 | Not explicitly stated, but potent activity reported | Effective against over 130 MDR clinical isolates.[2][4][6] |
| K. pneumoniae (MDR) | 61 | Not explicitly stated, but potent activity reported | High doses eliminated up to 90% of MDR isolates in culture.[9][10] | |
| E. cloacae (MDR) | 18 | Not explicitly stated, but potent activity reported | Shows a narrow minimum inhibitory concentration range.[1] | |
| Meropenem | CRE (General) | Multiple studies | Highly variable; ≤1 to >64 | Many CRE isolates are resistant (MIC ≥4 µg/mL).[11] |
| KPC-producing CRE | N/A | Variable | Often resistant, but susceptibility can vary. | |
| NDM-producing CRE | Multiple isolates | Generally high; ≥2 to >32 | Most NDM-producers exhibit high-level resistance.[12][13] | |
| OXA-48-producing CRE | Multiple isolates | Variable; ≤1 to >16 | MICs can be lower and more distributed, potentially being missed by screening breakpoints.[13][14] |
Note: Specific MIC₅₀/MIC₉₀ values for this compound against CRE are not yet widely published in the initial discovery literature. Meropenem MICs are highly dependent on the specific carbapenemase gene present.[13]
In Vivo Efficacy in Animal Models
Preclinical studies in mouse models of severe infections have highlighted the potential of this compound.
Table 2: Summary of In Vivo Efficacy Studies for this compound
| Infection Model | Pathogen | Administration | Key Outcomes |
| Acute Pneumonia | Colistin-resistant E. coli AR0349 | 100 mg/kg (IP), 200 mg/kg (Oral) | Significant reduction in bacterial burden in lungs compared to vehicle.[15] |
| Colistin-resistant K. pneumoniae AR0040 | 100 mg/kg (IP) | Significantly reduced bacterial load.[15] | |
| Septicemia | Colistin-resistant E. coli AR0349 | 100 mg/kg (IP), 200 mg/kg (Oral) | 100% survival with IP treatment; significant survival benefit with oral treatment.[10][15] |
| Carbapenem-resistant K. pneumoniae BAA-1705 | 100 mg/kg (IP) | 100% survival of treated mice.[15] | |
| Colistin-resistant E. cloacae AR0163 | 100 mg/kg (IP) | 100% survival of treated mice.[15] |
In contrast, the efficacy of meropenem against CRE in vivo is compromised. Infections caused by CRE are associated with high mortality rates, and treatment often requires combination therapies with other agents like colistin or aminoglycosides, which carry their own toxicity concerns.[16]
Impact on the Gut Microbiome: The Key Differentiator
The most groundbreaking feature of this compound is its ability to selectively kill pathogens while preserving the gut microbiota.
-
This compound: In mouse studies, this compound treatment caused minimal changes to the composition and diversity of the gut microbiome.[3][4] This microbiome-sparing effect is crucial as it allowed this compound-treated mice to effectively clear secondary Clostridioides difficile colonization, a common and dangerous consequence of broad-spectrum antibiotic use.[3][9]
-
Meropenem: As a broad-spectrum antibiotic, meropenem indiscriminately eliminates both pathogenic and beneficial bacteria, causing significant disruption (dysbiosis) to the gut microbiome. This disruption increases the host's susceptibility to secondary infections.
Experimental Protocols
The following methodologies were central to the evaluation of this compound's activity.
A. Minimum Inhibitory Concentration (MIC) Assays
-
Protocol: MIC testing for this compound was performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Assays were conducted in Mueller Hinton broth in biological triplicate.
-
Method: Broth microdilution is a standard laboratory method where a standardized inoculum of bacteria is added to wells of a microtiter plate containing serial two-fold dilutions of the antibiotic. The MIC is defined as the lowest concentration of the antibiotic that prevents visible growth of the bacteria after overnight incubation.
B. Animal Infection Models
-
Models: Murine models of acute pneumonia and septicemia were used to assess in vivo efficacy.[15]
-
Animals: CD-1 mice were used for these studies.[15]
-
Infection:
-
Treatment:
-
Endpoints:
-
Pneumonia: Bacterial burden (CFU counts) in the lungs was measured at the end of the treatment period.
-
Septicemia: Mouse survival was monitored over a period of several days post-infection.
-
Conclusion
This compound and meropenem represent two vastly different strategies for combating CRE. Meropenem is a powerful, broad-spectrum carbapenem whose utility is increasingly threatened by the rise of carbapenemase-producing bacteria.[16][17] Its use is also associated with significant collateral damage to the patient's microbiome.
This compound introduces a paradigm of "pathogen-specific" treatment. Its novel mechanism of targeting the Lol system in Gram-negative bacteria provides potent bactericidal activity against highly resistant pathogens like E. coli, K. pneumoniae, and E. cloacae.[1][18] Its most significant advantage is the selective sparing of the gut microbiome, which was shown to prevent secondary C. difficile infections in preclinical models.[1][3] While still in early stages of development, this compound represents a promising blueprint for future antibiotics designed to treat deadly infections with minimal disruption to the host's beneficial microbial ecosystem.
References
- 1. news-medical.net [news-medical.net]
- 2. A Gram-negative-selective antibiotic that spares the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. autoimmuneinstitute.org [autoimmuneinstitute.org]
- 4. A new dawn of antibiotics: this compound's breakthrough against infection and gut microbiota protection | Content for the lay public | Microbiota institute [biocodexmicrobiotainstitute.com]
- 5. mdlinx.com [mdlinx.com]
- 6. Precision molecule against Gram-negative infections: a new era of antibiotics that spare the gut microbiota | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative review of the carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New AstraZeneca-based antibiotic effectively kills harmful bacteria, spares beneficial ones [synapse.patsnap.com]
- 10. mediedutv.com [mediedutv.com]
- 11. Determining the Optimal Carbapenem MIC That Distinguishes Carbapenemase-Producing and Non-Carbapenemase-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Antimicrobial Activity Profiles and Potential Antimicrobial Regimens against Carbapenem-Resistant Enterobacterales Isolated from Multi-Centers in Western Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What Is the Appropriate Meropenem MIC for Screening of Carbapenemase-Producing Enterobacteriaceae in Low-Prevalence Settings? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. myadlm.org [myadlm.org]
- 17. A review on bacterial resistance to carbapenems: epidemiology, detection and treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New antibiotic kills pathogenic bacteria, spares healthy gut microbes | College of Liberal Arts & Sciences | Illinois [las.illinois.edu]
Lolamicin Demonstrates No Cross-Resistance with Key Antibiotics Against Gram-Negative Pathogens
A novel antibiotic, Lolamicin, has shown significant promise in combating multidrug-resistant Gram-negative bacteria, with initial studies indicating a lack of cross-resistance with major existing antibiotic classes, including polymyxins (colistin) and carbapenems. This finding is critical in the face of dwindling treatment options for infections caused by these resilient pathogens.
This compound operates via a unique mechanism of action, targeting the Lol lipoprotein transport system (LolCDE), which is essential for the survival of Gram-negative bacteria. This system is absent in Gram-positive bacteria, contributing to this compound's selective spectrum of activity. Because it targets a novel pathway, it is theorized that existing resistance mechanisms to other antibiotics would not affect its efficacy.
Recent groundbreaking research has provided the first experimental evidence to support this hypothesis. In a landmark study published in Nature by Muñoz, K.A. et al. (2024), this compound was tested against a panel of over 130 multidrug-resistant clinical isolates of Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae. The collection of isolates included strains with well-characterized resistance to carbapenems, aminoglycosides, sulfonamides, trimethoprim, tetracyclines, and colistin.
Comparative Efficacy Against Resistant Strains
The study demonstrated this compound's potent activity against strains that are resistant to current last-resort antibiotics. This suggests that the genetic determinants of resistance to these other antibiotics do not confer resistance to this compound.
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Implication for Cross-Resistance |
| E. coli AR-0349 | Colistin-Resistant | 1 | No cross-resistance with Colistin |
| K. pneumoniae (unspecified strain) | Colistin-Resistant | Not specified, but effective in mouse models | No cross-resistance with Colistin |
| K. pneumoniae BAA-1705 | Carbapenem-Resistant | Not specified, but effective in mouse models | No cross-resistance with Carbapenems |
| E. cloacae AR0163 | Colistin-Resistant | Not specified, but effective in mouse models | No cross-resistance with Colistin |
MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater antibiotic efficacy.
These findings are further supported by in vivo studies in mouse models of acute pneumonia and septicemia. This compound was effective in treating infections caused by colistin-resistant E. coli, colistin-resistant K. pneumoniae, carbapenem-resistant K. pneumoniae, and colistin-resistant E. cloacae.[1][2] For instance, in a septicemia infection model with a colistin-resistant E. coli strain (AR-0349), which has a this compound MIC of 1 µg/mL, this compound treatment resulted in a 2-log reduction in bacterial burden and 100% survival of the infected mice.[1]
Experimental Protocols
The determination of this compound's activity against these resistant strains followed standardized antimicrobial susceptibility testing protocols as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assay
The core experimental method used to assess the susceptibility of bacterial isolates to this compound and other antibiotics is the broth microdilution method.
-
Preparation of Bacterial Inoculum: A standardized suspension of the bacterial isolate is prepared to a specific turbidity, typically corresponding to a known concentration of bacterial cells (e.g., 0.5 McFarland standard).
-
Antibiotic Dilution Series: A series of twofold dilutions of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 16-20 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[3]
The following diagram illustrates a generalized workflow for assessing antibiotic cross-resistance.
Caption: Workflow for Assessing Cross-Resistance.
Signaling Pathways and Logical Relationships
The lack of cross-resistance can be logically attributed to the distinct molecular targets of this compound and other antibiotics.
Caption: Distinct Mechanisms of Action.
The initial findings for this compound are highly encouraging, suggesting it could be a valuable tool in overcoming infections caused by some of the most difficult-to-treat Gram-negative bacteria. Further research is needed to explore the full spectrum of its activity and to assess the potential for the development of resistance to this new antibiotic.[4]
References
- 1. A gram-negative-selective antibiotic that spares the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
Reproducibility of Lolamicin In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Lolamicin, a novel antibiotic, against multidrug-resistant Gram-negative bacteria. Its performance is evaluated alongside standard-of-care antibiotics, meropenem and ceftazidime-avibactam, based on available preclinical data from murine infection models.
Executive Summary
This compound demonstrates significant in vivo efficacy in mouse models of acute pneumonia and septicemia caused by multidrug-resistant Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae. Notably, this compound achieves high survival rates and substantial reductions in bacterial burden.[1][2][3][4][5] A key differentiator of this compound is its unique mechanism of action that targets the Lol lipoprotein transport system in Gram-negative bacteria, while sparing the gut microbiome, a significant advantage over broad-spectrum antibiotics.[4] While direct head-to-head studies with identical experimental parameters are limited, this guide synthesizes available data to offer a comparative perspective on the efficacy of this compound against established treatments for infections caused by challenging Gram-negative pathogens.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of this compound, Meropenem, and Ceftazidime-Avibactam in murine models of infection with multidrug-resistant Gram-negative bacteria. It is important to note that the data are compiled from separate studies and experimental conditions may vary.
Table 1: Efficacy in Murine Septicemia/Thigh Infection Models
| Antibiotic | Bacterial Strain | Mouse Model | Dosing Regimen | Key Efficacy Outcome | Citation |
| This compound | Colistin-resistant E. coli AR0349 | Septicemia | 100 mg/kg, IP, twice daily for 3 days | 100% survival | [2] |
| This compound | Carbapenem-resistant K. pneumoniae BAA-1705 | Septicemia | 100 mg/kg, IP, twice daily for 3 days | High survival rate (specific % not stated) | [2] |
| This compound | Colistin-resistant E. cloacae AR0163 | Septicemia | 100 mg/kg, IP, twice daily for 3 days | High survival rate (specific % not stated) | [2] |
| Meropenem | KPC-producing K. pneumoniae | Thigh Infection | 300 mg/kg Meropenem + 50 mg/kg Vaborbactam, q2h for 24h | 0.82 to 2.37-log CFU/thigh reduction | [1] |
| Meropenem | ESBL-producing E. coli | Thigh Infection | Human-simulated dose (1g q8h) | ~2-log kill | [3] |
| Ceftazidime-Avibactam | NDM-producing E. coli | Thigh Infection | Ceftazidime 120 mg/kg + Avibactam 30 mg/kg, q2h for 24h | 0.61 to 1.42-log reduction | [2] |
| Ceftazidime-Avibactam | AmpC or ESBL-producing Enterobacteriaceae | Septicemia | ED50 ranging from <5 to 65 mg/kg | Restoration of efficacy against resistant strains | [6] |
Table 2: Efficacy in Murine Pneumonia Models
| Antibiotic | Bacterial Strain | Mouse Model | Dosing Regimen | Key Efficacy Outcome | Citation |
| This compound | Colistin-resistant E. coli AR0349 | Acute Pneumonia | 100 mg/kg, IP, twice daily for 3 days | ~2-log reduction in bacterial burden | [2] |
| This compound | Colistin-resistant K. pneumoniae AR0040 | Acute Pneumonia | 100 mg/kg, IP, twice daily for 3 days | Significant reduction in bacterial burden | [2] |
| This compound | Colistin-resistant E. cloacae AR0163 | Acute Pneumonia | 100 mg/kg, IP, twice daily for 3 days | Significant reduction in bacterial burden | [2] |
| Meropenem | KPC-producing K. pneumoniae | Lung Infection | 300 mg/kg Meropenem + 50 mg/kg Vaborbactam, q2h for 24h | >1.83 logs of bacterial killing | [1] |
| Ceftazidime-Avibactam | KPC-producing K. pneumoniae Y8 | Pneumonia | Subcutaneous injection (dose not specified) | 70% mortality in untreated vs. lower in treated | [4][5] |
Experimental Protocols
This compound In Vivo Efficacy Studies[2]
-
Animal Model: Female CD-1 mice.
-
Infection Models:
-
Acute Pneumonia: Intratracheal administration of bacterial suspension.
-
E. coli AR0349: 2.7 × 10⁸ CFU per mouse
-
K. pneumoniae AR0040: 8.0 × 10⁷ CFU per mouse
-
E. cloacae AR0163: 7.2 × 10⁸ CFU per mouse
-
-
Septicemia: Intraperitoneal injection of bacterial suspension.
-
E. coli AR0349: 4.2 × 10⁸ CFU per mouse
-
K. pneumoniae BAA-1705: 5.8 × 10⁷ CFU per mouse
-
E. cloacae AR0163: 9.0 × 10⁸ CFU per mouse
-
-
-
Treatment:
-
Route: Intraperitoneal (IP) injection.
-
Dose: 100 mg/kg of this compound.
-
Frequency: Twice daily for 3 days, initiated post-infection.
-
-
Endpoints:
-
Pneumonia: Bacterial burden in the lungs (CFU/g).
-
Septicemia: Survival rate over a specified period.
-
Meropenem-Vaborbactam In Vivo Efficacy Study[1]
-
Animal Model: Neutropenic female ICR mice.
-
Infection Models:
-
Thigh Infection: Intramuscular injection of KPC-producing carbapenem-resistant Enterobacteriaceae.
-
Lung Infection: Intranasal inoculation of KPC-producing K. pneumoniae.
-
-
Treatment:
-
Route: Subcutaneous injection.
-
Dose: Meropenem 300 mg/kg and vaborbactam 50 mg/kg.
-
Frequency: Every 2 hours for 24 hours.
-
-
Endpoints:
-
Thigh Infection: Bacterial counts (log CFU/thigh).
-
Lung Infection: Bacterial counts (log CFU/lung).
-
Ceftazidime-Avibactam In Vivo Efficacy Study[2]
-
Animal Model: Neutropenic ICR mice.
-
Infection Model:
-
Thigh Infection: Intramuscular injection of NDM-producing E. coli or K. pneumoniae.
-
-
Treatment:
-
Route: Subcutaneous injection.
-
Dose: Human-simulated regimen of ceftazidime 120 mg/kg and avibactam 30 mg/kg.
-
Frequency: Every 2 hours for 24 hours.
-
-
Endpoint:
-
Thigh Infection: Bacterial density (log10 CFU/ml).
-
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. Activity of Meropenem-Vaborbactam in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected In Vivo Activity of Ceftazidime Alone and in Combination with Avibactam against New Delhi Metallo-β-Lactamase-Producing Enterobacteriaceae in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo bactericidal activity of ceftazidime-avibactam against Carbapenemase-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
Lolamicin vs. Amoxicillin: A Comparative Analysis of Their Impact on Gut Flora
For Immediate Release
This guide provides a detailed comparison of the novel antibiotic lolamicin and the widely used broad-spectrum antibiotic amoxicillin, with a specific focus on their respective impacts on the gut microbiome. The information presented is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental protocols to inform future research and development in antimicrobial therapies.
Executive Summary
Infections caused by Gram-negative bacteria are a growing public health concern, often treated with broad-spectrum antibiotics that can disrupt the delicate balance of the gut microbiome. This disruption can lead to secondary infections and other health complications.[1] A promising new antibiotic, this compound, has been developed to selectively target pathogenic Gram-negative bacteria while sparing the beneficial commensal bacteria of the gut.[2][3] This guide presents a side-by-side comparison of this compound and amoxicillin, a broad-spectrum β-lactam antibiotic, highlighting their differing effects on gut flora based on recent experimental data.
Mechanism of Action
This compound: This novel antibiotic exhibits a unique mechanism of action by targeting the Lol lipoprotein transport system (Lol system), which is essential for the survival of Gram-negative bacteria.[2][4] The Lol system is responsible for transporting lipoproteins from the inner membrane to the outer membrane of Gram-negative bacteria.[4][5] By inhibiting this system, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.[6] Crucially, the Lol system is absent in Gram-positive bacteria and exhibits low sequence homology between pathogenic and commensal Gram-negative bacteria, accounting for this compound's selective toxicity.[1][3]
Amoxicillin: As a member of the penicillin family, amoxicillin is a broad-spectrum antibiotic that targets both Gram-positive and some Gram-negative bacteria.[7] Its mechanism involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan.[8] This disruption of cell wall integrity leads to bacterial lysis and death.[8] Due to its broad spectrum of activity, amoxicillin can significantly impact the diverse bacterial populations of the gut microbiome.[7]
Quantitative Comparison of Impact on Gut Flora
The following table summarizes the quantitative data from murine model studies, comparing the effects of this compound and amoxicillin on the gut microbiome.
| Metric | This compound | Amoxicillin | Control (Vehicle) | Citation |
| Change in Gut Microbiome Diversity (Shannon Diversity Index) | No significant change | Significant decrease | No significant change | [2] |
| Change in Gut Microbiome Richness | Stable | Significant decrease | Stable | [2] |
| Relative Abundance of Bacteroidetes | No significant change | Significant decrease | No significant change | [2] |
| Relative Abundance of Firmicutes | No significant change | Significant decrease | No significant change | [2] |
| C. difficile Colonization after Challenge | Minimal colonization, cleared spontaneously | High colonization, unable to clear | Minimal colonization | [2] |
Experimental Protocols
Murine Model for Gut Microbiome Analysis
A key experiment to assess the impact of antibiotics on the gut microbiome involves treating mice with the respective compounds and analyzing fecal samples over time.
Workflow:
Detailed Methodology:
-
Animal Model: Healthy C57BL/6 mice are used for the study.
-
Treatment Groups: Mice are divided into three groups: this compound-treated, amoxicillin-treated, and a vehicle control group.
-
Dosing: Antibiotics are administered via oral gavage daily for a period of three days.
-
Fecal Sample Collection: Fecal pellets are collected from each mouse at baseline (before treatment), during the treatment period, and at multiple time points post-treatment to monitor recovery.
-
DNA Extraction: Microbial DNA is extracted from the fecal samples using standardized kits.
-
16S rRNA Sequencing: The V4 hypervariable region of the 16S rRNA gene is amplified and sequenced to determine the bacterial composition of the gut microbiome.
-
Data Analysis: Sequencing data is processed to identify and quantify the different bacterial taxa present. Alpha and beta diversity analyses are performed to assess changes in the richness and overall structure of the microbial community.
Clostridioides difficile Challenge Model
To evaluate the functional consequences of antibiotic-induced gut dysbiosis, a C. difficile challenge model is employed.
Logical Relationship:
Detailed Methodology:
-
Animal Model and Treatment: As described in the gut microbiome analysis protocol, mice are pre-treated with either this compound, amoxicillin, or a vehicle control.
-
C. difficile Challenge: Following antibiotic treatment, mice are orally challenged with Clostridioides difficile spores.
-
Monitoring: The mice are monitored for signs of C. difficile infection, such as weight loss and diarrhea.
-
Quantification of Colonization: Fecal samples are collected at various time points post-challenge, and the number of C. difficile colony-forming units (CFUs) is quantified to determine the extent of colonization.
Conclusion
The experimental data strongly indicates that this compound offers a significant advantage over broad-spectrum antibiotics like amoxicillin by selectively targeting Gram-negative pathogens while preserving the integrity of the gut microbiome.[2][6] This microbiome-sparing property was demonstrated by the stable diversity and richness of gut flora in this compound-treated mice, which was comparable to the control group.[2] In contrast, amoxicillin caused a significant reduction in microbial diversity.[2] Furthermore, the preserved gut microbiome in this compound-treated mice conferred protection against secondary C. difficile infection, a common and serious complication associated with broad-spectrum antibiotic use.[2] These findings position this compound as a promising candidate for a new generation of antibiotics that can effectively treat infections with minimized collateral damage to the host's beneficial microbial communities. Further research, including clinical trials, is warranted to validate these preclinical findings in humans.[6]
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. news-medical.net [news-medical.net]
- 3. A gram-negative-selective antibiotic that spares the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Gram-negative-selective antibiotic that spares the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Effects of different amoxicillin treatment durations on microbiome diversity and composition in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Use of Animal Model of Sepsis to Evaluate Novel Herbal Therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lolamicin and Other LolCDE Inhibitors: A Guide for Researchers
A new front has opened in the battle against Gram-negative bacteria with the discovery of Lolamicin, a novel inhibitor of the LolCDE complex. This guide provides a comparative analysis of this compound against other known LolCDE inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape of this promising antibiotic target.
The emergence of multidrug-resistant Gram-negative pathogens presents a formidable challenge to global health. The LolCDE complex, an essential ATP-binding cassette (ABC) transporter responsible for the localization of lipoproteins to the outer membrane of Gram-negative bacteria, has been identified as a critical target for novel antibiotic development. This compound, a recently developed compound, has shown significant promise through its potent and selective activity. This guide will delve into a quantitative comparison of this compound with other LolCDE inhibitors, detail key experimental protocols for their evaluation, and visualize the underlying biological pathways and experimental workflows.
Quantitative Comparison of LolCDE Inhibitors
This compound has demonstrated superior efficacy against a range of multidrug-resistant clinical isolates when compared to other experimental LolCDE inhibitors. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and other notable inhibitors.
| Compound | Target | Organism | MIC (µg/mL) | Source(s) |
| This compound | LolCDE | Escherichia coli (MDR clinical isolates) | 1-8 | [1] |
| Klebsiella pneumoniae (MDR clinical isolates) | 1-8 | [1] | ||
| Enterobacter cloacae (MDR clinical isolates) | 1-8 | [1] | ||
| Pseudomonas aeruginosa | >128 | [1] | ||
| Acinetobacter baumannii | >128 | [1] | ||
| Pyridinepyrazole (compound 1) | LolCDE | Escherichia coli AR-0349 (colistin-resistant) | >32 | [1] |
| Pyridineimidazole (compound 1) | LolCDE | Escherichia coli ATCC 25922 (wild-type) | 32 | [2] |
| Escherichia coli ΔtolC | 0.25 | [2] | ||
| Pyridineimidazole (compound 2) | LolCDE | Escherichia coli ΔtolC | 0.125-0.25 | [3][4] |
| G0507 | LolCDE | Escherichia coli (wild-type) | >64 | [5] |
| Escherichia coli ΔtolC | 0.5 | [5] | ||
| Escherichia coli imp4213 | 1 | [5] |
MDR: Multidrug-resistant
Experimental Protocols
The evaluation of LolCDE inhibitors involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action. Below are detailed methodologies for key assays cited in the comparison.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Protocol based on Clinical and Laboratory Standards Institute (CLSI) Guidelines: [6][7][8][9][10]
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on an appropriate agar plate and incubate overnight at 37°C.
-
Select several colonies and suspend them in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the test compounds in CAMHB in a 96-well microtiter plate.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours in ambient air.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
In Vivo Efficacy in Mouse Infection Models
Animal models are crucial for evaluating the therapeutic potential of new antibiotics. Murine models of acute pneumonia and septicemia are commonly used.[11][12][13][14][15]
Septicemia Model Protocol: [12]
-
Animal Model: Use specific pathogen-free female BALB/c mice (6-8 weeks old).
-
Infection:
-
Grow the bacterial strain (e.g., colistin-resistant E. coli AR-0349) to mid-logarithmic phase in CAMHB.
-
Wash and resuspend the bacteria in sterile saline.
-
Induce septicemia by intraperitoneal (i.p.) injection of the bacterial suspension (e.g., 1 x 10⁷ CFU per mouse).
-
-
Treatment:
-
Administer the test compound (e.g., this compound) and comparator compounds at specified doses and routes (e.g., intraperitoneally or orally) at defined time points post-infection (e.g., 1 and 6 hours post-infection).
-
Include a vehicle control group.
-
-
Evaluation:
-
Monitor survival over a period of 7 days.
-
To determine bacterial burden, a separate cohort of mice can be euthanized at a specific time point (e.g., 24 hours post-infection), and organs (e.g., spleen, liver) are harvested, homogenized, and plated on appropriate agar to enumerate bacterial colonies (CFU/organ).
-
Pneumonia Model Protocol: [12][16][17][18]
-
Animal Model: Use specific pathogen-free female BALB/c mice (6-8 weeks old).
-
Infection:
-
Anesthetize mice (e.g., with isoflurane).
-
Induce pneumonia by intranasal instillation of a bacterial suspension (e.g., 5 x 10⁶ CFU of K. pneumoniae in 50 µL of saline).
-
-
Treatment:
-
Administer the test and comparator compounds as described in the septicemia model.
-
-
Evaluation:
-
Monitor survival over 7 days.
-
For bacterial burden assessment, euthanize a cohort of mice at a specified time point, and harvest the lungs for homogenization and CFU enumeration.
-
Spheroplast Lipoprotein Release Assay
This in vitro assay biochemically confirms that a compound inhibits the LolCDE complex by measuring the release of lipoproteins from spheroplasts.[2][19][20][21][22]
Protocol:
-
Preparation of Spheroplasts:
-
Grow an appropriate E. coli strain (e.g., a strain with a compromised outer membrane like ΔtolC to enhance compound uptake) to mid-log phase.
-
Harvest the cells and resuspend them in a sucrose-Tris-HCl buffer.
-
Treat the cells with lysozyme and EDTA to digest the peptidoglycan layer, resulting in the formation of spheroplasts. .
-
-
Lipoprotein Release Assay:
-
Incubate the prepared spheroplasts with purified LolA protein in the presence of the test compound or a vehicle control (DMSO).
-
The reaction is initiated by the addition of ATP to energize the LolCDE transporter.
-
After incubation, centrifuge the mixture to pellet the spheroplasts.
-
-
Detection of Released Lipoprotein:
-
Analyze the supernatant for the presence of a specific lipoprotein (e.g., Lpp) using SDS-PAGE and Western blotting with an anti-Lpp antibody.
-
A decrease in the amount of released Lpp in the presence of the test compound indicates inhibition of the LolCDE complex.
-
Visualizing the Landscape of LolCDE Inhibition
To better understand the mechanism of action and the experimental approaches used to study LolCDE inhibitors, the following diagrams have been generated using the DOT language.
References
- 1. A gram-negative-selective antibiotic that spares the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Animal models as predictors of the safety and efficacy of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. journals.asm.org [journals.asm.org]
- 16. New antibiotic kills pathogenic bacteria, spares healthy gut microbes | EurekAlert! [eurekalert.org]
- 17. New AstraZeneca-based antibiotic effectively kills harmful bacteria, spares beneficial ones [synapse.patsnap.com]
- 18. Precision molecule against Gram-negative infections: a new era of antibiotics that spare the gut microbiota | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]
- 19. researchgate.net [researchgate.net]
- 20. Bacterial Spheroplasts as a Model for Visualizing Membrane Translocation of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipoprotein synthesis in Escherichia coli spheroplasts: accumulation of lipoprotein in cytoplasmic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The spheroplast lysis assay for yeast in microtiter plate format - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lolamicin for Laboratory Professionals
Disclaimer: As an experimental antibiotic, specific disposal protocols for lolamicin have not been formally established. The following procedures are based on best practices for the laboratory disposal of antibiotic and hazardous chemical waste. Researchers must consult and adhere to their institution's Environmental Health & Safety (EHS) guidelines for all waste management.
This compound is a novel, experimental Gram-negative-selective antibiotic.[1] Proper handling and disposal are paramount to ensure personnel safety, prevent environmental contamination, and mitigate the risk of contributing to antimicrobial resistance.[2] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Chemical and Physical Properties of this compound
A summary of key quantitative data for this compound is presented below for easy reference. This information is critical for a comprehensive understanding of the compound's characteristics.
| Property | Value | Source |
| Chemical Formula | C₂₄H₂₀N₄O | [1][3] |
| Molar Mass | 380.44 g/mol | [4] |
| CAS Number | 2930690-12-1 | [1][4] |
| Solubility | Soluble in DMSO | [4] |
Standard Operating Procedure for this compound Disposal
The proper disposal of this compound and associated waste is a critical step in maintaining laboratory safety and environmental integrity. The following step-by-step guidance outlines the recommended procedures for different types of this compound waste.
1. Waste Segregation and Collection:
-
Initial Segregation: All waste contaminated with this compound must be segregated at the point of generation from other laboratory waste streams (e.g., regular trash, non-hazardous biological waste).[2]
-
Waste Containers: Use dedicated, leak-proof, and clearly labeled hazardous waste containers.[2] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]
-
Labeling: Each waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," the concentration, and any other information required by your institution's EHS department.[4]
2. Disposal of Different this compound Waste Streams:
-
High-Concentration Stock Solutions:
-
Contaminated Culture Media:
-
The disposal method for culture media containing this compound depends on its heat stability, which is currently not well-documented for this experimental compound.
-
Given the unknown heat stability, it is prudent to treat this compound as heat-stable.[5]
-
Therefore, autoclaving alone may not be sufficient to deactivate the antibiotic.[6]
-
Liquid media should be collected as hazardous chemical waste.[5]
-
Alternatively, consult with your EHS department about approved chemical inactivation methods before disposal.[2]
-
-
Contaminated Solid Waste:
-
Items such as petri dishes, flasks, pipette tips, and gloves contaminated with this compound should be collected in a designated biohazardous waste container that is also marked for chemical contamination.[2]
-
If the solid waste is heavily contaminated with high concentrations of this compound, it should be treated as chemical waste.[2]
-
Follow your institution's guidelines for the disposal of mixed chemical and biological waste. This often involves incineration.[7]
-
-
Empty Containers:
-
Empty containers that held high-concentration this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or as recommended by your EHS department).[8]
-
The rinseate must be collected and disposed of as hazardous chemical waste.[8]
-
After triple-rinsing, deface the original label, and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policy.[8]
-
3. Final Disposal:
-
All collected this compound waste must be disposed of through your institution's hazardous waste management program.[2] This typically involves collection by a certified hazardous waste vendor.[2]
Experimental Protocols
While specific experimental protocols for this compound disposal are not available, the general procedure for the chemical inactivation of some antibiotics, such as beta-lactams, involves alkaline hydrolysis.[2] This process breaks down the active molecule. However, the efficacy of this method for this compound is unknown and should not be attempted without explicit guidance from a qualified chemist and your institution's EHS department.
Visualizing Disposal and Mechanism of Action
To aid in understanding the procedural workflow and the biological importance of proper disposal, the following diagrams are provided.
Caption: Decision workflow for the proper segregation and disposal of different types of this compound waste.
Caption: this compound inhibits the LolCDE lipoprotein transport system in Gram-negative bacteria.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. benchchem.com [benchchem.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 7. Decontamination of laboratory areas [virology-online.com]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling Lolamicin
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lolamicin. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this novel Gram-negative-selective antibiotic.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent compound with significant potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following risks:
-
Serious Eye Damage (Category 1)
-
Suspected of Damaging Fertility or the Unborn Child (Category 2) [1][2]
Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Change gloves frequently and immediately if contaminated. | Prevents skin contact with this compound, which may be harmful. |
| Body Protection | Laboratory coat | Fully buttoned, long-sleeved lab coat. | Protects skin and personal clothing from contamination. |
| Protective clothing | Additional disposable gown or apron may be required for large quantities or when there is a risk of splashing. | Provides an extra layer of protection during high-risk procedures. | |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. | Protects against accidental splashes and airborne particles, preventing serious eye damage.[1] |
| Face shield | Required when there is a significant risk of splashing or aerosol generation. | Offers full-face protection from splashes and aerosols. | |
| Respiratory Protection | Not generally required for small quantities in a ventilated enclosure. | Use a NIOSH-approved respirator if handling outside of a containment system or if aerosolization is likely. | Protects against inhalation of the powdered compound. |
Operational Plan: Handling and Experimental Protocols
Due to its potency, this compound must be handled with care to prevent dust and aerosol generation. The open handling of the powder is strongly discouraged.[3]
2.1. Engineering Controls
-
Primary Containment: All handling of powdered this compound (e.g., weighing, reconstituting) must be performed in a certified chemical fume hood, a biological safety cabinet, or a glove box.[4] These systems protect the user from inhaling airborne particles.
-
Ventilation: Ensure adequate ventilation in the laboratory to minimize the concentration of any airborne contaminants. Equipment for handling potent materials should ideally be operated under negative pressure.[3]
2.2. Standard Operating Procedure for Reconstitution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the workspace within the primary containment unit (e.g., chemical fume hood) by laying down absorbent, disposable bench paper.
-
Assemble all necessary materials: this compound powder, appropriate solvent (e.g., DMSO, Ethanol), volumetric flasks, pipettes, and waste containers.
-
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance inside the containment unit.
-
Carefully transfer the desired amount of this compound powder to the weighing vessel using a spatula. Avoid creating dust.
-
Close the primary container of this compound powder immediately after use.
-
-
Dissolution:
-
Add a small amount of the chosen solvent to the weighing vessel to wet the powder.
-
Carefully transfer the resulting slurry to a volumetric flask.
-
Rinse the weighing vessel with additional solvent and add the rinsate to the volumetric flask to ensure a complete transfer.
-
Add solvent to the volumetric flask to the desired final volume.
-
Cap the flask and mix gently until the this compound is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
-
Storage:
-
Clearly label the container with the compound name, concentration, solvent, date, and your initials.
-
Store the solution as recommended. For example, in a solvent, this compound can be stored at -80°C for up to 6 months.
-
2.3. Solubility Data
| Solvent | Solubility |
| DMSO | ≥ 10 mg/mL |
| Ethanol | ≥ 10 mg/mL |
| Aqueous Solution | Inactive up to its aqueous solubility limit of 128 µg/mL.[5] |
Data sourced from Cayman Chemical and MedChemExpress product information.[1][6]
Disposal Plan
All this compound waste is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
3.1. Waste Segregation
-
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats), bench paper, weighing boats, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused or expired stock solutions of this compound are considered hazardous chemical waste.[7] They should be collected in a sealed, leak-proof container labeled "Hazardous Waste: this compound."
-
Aqueous solutions containing this compound (e.g., from cell culture) should also be collected as hazardous liquid waste. Do not pour down the drain.
-
-
Sharps:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
3.2. Decontamination
-
Work surfaces and equipment should be decontaminated after use. Wipe surfaces with a solvent known to dissolve this compound (e.g., 70% ethanol) followed by a suitable laboratory detergent.
-
All cleaning materials used for decontamination should be disposed of as solid hazardous waste.
3.3. Final Disposal
-
All collected hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.
Visual Guides
.dot
Caption: Workflow for safely handling and preparing this compound solutions.
.dot
Caption: this compound inhibits the LolCDE lipoprotein transport system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A gram-negative-selective antibiotic that spares the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
